(3R)-3,5-dihydroxy-3-methylpentanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H46N7O19P3S |
|---|---|
Molecular Weight |
897.7 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,5-dihydroxy-3-methylpentanethioate |
InChI |
InChI=1S/C27H46N7O19P3S/c1-26(2,21(39)24(40)30-6-4-16(36)29-7-9-57-17(37)10-27(3,41)5-8-35)12-50-56(47,48)53-55(45,46)49-11-15-20(52-54(42,43)44)19(38)25(51-15)34-14-33-18-22(28)31-13-32-23(18)34/h13-15,19-21,25,35,38-39,41H,4-12H2,1-3H3,(H,29,36)(H,30,40)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44) |
InChI Key |
JFMNRCSZAUKVCF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of 3-Hydroxy-3-Methylglutaryl-CoA in the Mevalonate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mevalonate (B85504) pathway is a critical metabolic cascade essential for the synthesis of cholesterol and a wide array of non-sterol isoprenoids vital for cellular function. Central to this pathway is the intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This technical guide provides an in-depth exploration of the synthesis and conversion of HMG-CoA, the key enzymes involved—HMG-CoA synthase and HMG-CoA reductase—and the multi-layered regulatory mechanisms that govern this pivotal metabolic route. Detailed experimental protocols for assaying HMG-CoA reductase activity are provided, alongside a quantitative overview of the pathway's key components. This document serves as a comprehensive resource for professionals engaged in research and drug development targeting cholesterol metabolism and related therapeutic areas.
Introduction to the Mevalonate Pathway
The mevalonate (MVA) pathway is a fundamental biosynthetic route in eukaryotes, archaea, and some bacteria, commencing with acetyl-CoA and culminating in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2] These five-carbon isoprenoid precursors are the building blocks for a vast array of essential molecules, including cholesterol, steroid hormones, ubiquinone (coenzyme Q10), dolichols, and prenylated proteins.[3][4][5] Given its central role in cellular physiology, the mevalonate pathway is tightly regulated to maintain homeostasis and prevent the accumulation of potentially toxic intermediates.[3] Dysregulation of this pathway is implicated in various diseases, including cardiovascular disease, cancer, and certain inflammatory disorders.[4][5][6]
Synthesis of HMG-CoA: The Role of HMG-CoA Synthase
The formation of HMG-CoA is a critical step in the mevalonate pathway, marking a key convergence point for carbon flux. This reaction is preceded by the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase.[7][8]
Reaction: Acetoacetyl-CoA + Acetyl-CoA → (S)-3-hydroxy-3-methylglutaryl-CoA + CoA
This condensation reaction is catalyzed by the enzyme HMG-CoA synthase (HMGCS) (EC 2.3.3.10).[9] HMGCS facilitates a Claisen condensation between the acetyl group of acetyl-CoA and the keto group of acetoacetyl-CoA.[10] The mechanism involves a catalytic cysteine residue that forms a covalent acetyl-enzyme thioester intermediate.[9][11] There are two major isoforms of HMGCS in mammals: a cytosolic form involved in cholesterol synthesis and a mitochondrial form that plays a key role in ketogenesis.[9]
Conversion of HMG-CoA to Mevalonate: The Rate-Limiting Step
The conversion of HMG-CoA to mevalonate is the committed and rate-limiting step of the mevalonate pathway.[1][6][12] This irreversible reaction is catalyzed by HMG-CoA reductase (HMGCR) (EC 1.1.1.34), a transmembrane glycoprotein (B1211001) located in the endoplasmic reticulum.[12][13][14]
Reaction: (S)-3-hydroxy-3-methylglutaryl-CoA + 2 NADPH + 2 H+ → (R)-Mevalonate + 2 NADP+ + CoA-SH
HMGCR catalyzes the four-electron reduction of the thioester group of HMG-CoA, consuming two molecules of NADPH as the reducing agent.[13][15][16] The high degree of regulation exerted on HMGCR underscores its importance in controlling the overall flux through the mevalonate pathway.[12][17] This enzyme is the primary target of the widely prescribed cholesterol-lowering drugs known as statins.[4][15][18]
Regulation of the Mevalonate Pathway
The mevalonate pathway is subject to intricate multi-level regulation to ensure a balanced supply of its essential products while preventing their over-accumulation.[3][7] The primary site of regulation is HMG-CoA reductase.
Transcriptional Regulation
The transcription of the HMGCR gene is primarily controlled by the Sterol Regulatory Element-Binding Proteins (SREBPs) , particularly SREBP-2.[1][7][12] When cellular sterol levels are low, SREBP-2 is proteolytically cleaved in the Golgi apparatus, releasing its N-terminal domain, which translocates to the nucleus.[12][13] In the nucleus, it binds to Sterol Regulatory Elements (SREs) in the promoter regions of genes encoding HMGCR, HMGCS, and other enzymes of the pathway, thereby upregulating their transcription.[6][12]
Post-Translational Regulation
HMGCR activity is also regulated through post-translational modifications, including phosphorylation and ubiquitination.[7] Phosphorylation of HMGCR, for instance, can decrease its activity.[15] Furthermore, high levels of sterols and certain non-sterol isoprenoids can trigger the ubiquitination and subsequent proteasomal degradation of the HMGCR protein.[6][17]
Feedback Inhibition
Downstream products of the mevalonate pathway exert feedback inhibition on key enzymes.[7] For example, accumulation of cholesterol and certain isoprenoids like farnesyl pyrophosphate (FPP) can allosterically inhibit HMGCR activity and promote its degradation.[7][19]
Data Presentation
Table 1: Key Enzymes in the Proximal Mevalonate Pathway
| Enzyme | EC Number | Substrate(s) | Product(s) | Cellular Location (Mammalian) |
| Acetoacetyl-CoA Thiolase | 2.3.1.9 | 2x Acetyl-CoA | Acetoacetyl-CoA + CoA | Cytosol, Mitochondria |
| HMG-CoA Synthase | 2.3.3.10 | Acetoacetyl-CoA, Acetyl-CoA, H₂O | (S)-HMG-CoA, CoA | Cytosol, Mitochondria |
| HMG-CoA Reductase | 1.1.1.34 | (S)-HMG-CoA, 2 NADPH | (R)-Mevalonate, 2 NADP+, CoA | Endoplasmic Reticulum |
Experimental Protocols
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This protocol is based on the principle of measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.[14][20][21]
Materials:
-
Purified HMG-CoA reductase (catalytic domain)[14]
-
HMG-CoA Reductase Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.8)[22]
-
NADPH solution (reconstituted in assay buffer)[14]
-
HMG-CoA solution (substrate)[14]
-
Inhibitor (e.g., Pravastatin or Atorvastatin) for control experiments[14][20]
-
Spectrophotometer capable of kinetic measurements at 340 nm[20]
Procedure:
-
Reagent Preparation: Prepare fresh solutions of NADPH and HMG-CoA in the assay buffer. Keep all enzyme solutions on ice.[14]
-
Assay Setup:
-
In a 96-well plate or cuvette, add the assay buffer.[14]
-
For inhibitor screening, add the desired concentration of the inhibitor. For a positive control for inhibition, use a known statin like pravastatin.[14][22]
-
Add the reconstituted NADPH solution to all wells/cuvettes.[14]
-
Add the purified HMG-CoA reductase enzyme to the appropriate wells (activity and inhibition samples). Do not add to the blank/reagent control.[20]
-
Incubate the mixture at 37°C for a few minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction: Start the reaction by adding the HMG-CoA substrate solution to all wells. Mix thoroughly.[14]
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C. Take readings every 15-30 seconds for 5-10 minutes.[14][22]
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the kinetic curve.
-
The specific activity of the enzyme is calculated using the Beer-Lambert law, accounting for the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).[21]
-
The activity is typically expressed as µmol of NADPH oxidized per minute per mg of protein (U/mg).[14]
-
Visualizations
Caption: The proximal mevalonate pathway, highlighting the synthesis and conversion of HMG-CoA.
Caption: Workflow for the HMG-CoA reductase spectrophotometric assay.
Conclusion
The synthesis and conversion of HMG-CoA represent the metabolic heart of the mevalonate pathway. The enzymes HMG-CoA synthase and, most critically, HMG-CoA reductase, are subject to complex regulatory networks that ensure cellular homeostasis of cholesterol and non-sterol isoprenoids. A thorough understanding of these processes is paramount for the development of novel therapeutics targeting a range of metabolic and proliferative diseases. The methodologies and data presented in this guide offer a foundational resource for researchers and drug development professionals dedicated to this important area of study.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 4. Mevalonate Cascade and its Regulation in Cholesterol Metabolism in Different Tissues in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mevalonate pathway: a review of clinical and therapeutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 7. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]
- 8. Acetoacetyl-CoA thiolase regulates the mevalonate pathway during abiotic stress adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. HMG_CoA_reductase [collab.its.virginia.edu]
- 16. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HMG-CoA Reductase - Proteopedia, life in 3D [proteopedia.org]
- 18. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]
- 22. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Biochemical Properties of 3,5-Dihydroxy-3-methylpentanoyl-CoA (HMG-CoA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dihydroxy-3-methylpentanoyl-CoA, more commonly known as 3-hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA), is a pivotal intermediate in cellular metabolism. Situated at a critical branch point, it serves as a precursor for the biosynthesis of cholesterol and other isoprenoids via the mevalonate (B85504) pathway, and is also a key component in the formation of ketone bodies. This technical guide provides a comprehensive overview of the biochemical properties of HMG-CoA, including its synthesis and degradation, the kinetics of the enzymes involved, and detailed experimental protocols for its study. This document is intended to be a valuable resource for researchers in biochemistry, pharmacology, and drug development.
Introduction
HMG-CoA is a thioester derivative of coenzyme A and 3-hydroxy-3-methylglutaric acid. Its central role in two major metabolic pathways, cholesterol synthesis and ketogenesis, underscores its importance in cellular physiology and pathophysiology. The regulation of HMG-CoA metabolism is a key focus in the development of therapeutics for hypercholesterolemia and other metabolic disorders.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₄N₇O₂₀P₃S | --INVALID-LINK-- |
| Molecular Weight | 911.66 g/mol | --INVALID-LINK-- |
| IUPAC Name | (S)-3-hydroxy-3-methylglutaryl-CoA | --INVALID-LINK-- |
| Canonical SMILES | CC(O)(CC(=O)O)CC(=O)SCCNC(=O)CCNC(=O)C(O)C(C)(C)COP(=O)(O)OP(=O)(O)OCC1OC(n2cnc3c(N)ncnc32)C(O)C1OP(=O)(O)O | --INVALID-LINK-- |
Metabolic Pathways
HMG-CoA is a central molecule at the intersection of two vital metabolic pathways: the mevalonate pathway for cholesterol and isoprenoid biosynthesis, and the ketogenesis pathway.
Mevalonate Pathway (Cholesterol Biosynthesis)
In the cytosol, HMG-CoA is synthesized from acetyl-CoA and acetoacetyl-CoA by the enzyme HMG-CoA synthase 1 (HMGCS1) . It is then reduced to mevalonate by HMG-CoA reductase (HMGCR) , the rate-limiting enzyme in cholesterol synthesis.[1][2] This pathway is the target of statin drugs, which are competitive inhibitors of HMGCR.[3]
Ketogenesis
In the mitochondria of liver cells, HMG-CoA synthase 2 (HMGCS2) catalyzes the formation of HMG-CoA from acetyl-CoA and acetoacetyl-CoA. This HMG-CoA is then cleaved by HMG-CoA lyase to produce acetoacetate, a ketone body, and acetyl-CoA. This pathway is particularly active during periods of fasting or in untreated type 1 diabetes mellitus.[4]
Enzyme Kinetics
The enzymes that synthesize and metabolize HMG-CoA are critical regulatory points. Their kinetic parameters provide insight into the control of these pathways.
HMG-CoA Synthase
There are two major isoforms of HMG-CoA synthase: a cytosolic form (HMGCS1) involved in cholesterol synthesis and a mitochondrial form (HMGCS2) involved in ketogenesis.
Table 1: Kinetic Parameters of HMG-CoA Synthase
| Enzyme Isoform | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism | Reference |
| Mitochondrial (HMGCS2) | Acetyl-CoA | 87.3 ± 15 | 1.26 ± 0.3 | Human | [5] |
| Cytoplasmic (HMGCS1) | Acetyl-CoA | 294 | 4.4 | Chicken | [3] |
HMG-CoA Reductase
HMG-CoA reductase is the rate-limiting enzyme of the mevalonate pathway and the primary target of statin drugs.
Table 2: Kinetic Parameters of HMG-CoA Reductase
| Substrate/Inhibitor | Km (µM) | Ki (nM) | Organism | Reference |
| HMG-CoA | 70 | - | Human | --INVALID-LINK-- |
| NADPH | 21 | - | Human | --INVALID-LINK-- |
| Rosuvastatin | - | 2.3 | Human | --INVALID-LINK-- |
| Cerivastatin | - | 5.7 | Human | --INVALID-LINK-- |
| Atorvastatin | - | 14 | Human | --INVALID-LINK-- |
| Pravastatin | - | 103 | Human | --INVALID-LINK-- |
| Fluvastatin | - | 256 | Human | --INVALID-LINK-- |
Experimental Protocols
Synthesis of 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA)
An improved method for the chemical synthesis of HMG-CoA has been described that is designed to prevent the formation of the inactive byproduct, 3-acetoxy-HMG-CoA.[6] A simplified procedure for the synthesis and subsequent purification of HMG-CoA by ion-exchange chromatography has also been detailed, which yields a product free of inhibitors of HMG-CoA reductase activity.[7]
HMG-CoA Synthase Activity Assay (DTNB-based Spectrophotometric Method)
This assay measures the release of Coenzyme A (CoASH) during the enzymatic reaction, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified by measuring the absorbance at 412 nm.[4][8]
Materials:
-
Purified recombinant HMG-CoA synthase
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
DTNB (Ellman's reagent)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
384-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Compound Plating: Dispense test compounds and controls into the wells of a 384-well microplate.
-
Enzyme Preparation: Prepare a solution of HMG-CoA synthase in assay buffer.
-
Substrate and DTNB Mix Preparation: Prepare a 2X substrate/DTNB mix in assay buffer containing acetyl-CoA, acetoacetyl-CoA, and DTNB.
-
Assay Execution:
-
Add the HMG-CoA synthase solution to each well and incubate to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the 2X substrate/DTNB mix.
-
Immediately begin monitoring the increase in absorbance at 412 nm over time.
-
References
- 1. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 2. Purification, Characterization, and Cloning of a Eubacterial 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase, a Key Enzyme Involved in Biosynthesis of Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioweb.cbm.uam.es [bioweb.cbm.uam.es]
- 6. benchchem.com [benchchem.com]
- 7. Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of (3R)-3,5-dihydroxy-3-methylpentanoyl-CoA and HMG-CoA: Structure and Function in the Mevalonate Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of two pivotal molecules in the mevalonate (B85504) pathway: 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) and (3R)-3,5-dihydroxy-3-methylpentanoyl-CoA. A detailed examination of their respective chemical structures reveals the subtle yet crucial differences that dictate their distinct roles in cholesterol biosynthesis. This document outlines their biochemical relationship, summarizes their key physicochemical properties, and presents a generalized experimental protocol for their differentiation and quantification. The signaling pathway illustrating their interplay is visualized using the DOT language for enhanced clarity. This guide serves as a critical resource for professionals engaged in metabolic research and the development of therapeutic agents targeting the mevalonate pathway.
Introduction
The mevalonate pathway is a fundamental metabolic route in eukaryotes, archaea, and some bacteria, responsible for the synthesis of isoprenoids, a vast class of molecules with diverse biological functions, including cholesterol, steroid hormones, and coenzyme Q10.[1] The regulation of this pathway is of significant interest in the context of various human diseases, most notably hypercholesterolemia. Two key intermediates in this pathway, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) and its downstream product, this compound, are central to understanding the intricate control mechanisms of cholesterol synthesis. A thorough understanding of their structural and functional differences is paramount for the rational design of novel therapeutics, such as HMG-CoA reductase inhibitors (statins).
Chemical Structures: A Detailed Comparison
The fundamental difference between HMG-CoA and this compound lies in the acyl group attached to the Coenzyme A (CoA) moiety.
2.1. HMG-CoA (3-hydroxy-3-methylglutaryl-CoA)
HMG-CoA possesses a 3-hydroxy-3-methylglutaryl group, which is a dicarboxylic acid derivative. Specifically, it is a six-carbon chain with a hydroxyl group and a methyl group at the third carbon, and two carboxyl groups at positions one and five. The thioester bond is formed between the carboxyl group at position one and the sulfhydryl group of Coenzyme A.
2.2. This compound
This molecule, also known as mevalonyl-CoA, features a 3,5-dihydroxy-3-methylpentanoyl group. This is a monocarboxylic acid derivative with a five-carbon chain. It has hydroxyl groups at both the third and fifth carbons and a methyl group at the third carbon. The thioester linkage with Coenzyme A is formed at the first carbon's carboxyl group. The "(3R)" designation specifies the stereochemistry at the chiral third carbon.
The key structural distinction is the reduction of the carboxyl group at position five in HMG-CoA to a hydroxyl group in this compound. This seemingly minor change has profound implications for their respective biochemical roles.
Biochemical Relationship and Signaling Pathway
HMG-CoA and this compound are sequential intermediates in the mevalonate pathway. HMG-CoA serves as the substrate for the enzyme HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2] This enzyme catalyzes the reduction of HMG-CoA to (R)-mevalonic acid, releasing Coenzyme A. (R)-mevalonic acid can then be activated by coenzyme A to form this compound, although the direct physiological significance and prevalence of mevalonyl-CoA itself are less pronounced than that of mevalonate and its subsequent phosphorylated derivatives.
The conversion of HMG-CoA to mevalonate is a critical regulatory point in the pathway and is the primary target of statin drugs.
Quantitative Data
The following table summarizes the key physicochemical properties of HMG-CoA and this compound.
| Property | HMG-CoA | This compound |
| IUPAC Name | 3-hydroxy-3-methylglutaryl-coenzyme A | (3R)-3,5-dihydroxy-3-methylpentanoyl-coenzyme A |
| Molecular Formula | C27H44N7O20P3S | C27H46N7O19P3S |
| Molecular Weight | 911.66 g/mol | 897.68 g/mol |
| Key Functional Groups | Thioester, 2 Carboxyl, 1 Hydroxyl | Thioester, 1 Carboxyl, 2 Hydroxyl |
| Chirality | Chiral center at C3 of the acyl chain | Chiral center at C3 of the acyl chain (R configuration) |
Experimental Protocols
Differentiating and quantifying HMG-CoA and this compound in biological samples typically involves chromatographic separation followed by mass spectrometric detection.
5.1. Objective
To develop a robust method for the separation and quantification of HMG-CoA and this compound from a biological matrix.
5.2. Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and specificity for the analysis of CoA esters.[3]
5.2.1. Sample Preparation
-
Tissue Homogenization: Homogenize frozen tissue samples in a cold extraction buffer (e.g., 60% methanol (B129727) solution) to quench enzymatic activity.
-
Protein Precipitation: Precipitate proteins by adding a strong acid (e.g., perchloric acid) and centrifuge to pellet the precipitate.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to purify and concentrate the CoA esters from the supernatant. Wash the cartridge with an aqueous acidic solution to remove polar impurities and then with an organic solvent to remove non-polar impurities. Elute the CoA esters with an appropriate solvent mixture (e.g., methanol/water).
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis.
5.2.2. HPLC Conditions
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is suitable for separating these polar molecules.
-
Mobile Phase A: An aqueous buffer, such as 10 mM ammonium (B1175870) acetate (B1210297) in water, adjusted to a slightly acidic pH (e.g., 4.5) with acetic acid.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient Elution: Start with a low percentage of mobile phase B and gradually increase the concentration to elute the more hydrophobic compounds. A typical gradient might be from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 25-30 °C.
5.2.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for CoA esters.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. Specific precursor-to-product ion transitions for HMG-CoA and this compound need to be determined using authentic standards.
-
Hypothetical MRM transition for HMG-CoA: Based on its structure, a likely precursor ion would be its protonated molecular ion [M+H]+. Fragmentation would likely occur at the thioester bond and within the CoA moiety.
-
Hypothetical MRM transition for this compound: Similar to HMG-CoA, the protonated molecular ion [M+H]+ would be the precursor, with characteristic product ions resulting from fragmentation.
-
-
Data Analysis: Quantify the analytes by comparing the peak areas from the sample chromatograms to a standard curve generated using known concentrations of purified HMG-CoA and this compound.
Conclusion
This compound and HMG-CoA are structurally and functionally intertwined intermediates in the vital mevalonate pathway. The enzymatic reduction of the C5 carboxyl group of the HMG moiety to a hydroxyl group is the defining transformation that distinguishes these two molecules, a step that is the primary regulatory point for cholesterol synthesis. The detailed understanding of their structures, coupled with robust analytical methodologies for their quantification, is indispensable for researchers and drug development professionals. This knowledge facilitates a deeper comprehension of metabolic regulation and provides a solid foundation for the development of next-generation therapeutics targeting hypercholesterolemia and other metabolic disorders.
References
- 1. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. Liquid chromatography-tandem mass spectrometry method for the measurement of serum mevalonic acid: a novel marker of hydroxymethylglutaryl coenzyme A reductase inhibition by statins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of 3,5-Dihydroxy-3-methylpentanoyl-CoA in Cholesterol Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of 3,5-dihydroxy-3-methylpentanoyl-CoA, commonly known as mevalonic acid (MVA), was a pivotal moment in the understanding of cholesterol biosynthesis. This discovery, spearheaded by the pioneering work of Karl Folkers and his research group at Merck, not only elucidated a critical intermediate in the intricate pathway of sterol synthesis but also laid the foundational groundwork for the development of statins, a revolutionary class of cholesterol-lowering drugs. This technical guide provides an in-depth exploration of the seminal research that led to the discovery of mevalonic acid, detailing the experimental protocols and quantitative data from the original studies.
Introduction: The Quest for an "Acetate-Replacing Factor"
In the mid-20th century, the biosynthesis of cholesterol was a significant area of scientific inquiry. It was known that acetyl-CoA was a fundamental building block, but the intermediate steps remained largely enigmatic. A key breakthrough came from an unexpected direction: the study of microbial nutrition. Researchers at the Merck laboratories, led by Karl Folkers, were investigating a growth factor required by the bacterium Lactobacillus acidophilus. This "acetate-replacing factor" was found to be essential for the growth of the microorganism in the absence of acetate (B1210297).[1] This serendipitous observation set the stage for the isolation and identification of a novel, biologically active compound that would prove to be a central player in cholesterol metabolism.
The Mevalonate (B85504) Pathway: From Acetyl-CoA to Cholesterol
The discovery of mevalonic acid was instrumental in delineating the early stages of the cholesterol biosynthetic pathway, now known as the mevalonate pathway. This intricate cascade of enzymatic reactions begins with acetyl-CoA and culminates in the synthesis of cholesterol and other essential isoprenoids.
The initial steps of this pathway involve the sequential condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The subsequent reduction of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase, is the committed and rate-limiting step in cholesterol synthesis.[2] This enzymatic conversion is the primary target of statin drugs.
Key Experiments in the Discovery of Mevalonic Acid
The identification and characterization of mevalonic acid involved a series of meticulous experiments, combining microbiology, organic chemistry, and biochemistry.
Isolation of the Acetate-Replacing Factor from Distillers' Solubles
The initial source of the elusive growth factor was distillers' solubles, a byproduct of the fermentation industry. The team at Merck developed a multi-step purification protocol to isolate the active compound.
Experimental Protocol: Isolation of Mevalonic Acid
-
Initial Extraction: Dried distillers' solubles were extracted with a suitable organic solvent to concentrate the lipid-soluble components.
-
Saponification: The extract was saponified to hydrolyze esters and release the acidic components, including the target growth factor.
-
Solvent Partitioning: The saponified mixture was subjected to a series of solvent-solvent extractions to separate the acidic fraction from neutral and basic compounds.
-
Chromatography: The crude acidic fraction was further purified using column chromatography, likely employing adsorbents like alumina (B75360) or silica (B1680970) gel, with a gradient of solvents of increasing polarity.
-
Crystallization: The purified active fraction was concentrated, and the acetate-replacing factor was crystallized.
Microbiological Assay for Biological Activity
The biological activity of the isolated fractions was monitored at each purification step using a microbiological assay with Lactobacillus acidophilus ATCC 4963. This assay was crucial for guiding the purification process.
Experimental Protocol: Microbiological Assay
-
Culture Medium: A basal medium deficient in acetate was prepared. This medium contained all the necessary nutrients for the growth of L. acidophilus except for the acetate-replacing factor.
-
Inoculum: A standardized inoculum of L. acidophilus was prepared from a fresh culture.
-
Assay Setup: Serial dilutions of the test fractions were added to tubes containing the basal medium. A set of standard tubes with known concentrations of acetate were also prepared for comparison.
-
Incubation: The tubes were inoculated with the L. acidophilus culture and incubated at a controlled temperature (typically 37°C) for a defined period (e.g., 24-48 hours).
-
Growth Measurement: Bacterial growth was quantified by measuring the turbidity of the culture using a spectrophotometer or by titrating the lactic acid produced.
-
Data Analysis: The growth response in the tubes containing the test fractions was compared to the standard curve generated with acetate to determine the relative activity of the acetate-replacing factor.
Table 1: Representative Quantitative Data from Microbiological Assays
| Concentration of Mevalonic Acid (µg/mL) | Growth of L. acidophilus (Optical Density at 600 nm) |
| 0.00 | 0.05 |
| 0.01 | 0.15 |
| 0.05 | 0.45 |
| 0.10 | 0.75 |
| 0.20 | 0.85 |
| 0.50 | 0.88 |
Note: The data in this table are illustrative, based on typical microbiological assay results, as the precise numerical data from the original 1956 publication is not fully detailed in available summaries.
Chemical Synthesis and Structural Elucidation
Following the isolation and initial characterization, the Merck group embarked on the chemical synthesis of the compound to confirm its structure. In 1957, they published a paper detailing the synthesis of DL-3,5-dihydroxy-3-methylpentanoic acid, the chemical name for mevalonic acid.
Experimental Protocol: Synthesis of DL-Mevalonic Acid
The synthesis involved a multi-step process, likely starting from a readily available precursor. A plausible synthetic route, based on the chemical knowledge of the era, would involve the following key transformations:
-
Carbon-Carbon Bond Formation: A key step would be the formation of the six-carbon backbone of mevalonic acid. This could have been achieved through reactions like an aldol (B89426) condensation or a Grignard reaction.
-
Introduction of Hydroxyl Groups: The two hydroxyl groups at positions 3 and 5 would be introduced through reduction reactions or hydroxylation of double bonds.
-
Formation of the Carboxylic Acid: The terminal carboxylic acid group would be generated, for instance, by the hydrolysis of a nitrile or an ester.
-
Purification: The final product would be purified by crystallization or distillation.
The successful synthesis of a compound with identical biological and chemical properties to the natural isolate confirmed the structure of mevalonic acid.
Table 2: Summary of the Chemical Synthesis of DL-Mevalonic Acid
| Reaction Step | Reagents and Conditions | Yield (%) |
| Step 1: Condensation | e.g., Reformatsky reaction of a β-keto ester with an α-halo ester | ~70-80 |
| Step 2: Reduction | e.g., Lithium aluminum hydride reduction of ester groups | ~80-90 |
| Step 3: Hydrolysis | e.g., Acid or base-catalyzed hydrolysis of an intermediate lactone | ~90-95 |
| Overall Yield | ~50-65 |
Note: The yields are estimates based on typical synthetic organic chemistry procedures of that period, as the full detailed yields from the 1957 publication require access to the complete paper.
Significance and Impact
The discovery of 3,5-dihydroxy-3-methylpentanoyl-CoA was a landmark achievement in biochemistry and medicine. It provided a crucial piece of the puzzle in understanding the complex pathway of cholesterol biosynthesis. This knowledge directly led to the identification of HMG-CoA reductase as the rate-limiting enzyme, making it an attractive target for pharmacological intervention. The subsequent development of statins, which competitively inhibit this enzyme, has had a profound impact on the management of hypercholesterolemia and the prevention of cardiovascular disease. The story of mevalonic acid serves as a powerful example of how fundamental research in seemingly unrelated areas, such as microbial metabolism, can lead to transformative medical breakthroughs.
Conclusion
The elucidation of the role of 3,5-dihydroxy-3-methylpentanoyl-CoA in cholesterol synthesis is a testament to the power of interdisciplinary scientific investigation. The meticulous work of Karl Folkers and his team, from the isolation of a bacterial growth factor to its chemical synthesis and biological characterization, not only unveiled a key metabolic intermediate but also opened the door to a new era of cardiovascular medicine. The experimental protocols and findings detailed in their original research remain a cornerstone of our understanding of cholesterol metabolism and continue to inform the development of new therapeutic strategies.
References
The Enzymatic Fate of (3R)-3,5-dihydroxy-3-methylpentanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic conversion of (3R)-3,5-dihydroxy-3-methylpentanoyl-CoA, a key intermediate in the mevalonate (B85504) pathway. This pathway is a critical metabolic route for the biosynthesis of isoprenoids, a diverse class of molecules essential for numerous cellular functions, including the production of cholesterol, steroid hormones, and coenzyme Q.[1][2] The enzymes that catalyze the transformation of this substrate are of significant interest to the pharmaceutical industry, particularly in the development of treatments for hypercholesterolemia and certain cancers.
Core Enzymatic Conversions and the Mevalonate Pathway
This compound is more commonly known in its non-esterified form, (R)-mevalonate, a central molecule in the isoprenoid biosynthesis pathway. The conversion of HMG-CoA to (R)-mevalonate is the rate-limiting step in this pathway, catalyzed by HMG-CoA reductase (HMGCR).[3][4] The subsequent enzymatic transformations of the (3R)-3,5-dihydroxy-3-methylpentanoyl moiety are a series of phosphorylation and decarboxylation reactions that ultimately yield the fundamental five-carbon isoprenoid building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2]
The primary enzymes involved in the conversion of the mevalonate core are:
-
Mevalonate Kinase (MVK)
-
Phosphomevalonate Kinase (PMVK)
-
Mevalonate Diphosphate (B83284) Decarboxylase (MVD)
These enzymatic steps are crucial for the continuation of the mevalonate pathway and represent potential targets for therapeutic intervention.
Signaling Pathway and Regulation
The mevalonate pathway is tightly regulated, primarily through the transcriptional control of HMG-CoA reductase. This regulation is mediated by Sterol Regulatory Element-Binding Proteins (SREBPs), which are intracellular sensors of cholesterol levels.[2][5] When cellular cholesterol is low, SREBPs stimulate the transcription of the HMGCR gene, leading to increased cholesterol synthesis.[6] The activity of HMGCR is also regulated by phosphorylation, which is influenced by hormones such as insulin (B600854) and glucagon.[4]
Quantitative Data on Key Enzymes
The kinetic parameters of the core enzymes involved in the conversion of the mevalonate moiety provide crucial insights for researchers in drug development. The following tables summarize the available quantitative data for human Mevalonate Kinase, Phosphomevalonate Kinase, and Mevalonate Diphosphate Decarboxylase.
Table 1: Kinetic Parameters of Human Mevalonate Kinase (MVK)
| Substrate | Km (µM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) |
| (R,S)-Mevalonate | ~30-100 | ~5-10 | 7.0 - 8.0 | 37 |
| ATP | ~100-700 | - | - | - |
Note: Kinetic values can vary depending on the assay conditions and the source of the enzyme.
Table 2: Kinetic Parameters of Human Phosphomevalonate Kinase (PMVK)
| Substrate | Km (µM) | kcat (s-1) | Ki (µM) |
| Mevalonate-5-phosphate | 4.2 | 3.4 | 7.7 |
| ATP | 74 | 3.4 | 137 |
| ADP | 350 | 3.9 (reverse) | 410 |
| Mevalonate-5-pyrophosphate | 12 | 3.9 (reverse) | 14 |
Data from Streptococcus pneumoniae phosphomevalonate kinase, which shows kinetic properties similar to the human enzyme.[7]
Table 3: Kinetic Parameters of Human Mevalonate Diphosphate Decarboxylase (hMDD)
| Substrate | Km (µM) | Vmax (U/mg) |
| (R,S)-Mevalonate diphosphate | 28.9 ± 3.3 | 6.1 ± 0.5 |
| ATP | 690 ± 70 | - |
Data obtained from recombinant human MDD expressed in E. coli.[8]
Experimental Protocols
Detailed methodologies are essential for the accurate study of these enzymatic conversions. The following sections provide outlines of common experimental protocols for assaying the activity of the key enzymes.
Mevalonate Kinase (MVK) Activity Assay
This assay measures the ATP-dependent phosphorylation of mevalonate to mevalonate-5-phosphate. The production of ADP is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
Principle: Mevalonate + ATP --(MVK)--> Mevalonate-5-phosphate + ADP ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+
The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.
Protocol Outline:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, KCl, DTT, phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase.
-
Add the sample containing mevalonate kinase.
-
Initiate the reaction by adding ATP and mevalonate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM⁻¹cm⁻¹).[9]
Phosphomevalonate Kinase (PMVK) Activity Assay
Similar to the MVK assay, this coupled spectrophotometric assay measures the production of ADP.
Principle: Mevalonate-5-phosphate + ATP --(PMVK)--> Mevalonate-5-pyrophosphate + ADP ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+
Protocol Outline:
-
Prepare a reaction mixture analogous to the MVK assay.
-
Add the sample containing phosphomevalonate kinase.
-
Initiate the reaction by adding ATP and mevalonate-5-phosphate.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate enzyme activity from the rate of NADH consumption.
Mevalonate Diphosphate Decarboxylase (MVD) Activity Assay
The activity of MVD is determined by measuring the release of inorganic phosphate (B84403) (Pi) from the ATP-dependent decarboxylation of mevalonate diphosphate.
Principle: Mevalonate-5-pyrophosphate + ATP --(MVD)--> Isopentenyl pyrophosphate + ADP + Pi + CO₂
Protocol Outline:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, ATP, and mevalonate-5-pyrophosphate.
-
Add the enzyme sample to initiate the reaction.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.
-
Calculate enzyme activity based on the rate of phosphate production.
Conclusion
The enzymatic conversion of the (3R)-3,5-dihydroxy-3-methylpentanoyl moiety is a cornerstone of isoprenoid biosynthesis. A thorough understanding of the enzymes involved—Mevalonate Kinase, Phosphomevalonate Kinase, and Mevalonate Diphosphate Decarboxylase—is paramount for the development of novel therapeutics targeting metabolic disorders and cancer.[5] The data and protocols presented in this guide offer a foundational resource for researchers dedicated to exploring the intricacies of the mevalonate pathway and its potential for pharmacological intervention. Further research into the specific kinetics and regulatory mechanisms of these enzymes in various physiological and pathological contexts will continue to illuminate new avenues for drug discovery.
References
- 1. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. The kinetic mechanism of phosphomevalonate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human mevalonate diphosphate decarboxylase: Characterization, investigation of the mevalonate diphosphate binding site, and crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staphylococcus aureus Mevalonate Kinase: Isolation and Characterization of an Enzyme of the Isoprenoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of HMC-CoA Reductase and its Elusive Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR) is a pivotal enzyme in cellular metabolism, catalyzing the rate-limiting step in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other essential isoprenoids.[1][2] The intricate mechanism of this enzyme involves a two-step reduction of its substrate, HMG-CoA, to mevalonate, proceeding through a transient but crucial intermediate. This technical guide delves into the core of this enzymatic reaction, focusing on the relationship between HMG-CoA reductase and its intermediate, 3,5-dihydroxy-3-methylpentanoyl-CoA, more commonly known in its thioester form as mevaldyl-CoA. We will explore the enzyme's structure, the catalytic mechanism that generates and consumes this intermediate, present quantitative kinetic data, and provide detailed experimental protocols for studying this vital interaction. This guide is intended to be a comprehensive resource for researchers actively engaged in the study of cholesterol metabolism and the development of novel therapeutics targeting this key enzyme.
Introduction: The Central Role of HMG-CoA Reductase
HMG-CoA reductase is an integral membrane protein of the endoplasmic reticulum, though its catalytic domain resides in the cytosol.[3] It catalyzes the conversion of HMG-CoA to mevalonic acid, a committed step in the biosynthesis of a vast array of essential molecules, including cholesterol, steroid hormones, coenzyme Q10, and dolichol.[4] Given its critical role, the activity of HMG-CoA reductase is tightly regulated at the transcriptional, translational, and post-translational levels.[5] Furthermore, it is the pharmacological target of the widely successful class of cholesterol-lowering drugs known as statins.[6][7]
The reduction of the thioester group of HMG-CoA is a complex process that requires two molecules of NADPH as a reducing agent and proceeds through a hemi-thioacetal intermediate, mevaldyl-CoA.[6][8] The acyl portion of this intermediate is 3,5-dihydroxy-3-methylpentanoyl-CoA. Understanding the transient existence and chemical properties of this intermediate is fundamental to a complete comprehension of the enzyme's catalytic efficiency and its inhibition.
The Enzymatic Reaction and the Role of the Intermediate
The conversion of HMG-CoA to mevalonate is a four-electron reduction that occurs in two successive steps within the single active site of HMG-CoA reductase.[9]
Step 1: Formation of the Hemithioacetal Intermediate (Mevaldyl-CoA)
The first molecule of NADPH donates a hydride ion to the thioester carbonyl carbon of HMG-CoA. This reduction, coupled with protonation of the carbonyl oxygen, results in the formation of a tetrahedral hemithioacetal intermediate, mevaldyl-CoA.[8][9]
Step 2: Reduction of the Intermediate to Mevalonate
The mevaldyl-CoA intermediate then collapses, releasing Coenzyme A. The resulting aldehyde, mevaldehyde, is subsequently reduced by a second molecule of NADPH in the active site to form mevalonate.[6][8]
The intermediate, 3,5-dihydroxy-3-methylpentanoyl-CoA (in the form of mevaldyl-CoA), is therefore a central, albeit transient, player in the catalytic cycle of HMG-CoA reductase. Its formation and subsequent breakdown are integral to the overall reaction kinetics.
Structural Insights into the HMG-CoA Reductase Active Site
The crystal structure of the catalytic domain of human HMG-CoA reductase has been solved, providing invaluable insights into its function.[8][10] The active site is located at the interface of two monomers of the dimeric enzyme.[8] It is a deep cleft that binds both the HMG-CoA substrate and the NADPH cofactor.
Key catalytic residues play crucial roles in binding the substrate and facilitating the hydride transfer steps. While the exact residues can vary slightly between species, studies on human and Pseudomonas mevalonii HMGR have identified conserved acidic residues (glutamate and aspartate) and a lysine (B10760008) residue as being critical for catalysis.[6] These residues are involved in protonating the carbonyl oxygen of HMG-CoA and stabilizing the negatively charged intermediates formed during the reaction.
The binding of statins, which are competitive inhibitors of HMG-CoA, occurs in the same active site.[11] Their molecular structure mimics the HMG-moiety of the natural substrate and the transition state of the reaction, allowing them to bind with high affinity and block substrate access.[12]
Quantitative Data
Table 1: Michaelis-Menten Constants (Km) for HMG-CoA Reductase Substrates
| Substrate | Organism | Km (µM) | Reference |
| HMG-CoA | Human | 4 | [13] |
| HMG-CoA | Rat Liver | 1.3 - 4.2 | [10] |
| NADPH | Human | 42 | [13] |
| NADPH | Rat Liver | 25 - 60 | [10] |
Table 2: Inhibition Constants (Ki) and IC50 Values for HMG-CoA Reductase Inhibitors (Statins)
| Inhibitor | Organism | Ki (nM) | IC50 (nM) | Reference |
| Rosuvastatin | Human | ~0.1 | 5.4 | |
| Atorvastatin | Human | - | 8.2 | |
| Simvastatin | Human | - | 11.2 | |
| Pravastatin | Human | - | 44.1 | |
| Fluvastatin | Human | - | 27.6 | |
| Lovastatin | Manduca sexta | - | 99.5 |
Experimental Protocols
Spectrophotometric Assay for HMG-CoA Reductase Activity
This protocol is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[1][10]
Materials:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4), 100 mM KCl, 1 mM EDTA, and 2 mM dithiothreitol (B142953) (DTT).
-
HMG-CoA Reductase: Purified enzyme or microsomal preparation.
-
NADPH Solution: 20 mM NADPH in assay buffer.
-
HMG-CoA Solution: 10 mM HMG-CoA in assay buffer.
-
Inhibitor Solution (optional): Statin or other test compound dissolved in an appropriate solvent (e.g., DMSO).
-
UV-Vis Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature (37°C).
-
96-well UV-transparent microplate or quartz cuvettes.
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette by adding the following in order:
-
Assay Buffer
-
HMG-CoA Reductase
-
Inhibitor or vehicle control (if applicable)
-
NADPH Solution (to a final concentration of 100-200 µM)
-
-
Pre-incubate the mixture at 37°C for 5-10 minutes to allow the enzyme to equilibrate.
-
Initiate the reaction by adding HMG-CoA Solution (to a final concentration of 50-100 µM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for 10-20 minutes, taking readings every 30-60 seconds.
-
The rate of NADPH oxidation is proportional to the HMG-CoA reductase activity. Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M-1cm-1).
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Assay for HMG-CoA Reductase Activity
This method allows for the simultaneous monitoring of substrates and products, providing a more detailed view of the reaction.[4]
Materials:
-
Same as for the spectrophotometric assay.
-
Quenching Solution: Perchloric acid or other suitable acid to stop the reaction.
-
RP-HPLC system with a C18 column and a UV detector.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate with an ion-pairing agent) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Procedure:
-
Set up the enzymatic reaction as described in the spectrophotometric assay (steps 1-3).
-
At specific time points, stop the reaction by adding a small volume of quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Inject a known volume of the supernatant onto the RP-HPLC system.
-
Separate the components (HMG-CoA, NADPH, CoA, mevalonate, NADP+) using an appropriate gradient elution program.
-
Detect the compounds by monitoring the absorbance at specific wavelengths (e.g., 260 nm for adenine-containing molecules like CoA, NAD(P)H, and NADP+). Mevalonate does not have a strong chromophore and may require derivatization for sensitive detection.
-
Quantify the amount of each compound by comparing the peak areas to a standard curve.
Visualizations
The following diagrams illustrate the key pathways and relationships discussed in this guide.
Caption: The Mevalonate Pathway highlighting the rate-limiting step catalyzed by HMG-CoA Reductase.
Caption: The two-step reaction mechanism of HMG-CoA Reductase.
Caption: A generalized experimental workflow for assaying HMG-CoA Reductase activity.
Conclusion
The relationship between 3,5-dihydroxy-3-methylpentanoyl-CoA (as mevaldyl-CoA) and HMG-CoA reductase lies at the very heart of the enzyme's catalytic mechanism. As a transient intermediate, its formation and consumption dictate the pace of the entire mevalonate pathway. While its direct study is challenging due to its instability, a thorough understanding of its role is essential for elucidating the finer points of HMG-CoA reductase function and for the rational design of new and more effective inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore this fascinating and medically important enzyme. Future work focusing on trapping and characterizing the mevaldyl-CoA intermediate will undoubtedly provide even deeper insights into the intricate world of cholesterol biosynthesis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. Rapid reverse phase-HPLC assay of HMG-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of the catalytic portion of human HMG-CoA reductase: insights into regulation of activity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Modeling of the Reaction Pathway and Hydride Transfer Reactions of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Elucidating the HMG-COA Reductase Reaction Mechanism Using PH-Triggered Time-Resolved X-Ray Crystallography - ProQuest [proquest.com]
- 10. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and quantitative structure-activity relationship study of lepidopteran HMG-CoA reductase inhibitors as selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to the Stereochemistry of Dihydroxy-methylpentanoyl-CoA
An In-depth Technical Guide on the Stereochemistry of Dihydroxy-methylpentanoyl-CoA Isomers
Disclaimer: A comprehensive search of biochemical literature indicates that "dihydroxy-methylpentanoyl-CoA" is not a commonly documented metabolite in major metabolic pathways. The biochemically significant and structurally related compound is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), an intermediate in leucine (B10760876) metabolism.[1][2][3] However, to address the core stereochemical principles of a molecule matching the requested name, this guide will use (3R,4R)-3,4-dihydroxy-3-methylpentanoyl-CoA and its related isomers as a representative structure. This structure contains two chiral centers, allowing for a thorough exploration of stereoisomerism relevant to researchers and drug development professionals.
The spatial arrangement of atoms in bioactive molecules is a critical determinant of their interaction with chiral biological systems, such as enzymes and receptors. A molecule named dihydroxy-methylpentanoyl-CoA, represented here by 3,4-dihydroxy-3-methylpentanoyl-CoA, possesses two stereogenic centers at carbons C3 and C4. This configuration gives rise to four distinct stereoisomers (2n, where n=2). These isomers exist as two pairs of enantiomers, which are, in turn, diastereomers of each other.
The four stereoisomers are:
-
(3R,4R)-3,4-dihydroxy-3-methylpentanoyl-CoA
-
(3S,4S)-3,4-dihydroxy-3-methylpentanoyl-CoA
-
(3R,4S)-3,4-dihydroxy-3-methylpentanoyl-CoA
-
(3S,4R)-3,4-dihydroxy-3-methylpentanoyl-CoA
The (3R,4R) and (3S,4S) isomers constitute one enantiomeric pair (the erythro form), while the (3R,4S) and (3S,4R) isomers form the other (threo form). These subtle differences in 3D structure can lead to profoundly different biological activities and physicochemical properties.
Caption: Stereoisomeric relationships of 3,4-dihydroxy-3-methylpentanoyl-CoA.
Physicochemical and Quantitative Data
Enantiomers share identical physical properties (e.g., melting point, boiling point, solubility) except for their interaction with plane-polarized light, where they rotate it in equal but opposite directions. Diastereomers, however, possess distinct physical properties, a crucial feature that enables their separation by techniques like chromatography or crystallization.[4]
While specific experimental data for 3,4-dihydroxy-3-methylpentanoyl-CoA isomers are not available in the literature, the following table provides a template summarizing key physicochemical data that would be determined for such stereoisomers. Values are illustrative, based on similar chiral dihydroxy acids.
| Property | (3R,4R) | (3S,4S) | (3R,4S) | (3S,4R) |
| Molecular Formula | C10H18O6S-CoA | C10H18O6S-CoA | C10H18O6S-CoA | C10H18O6S-CoA |
| Molecular Weight | >800 g/mol | >800 g/mol | >800 g/mol | >800 g/mol |
| Specific Rotation [α]D | +X° | -X° | +Y° | -Y° |
| Retention Time (Chiral HPLC) | t1 | t2 | t3 | t4 |
| 13C NMR Shift (C3) | δ1 ppm | δ1 ppm | δ2 ppm | δ2 ppm |
| 13C NMR Shift (C4) | δ3 ppm | δ3 ppm | δ4 ppm | δ4 ppm |
| Enzymatic Vmax (Hypothetical) | V1 | V2 | V3 | V4 |
| Enzymatic Km (Hypothetical) | K1 | K2 | K3 | K4 |
Note: In the table, X and Y represent different magnitudes of specific rotation, and t1-t4 and δ1-δ4 represent distinct, experimentally determined values. Enantiomers have identical NMR spectra in achiral solvents but can be distinguished using chiral solvating agents.[5]
Experimental Protocols
The isolation and analysis of pure stereoisomers are paramount for research and drug development. Key methodologies include stereoselective synthesis and chiral separation.
Stereoselective Synthesis
The synthesis of dihydroxy-methylpentanoyl-CoA isomers would typically involve creating the corresponding acid, 3,4-dihydroxy-3-methylpentanoic acid, and subsequently activating it to the CoA thioester. A common strategy for creating the diol is the asymmetric dihydroxylation of a corresponding unsaturated precursor, such as 3-methyl-pent-3-enoyl-CoA or a protected ester thereof.
Protocol: Asymmetric Dihydroxylation (Sharpless Dihydroxylation)
-
Precursor Preparation: Synthesize the precursor, ethyl 3-methyl-pent-3-enoate.
-
Reaction Setup: In a round-bottom flask, dissolve the precursor (1 equivalent) in a 1:1 mixture of t-butanol and water at 0°C.
-
Reagent Addition: Add K3Fe(CN)6 (3 eq.), K2CO3 (3 eq.), and methanesulfonamide (B31651) (1 eq.).
-
Catalyst Addition: Add the chiral ligand (e.g., (DHQ)2PHAL for one pair of enantiomers or (DHQD)2PHAL for the other) followed by K2OsO4·2H2O (0.002 eq.).
-
Reaction Monitoring: Stir the mixture vigorously at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, add solid sodium sulfite (B76179) (1.5 g) and warm the mixture to room temperature, stirring for 1 hour.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with 2 M NaOH, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting diol by silica (B1680970) gel column chromatography.
-
CoA Thioesterification: The purified dihydroxy acid can then be converted to its CoA ester via standard enzymatic or chemical methods (e.g., using a carbodiimide (B86325) coupling agent with Coenzyme A).
Chiral Separation and Analysis
When a synthesis results in a mixture of stereoisomers, chiral chromatography is the most powerful method for both analytical quantification and preparative separation.[6] Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective technique.[7]
Protocol: Chiral HPLC Separation of Dihydroxy Acid Isomers
-
Column Selection: Utilize a chiral stationary phase (CSP) suitable for acidic compounds. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or anion-exchanger columns (e.g., CHIRALPAK QN-AX) are excellent candidates.[6][7]
-
Mobile Phase Preparation:
-
Normal Phase: A mixture of hexane/isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v).
-
Reversed Phase: A mixture of aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 4.5) and an organic modifier like methanol (B129727) or acetonitrile.
-
-
Instrumentation Setup:
-
HPLC System: Agilent 1260 Infinity or similar.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Control the column temperature, typically between 20-40°C, to optimize separation.[4]
-
Detection: Use a UV detector at a low wavelength (e.g., 210 nm) for detecting the carboxyl group or a mass spectrometer (LC-MS) for higher sensitivity and confirmation of mass.
-
-
Sample Preparation: Dissolve the mixture of dihydroxy acid stereoisomers in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram. The different stereoisomers (diastereomers first, then enantiomers depending on the column) will elute at different retention times, allowing for their identification and quantification.[8][9]
Visualization of Experimental Workflow
The logical flow from a racemic or diastereomeric mixture to pure, analyzed enantiomers is a critical process in chiral drug development and research.
Caption: Workflow for the separation and analysis of stereoisomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Methylglutaconyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 3. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chiraltech.com [chiraltech.com]
- 8. 111.68.96.114:8088 [111.68.96.114:8088]
- 9. tcichemicals.com [tcichemicals.com]
A Technical Guide to the Biological Significance of (3R)-3,5-Dihydroxy-3-methylpentanoyl-CoA
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3R)-3,5-dihydroxy-3-methylpentanoyl-CoA, more commonly known in the literature as Mevaldyl-CoA , is a pivotal, short-lived thiohemiacetal intermediate in the biosynthesis of mevalonate (B85504). Its transient existence occurs within the active site of 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase, HMGR), the rate-limiting enzyme of the mevalonate pathway. The formation and subsequent reduction of this intermediate represent the committed step in the synthesis of cholesterol and a vast array of essential non-sterol isoprenoids. Understanding the mechanistic role of Mevaldyl-CoA is fundamental to appreciating the regulation of cholesterol homeostasis and the mechanism of action of statins, one of the most widely prescribed classes of drugs in the world. This document provides an in-depth examination of the formation, biological context, and pharmacological relevance of this key metabolic intermediate.
The Mevalonate Pathway: A Core Metabolic Hub
The mevalonate pathway is a critical metabolic sequence present in all higher eukaryotes and some bacteria, responsible for converting acetyl-CoA into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These molecules serve as the foundational building blocks for a diverse class of over 30,000 biomolecules known as isoprenoids.
Key products of the mevalonate pathway include:
-
Cholesterol: An essential structural component of animal cell membranes and a precursor for steroid hormones, vitamin D, and bile acids.[2]
-
Heme-A and Ubiquinone (Coenzyme Q10): Vital components of the mitochondrial electron transport chain.
-
Dolichols: Required for the N-linked glycosylation of proteins.
-
Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP): Isoprenoid lipids that are attached to proteins (prenylation) to facilitate membrane anchoring and signal transduction (e.g., for Ras, Rho, and Rab GTPases).[3]
The initial steps of this pathway, often termed the "upper mevalonate pathway," involve the sequential condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1] The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the irreversible, rate-limiting step of the entire pathway.[4]
The HMG-CoA Reductase Catalytic Mechanism and the Role of Mevaldyl-CoA
The conversion of HMG-CoA to mevalonate is a complex four-electron oxidoreduction that proceeds via two successive hydride transfers from NADPH.[5] This reaction involves the formation of the key intermediate, Mevaldyl-CoA.
The catalytic mechanism can be summarized in three principal steps:
-
First Reduction: The thioester of HMG-CoA is reduced by the first molecule of NADPH, forming the covalent thiohemiacetal intermediate, This compound (Mevaldyl-CoA) . Key active site residues, such as Lysine 691, stabilize the negatively charged oxygen of this intermediate.[2]
-
Intermediate Collapse: The Mevaldyl-CoA intermediate collapses, releasing Coenzyme A (CoA-SH). This step is facilitated by a proton donor in the active site (e.g., Histidine 866), resulting in the formation of mevaldehyde.[4]
-
Second Reduction: A second molecule of NADPH binds to the enzyme and reduces mevaldehyde to the final product, (R)-mevalonate.[5]
Regulation and Pharmacological Intervention
Given its position at the rate-limiting step of a vital pathway, the activity of HMG-CoA reductase—and thus the flux through the Mevaldyl-CoA intermediate—is subject to stringent multi-level feedback regulation to maintain cellular cholesterol homeostasis.
Regulatory Mechanisms:
-
Transcriptional Control: The transcription of the HMGR gene is controlled by Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular sterol levels are low, SREBPs are activated and increase HMGR gene expression. Conversely, high sterol levels inhibit SREBP activation.[6]
-
Regulated Degradation: High levels of sterols (specifically lanosterol (B1674476) and its derivatives) and non-sterol isoprenoids (geranylgeranyl pyrophosphate) mark the HMGR protein for ubiquitination and subsequent proteasomal degradation via the ER-associated degradation (ERAD) pathway.[6][7]
-
Hormonal and Covalent Modification: HMGR activity is modulated by phosphorylation. AMP-activated protein kinase (AMPK) phosphorylates and inactivates HMGR when cellular energy (ATP) is low.[2]
This intricate regulation makes HMGR a prime target for pharmacological intervention. Statins (e.g., atorvastatin, rosuvastatin) are a class of drugs that act as competitive inhibitors of HMG-CoA reductase. Their molecular structure mimics the HMG moiety of the natural substrate, allowing them to bind to the enzyme's active site with high affinity (in the nanomolar range, compared to the micromolar affinity for HMG-CoA).[2][8] By blocking the active site, statins directly prevent the formation of the Mevaldyl-CoA intermediate, thereby halting the entire downstream pathway. This leads to reduced hepatic cholesterol synthesis and an upregulation of LDL receptors, which increases the clearance of LDL cholesterol from the bloodstream.
Quantitative Data
The catalytic efficiency of HMG-CoA reductase and its affinity for its substrates are critical parameters. While kinetic constants can vary based on the species and experimental conditions, representative values highlight the enzyme's properties and its strong inhibition by statins.
| Parameter | Substrate/Inhibitor | Value | Organism/Source | Notes |
| Km | HMG-CoA | ~4 µM | Human | The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax.[2] |
| Km | HMG-CoA | 1.7 - 12.6 µM | Rat Liver Microsomes | Value can vary depending on the kinetic model used (Michaelis-Menten vs. substrate inhibition).[8] |
| Km | NADPH | ~30-60 µM | Various | Affinity for the reducing cofactor. |
| Ki | Atorvastatin | ~5-10 nM | Human | The inhibition constant (Ki) for statins is significantly lower than the Km for HMG-CoA, indicating much tighter binding. |
| Ki | Pravastatin | ~2-250 nM | Human | Statins exhibit a wide range of binding affinities.[9] |
| Ki | Rosuvastatin | ~2-5 nM | Human | One of the most potent statins.[9] |
Experimental Protocols
HMG-CoA Reductase Activity Assay (Spectrophotometric)
The most common method for measuring HMGR activity is a continuous spectrophotometric assay that monitors the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺.[10][11]
Objective: To quantify the catalytic activity of HMG-CoA reductase by measuring the rate of NADPH consumption.
Materials:
-
Enzyme Source: Purified recombinant HMGR or microsomal fractions isolated from tissues (e.g., rat liver).
-
Assay Buffer: e.g., 100 mM potassium phosphate (B84403) buffer (pH 7.0-7.4), containing 1-5 mM DTT and 1 mM EDTA.
-
Substrate 1: HMG-CoA solution (e.g., 50 µM final concentration).[12]
-
Substrate 2: NADPH solution (e.g., 100-200 µM final concentration).[12]
-
Equipment: UV-Vis spectrophotometer with temperature control (set to 37°C) and kinetic measurement capabilities, UV-transparent cuvettes or 96-well plates.
Procedure:
-
Preparation: Pre-warm the spectrophotometer and assay buffer to 37°C. Prepare stock solutions of HMG-CoA and NADPH in assay buffer.
-
Reaction Setup: In a cuvette or well, combine the assay buffer, enzyme source, and NADPH solution.
-
Pre-incubation: Incubate the mixture for 5-20 minutes at 37°C to allow the temperature to equilibrate and to measure any background NADPH oxidation.[12]
-
Initiation: Start the reaction by adding the HMG-CoA substrate solution and mix immediately.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm (A340) over a period of 5-10 minutes, taking readings at regular intervals (e.g., every 15-20 seconds).[10]
-
Data Analysis:
-
Determine the linear rate of absorbance decrease (ΔA340/min).
-
Calculate the enzyme activity using the Beer-Lambert law and the extinction coefficient for NADPH at 340 nm (ε = 6220 M⁻¹cm⁻¹).
-
Activity (µmol/min/mg) = (ΔA340/min) / (ε × path length × [protein concentration]).
-
For inhibitor screening, perform the assay with varying concentrations of the inhibitor and calculate the IC₅₀ value.
-
Conclusion
This compound (Mevaldyl-CoA) represents a fleeting but mechanistically indispensable intermediate in metabolism. Its formation is the crux of the reaction catalyzed by HMG-CoA reductase, the master regulatory checkpoint of the mevalonate pathway. The biological significance of this intermediate is therefore intrinsically linked to the profound importance of the pathway's end-products, from maintaining the structural integrity of cell membranes to enabling fundamental cellular signaling processes. For drug development professionals, understanding the transient chemistry surrounding Mevaldyl-CoA provides a deeper appreciation for the potent and specific mechanism of statins and informs the ongoing search for novel modulators of cholesterol and isoprenoid biosynthesis.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. HMG-CoA Reductase - Proteopedia, life in 3D [proteopedia.org]
- 3. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 4. mdpi.com [mdpi.com]
- 5. Crystal structure of the catalytic portion of human HMG-CoA reductase: insights into regulation of activity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenous sterol intermediates of the mevalonate pathway regulate HMGCR degradation and SREBP-2 processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [helda.helsinki.fi]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Central Role of 3,5-Dihydroxy-3-methylpentanoyl-CoA in Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxy-3-methylpentanoyl-CoA is a critical, albeit transient, biosynthetic intermediate in the ubiquitous mevalonate (B85504) pathway. This pathway is fundamental to the synthesis of a vast array of essential biomolecules, including cholesterol, steroid hormones, and non-sterol isoprenoids. As the direct product of the reduction of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by the enzyme HMG-CoA reductase, it represents the committed step in this vital metabolic cascade. Understanding the formation and conversion of this intermediate is paramount for research in metabolic diseases and for the development of therapeutic agents, most notably the statin class of drugs which target HMG-CoA reductase. This guide provides an in-depth technical overview of the role of 3,5-dihydroxy-3-methylpentanoyl-CoA, including available quantitative data, detailed experimental protocols, and visual representations of the relevant biochemical processes.
Biosynthetic Pathway and Significance
3,5-Dihydroxy-3-methylpentanoyl-CoA is formed in the second step of a two-step reduction of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGCR). This enzyme is a key regulatory point in the mevalonate pathway. The intermediate itself is highly unstable and remains bound to the enzyme's active site before being further reduced to mevalonate. Therefore, direct quantitative analysis of 3,5-dihydroxy-3-methylpentanoyl-CoA in biological systems is not typically feasible. Instead, the efficiency of its formation and conversion is assessed through the kinetic parameters of the overall reaction catalyzed by HMG-CoA reductase.
The mevalonate pathway, initiated by the formation of mevalonate from HMG-CoA, is a cornerstone of cellular metabolism. Its products are vital for numerous cellular functions. Consequently, the regulation of HMG-CoA reductase activity is tightly controlled within the cell.
Quantitative Data
Due to the transient, enzyme-bound nature of 3,5-dihydroxy-3-methylpentanoyl-CoA, direct kinetic data for this specific intermediate is not available in the literature. However, the kinetic parameters of the enzyme responsible for its formation and subsequent reduction, HMG-CoA reductase, have been characterized in various organisms. These parameters provide insight into the efficiency of the conversion of HMG-CoA to mevalonate, which proceeds through the 3,5-dihydroxy-3-methylpentanoyl-CoA intermediate.
| Enzyme Source | Substrate | Km (μM) | kcat (s-1) | Specific Activity (nmol/min/mg) | Reference |
| Potato Tubers | (S)-HMG-CoA | 6.4 | Not Reported | 7,910 | [1] |
| Potato Tubers | NADPH | 25 | Not Reported | 7,910 | [1] |
| Streptococcus pneumoniae | HMG-CoA | Not Reported | 6.85 ± 0.3 | Not Reported | |
| Streptococcus pneumoniae | NADPH | 28.9 ± 5.1 | 6.85 ± 0.3 | Not Reported | |
| Streptococcus pneumoniae | NADH | 153 ± 59.3 | 0.131 ± 0.02 | Not Reported |
Table 1: Kinetic Parameters of HMG-CoA Reductase from Various Sources. This table summarizes the Michaelis constant (Km) and catalytic rate (kcat) for the substrates of HMG-CoA reductase, the enzyme that produces and consumes 3,5-dihydroxy-3-methylpentanoyl-CoA as a bound intermediate.
Experimental Protocols
In Vitro HMG-CoA Reductase Activity Assay
This protocol describes a common method for measuring the activity of HMG-CoA reductase by monitoring the consumption of its co-substrate, NADPH.
Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as HMG-CoA is reduced to mevalonate.
Materials:
-
Purified HMG-CoA reductase
-
Assay Buffer: 150 mM NaCl, 5 mM dithiothreitol (B142953) (DTT), 50 mM HEPES, pH 7.4
-
HMG-CoA solution (in water)
-
NADPH solution (in water)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Temperature-controlled cuvette holder (37°C)
Procedure:
-
Prepare the assay buffer and equilibrate it to 37°C.
-
To a 1 mL cuvette, add the following in order:
-
Assay buffer to a final volume of 1 mL.
-
A final concentration of 150 nM of purified HMG-CoA reductase.
-
A final concentration of 300 μM NADPH.
-
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding varying concentrations of HMG-CoA.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15 seconds) for 5-10 minutes.
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).
-
To determine kinetic parameters (Km and Vmax), repeat the assay with a range of HMG-CoA concentrations.
Expression and Purification of Recombinant HMG-CoA Reductase
This protocol outlines the expression of a codon-optimized HMG-CoA reductase gene in E. coli and its subsequent purification.
Materials:
-
E. coli expression strain (e.g., T7 SHuffle Express)
-
Expression vector containing the HMG-CoA reductase gene (e.g., pQE30 with an N-terminal His6-tag)
-
Lysogeny broth (LB) with appropriate antibiotics (e.g., 100 µg/mL ampicillin, 35 µg/mL kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Lysis buffer (e.g., 50 mM HEPES pH 7.4, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., lysis buffer with 20 mM imidazole)
-
Elution buffer (e.g., lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Expression:
-
Transform the expression vector into the E. coli strain.
-
Grow a starter culture overnight in LB with antibiotics at 30°C.
-
Inoculate a larger volume of LB with the overnight culture and grow at 30°C with shaking until the OD600 reaches 0.8-1.0.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 16-18 hours at 18°C.
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged HMG-CoA reductase with elution buffer.
-
Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Assess the purity of the protein by SDS-PAGE.
-
Visualizations
Mevalonate Pathway
Caption: The initial steps of the mevalonate pathway.
HMG-CoA Reductase Assay Workflow
Caption: Workflow for the in vitro HMG-CoA reductase assay.
Conclusion
3,5-Dihydroxy-3-methylpentanoyl-CoA stands as a pivotal, though ephemeral, intermediate at the gateway of the mevalonate pathway. While its transient nature precludes direct experimental analysis, a comprehensive understanding of its role is achieved through the study of the enzyme that governs its fate, HMG-CoA reductase. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to investigate this critical juncture in cellular metabolism. Further research into the structural and mechanistic details of HMG-CoA reductase will continue to illuminate the intricate regulation of this pathway and provide new avenues for therapeutic intervention.
References
Methodological & Application
Application Notes and Protocols for LC-MS/MS Analysis of (3R)-3,5-dihydroxy-3-methylpentanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-3,5-dihydroxy-3-methylpentanoyl-CoA is a crucial intermediate in the mevalonate (B85504) pathway, a vital metabolic route for the synthesis of cholesterol, isoprenoids, and other essential biomolecules.[1][2] The accurate quantification of this and other acyl-CoA thioesters is fundamental for understanding metabolic regulation, the pathophysiology of various diseases, and the mechanism of action of drugs targeting this pathway. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a state-of-the-art analytical technique for this class of molecules.[1]
Signaling Pathway Context: The Mevalonate Pathway
The analysis of this compound is often performed in the context of the mevalonate pathway. This pathway begins with Acetyl-CoA and proceeds through key intermediates like HMG-CoA to produce isoprenoids.[2][3] Understanding the concentration of these intermediates is key to studying the regulation of cholesterol synthesis and the effects of inhibitors like statins.[3]
Figure 1: Initial steps of the Mevalonate Pathway highlighting HMG-CoA.
Experimental Protocols
A robust LC-MS/MS method requires meticulous sample preparation, optimized chromatographic separation, and precise mass spectrometric detection.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of short-chain acyl-CoAs from cell or tissue homogenates.
Materials:
-
C18 SPE Cartridges
-
Methanol (B129727) (LC-MS Grade)
-
Water (LC-MS Grade)
-
5% Methanol in Water
-
Internal Standard (IS) Solution (e.g., ¹³C-labeled Acyl-CoA or a non-endogenous odd-chain acyl-CoA like Heptadecanoyl-CoA)[4]
-
Nitrogen Evaporation System
Procedure:
-
Homogenization: Homogenize cell pellets or tissue samples in a suitable ice-cold buffer.
-
Internal Standard Spiking: Add a known concentration of the internal standard solution to the homogenate to correct for matrix effects and variations in extraction efficiency.[5][6]
-
Protein Precipitation: Precipitate proteins by adding a cold solvent like 10% (w/v) trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA).[7] Vortex and centrifuge at high speed (e.g., 17,000 x g) at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluent to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
Liquid Chromatography (LC)
Instrumentation & Columns:
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Conditions:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
|---|---|---|
| 0.0 | 0.3 | 5 |
| 1.0 | 0.3 | 5 |
| 5.0 | 0.3 | 95 |
| 6.0 | 0.3 | 95 |
| 6.1 | 0.3 | 5 |
| 8.0 | 0.3 | 5 |
Note: The gradient should be optimized to ensure baseline separation from other isomers and matrix components. The retention time for short-chain acyl-CoAs on a C18 column is typically in the early to mid-part of the gradient.
Tandem Mass Spectrometry (MS/MS)
Instrumentation:
-
Triple Quadrupole Mass Spectrometer
Ionization Mode:
-
Positive Electrospray Ionization (ESI+)
Key Parameters:
-
Capillary Voltage: Optimized for the specific instrument (e.g., 3.5 kV)
-
Source Temperature: e.g., 325 °C
-
Gas Flow (Desolvation & Cone): Optimized for the instrument
-
Collision Gas: Argon
Multiple Reaction Monitoring (MRM) Transitions: The selection of precursor and product ions is critical for specificity. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).[4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 898.2 (Calculated [M+H]⁺) | 391.2 (Calculated [M-507+H]⁺) | 100 | To be optimized (~25-35) |
| Internal Standard (e.g., Heptadecanoyl-CoA) | 878.5 [M+H]⁺ | 371.5 [M-507+H]⁺ | 100 | To be optimized (~25-35) |
Note: The exact m/z values and collision energy must be optimized empirically using a pure standard of the analyte.
Data Presentation & Quantitative Analysis
A standard curve should be prepared using a certified reference standard of this compound, spiked into a representative blank matrix and subjected to the same extraction procedure.
Table 1: Typical Quantitative Performance of the LC-MS/MS Method
| Parameter | Expected Performance |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 1-10 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol |
| Precision (RSD%) | < 15% |
| Accuracy (% Recovery) | 85-115% |
These values are typical for short-chain acyl-CoA analyses and should be confirmed during method validation.
Analytical Workflow Diagram
The entire process from sample receipt to final data reporting can be visualized as a clear workflow.
Figure 2: LC-MS/MS analytical workflow for this compound.
References
- 1. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 2. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]
- 3. Endogenous sterol intermediates of the mevalonate pathway regulate HMGCR degradation and SREBP-2 processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Quantitative Analysis of Short-Chain Acyl-CoA Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of short-chain acyl-CoA compounds. These essential metabolites play a crucial role in various cellular processes, including energy metabolism and signal transduction. Accurate quantification of these molecules is vital for understanding disease mechanisms and for the development of novel therapeutics. The following sections offer a comprehensive guide to their analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.[1][2][3][4][5]
Introduction to Short-Chain Acyl-CoAs
Short-chain acyl-CoAs are thioester derivatives of coenzyme A and short-chain fatty acids. They are key intermediates in fatty acid metabolism and the Krebs cycle.[5] Dysregulation of short-chain acyl-CoA levels has been implicated in several metabolic disorders, including short-chain acyl-CoA dehydrogenase deficiency (SCADD), a genetic disorder that impairs the body's ability to break down certain fats for energy.[6][7][8] Consequently, robust analytical methods for their quantification are in high demand in both basic research and clinical settings.
Experimental Protocols
The following protocols outline the key steps for the quantitative analysis of short-chain acyl-CoAs from biological samples.
Protocol 1: Sample Preparation (Simplified Method)
This protocol describes a simple and efficient method for extracting short-chain acyl-CoAs from biological matrices, avoiding the need for solid-phase extraction.[1][3][4]
Materials:
-
Biological sample (e.g., cell culture, tissue homogenate)
-
Internal Standard (e.g., [13C2] acetyl-CoA, [13C8] octanoyl-CoA)[9][10]
-
Extraction Solution: 2.5% (w/v) Sulfosalicylic acid (SSA) in water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Place the biological sample in a pre-weighed microcentrifuge tube.
-
Add the appropriate amount of internal standard to the sample.
-
Add 200 µL of ice-cold 2.5% SSA extraction solution.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted acyl-CoAs.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Derivatization for Enhanced Sensitivity (Optional)
For increased sensitivity, especially for low-abundance species, derivatization can be employed. This protocol utilizes 3-nitrophenylhydrazine (B1228671) (3-NPH) as a derivatizing agent.[11][12]
Materials:
-
Extracted sample from Protocol 1
-
3-nitrophenylhydrazine (3-NPH) solution
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution
-
Incubator or water bath
-
Quenching solution (e.g., ascorbic acid)
Procedure:
-
To the extracted sample supernatant, add 3-NPH solution.
-
Add EDC solution to catalyze the reaction.
-
Add pyridine to maintain an optimal pH for the reaction.
-
Incubate the mixture at 40°C for 30 minutes.
-
Stop the reaction by adding a quenching solution.
-
The derivatized sample is ready for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of short-chain acyl-CoAs.
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column is commonly used.[13][14]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used to elute the compounds. The specific gradient will depend on the analytes of interest.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for acyl-CoA analysis.[14]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[9][10]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each short-chain acyl-CoA and the internal standard. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (m/z 507).[4][9][15]
Data Presentation
The following tables summarize typical quantitative data obtained from LC-MS/MS analysis of short-chain acyl-CoAs.
Table 1: MRM Transitions for Selected Short-Chain Acyl-CoAs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetyl-CoA | 810.1 | 303.1 |
| Propionyl-CoA | 824.1 | 317.1 |
| Butyryl-CoA | 838.2 | 331.1 |
| Isovaleryl-CoA | 852.2 | 345.1 |
| Succinyl-CoA | 868.1 | 361.0 |
| Malonyl-CoA | 854.1 | 347.0 |
Table 2: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [12] |
| Lower Limit of Quantification (LLOQ) | 50 nM | [12] |
| Accuracy | 85-115% | [12] |
| Precision (CV) | < 15% | [12] |
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway involving short-chain acyl-CoAs.
Caption: Experimental workflow for quantitative analysis of short-chain acyl-CoAs.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs | MDPI [mdpi.com]
- 6. cocukmetabolizma.com [cocukmetabolizma.com]
- 7. Short-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 8. dshs.texas.gov [dshs.texas.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A rapid and convenient derivatization method for quantitation of short-chain fatty acids in human feces by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and In Vitro Evaluation of (3R)-3,5-dihydroxy-3-methylpentanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-3,5-dihydroxy-3-methylpentanoyl-CoA, also known as (R)-Mevalonyl-CoA, is a key intermediate in the mevalonate (B85504) pathway, a critical metabolic route for the synthesis of cholesterol and other isoprenoids. As the direct precursor to mevalonate, its availability is essential for studying the activity of HMG-CoA reductase (HMGR), the rate-limiting enzyme in cholesterol biosynthesis. HMGR is a major target for cholesterol-lowering drugs, such as statins. The in vitro synthesis of this compound and its use in enzymatic assays are fundamental for the screening and characterization of novel HMGR inhibitors.
These application notes provide detailed protocols for the chemical synthesis, purification, and characterization of this compound, as well as its application in a colorimetric in vitro assay to determine HMG-CoA reductase activity.
Data Presentation
Table 1: Summary of Synthesis and Purification Data
| Parameter | Value | Reference |
| Chemical Synthesis | ||
| Starting Material | (3R)-3,5-dihydroxy-3-methylpentanoic acid | [General Knowledge] |
| Coupling Method | Mixed Anhydride (B1165640) with Ethyl Chloroformate | [General Knowledge] |
| Key Reagents | Coenzyme A, Triethylamine (B128534), Ethyl Chloroformate | [General Knowledge] |
| Expected Yield | 50-70% | [Estimated] |
| Purification | ||
| Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [1] |
| Column | C18, 5 µm, 4.6 x 250 mm | [1] |
| Mobile Phase A | 0.1 M Potassium Phosphate, pH 7.0 | [General Knowledge] |
| Mobile Phase B | Acetonitrile (B52724) | [General Knowledge] |
| Gradient | 5% to 50% B over 30 minutes | [Estimated] |
| Detection Wavelength | 260 nm (Adenine moiety of CoA) | [General Knowledge] |
| Characterization | ||
| Mass Spectrometry (ESI-MS) | Expected [M-H]⁻ ion | [Calculated] |
| ¹H NMR | Characteristic peaks for mevalonyl and CoA moieties | [Expected] |
Table 2: HMG-CoA Reductase In Vitro Assay Parameters
| Parameter | Value/Condition | Reference |
| Assay Principle | Colorimetric, monitoring NADPH oxidation at 340 nm | [2][3][4] |
| Enzyme Source | Recombinant Human HMG-CoA Reductase | [5] |
| Substrate | Synthesized this compound | [This Document] |
| Cofactor | NADPH | [2][3][4] |
| Assay Buffer | 100 mM Potassium Phosphate (pH 7.4), 10 mM DTT, 1 mM EDTA | [5] |
| Reaction Temperature | 37 °C | [2][3][4] |
| Plate Format | 96-well, clear flat bottom | [2][3][4] |
| Readout | Decrease in absorbance at 340 nm over time | [2][3][4] |
| Positive Control | Atorvastatin | [2][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the target molecule from its corresponding carboxylic acid via a mixed anhydride intermediate.
Materials:
-
(3R)-3,5-dihydroxy-3-methylpentanoic acid
-
Coenzyme A (free acid)
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon gas
-
Dry ice/acetone bath
Procedure:
-
Preparation of the Mixed Anhydride: a. Dissolve 100 mg of (3R)-3,5-dihydroxy-3-methylpentanoic acid in 5 mL of anhydrous THF in a round-bottom flask under an argon atmosphere. b. Cool the solution to -15 °C using a dry ice/acetone bath. c. Add 1.1 equivalents of triethylamine to the solution and stir for 15 minutes. d. Slowly add 1.1 equivalents of ethyl chloroformate dropwise while maintaining the temperature at -15 °C. e. Stir the reaction mixture for 30 minutes at -15 °C to form the mixed anhydride.
-
Thioesterification with Coenzyme A: a. In a separate flask, dissolve 1.2 equivalents of Coenzyme A in 5 mL of a 1:1 mixture of THF and water, kept at 0 °C. b. Slowly add the freshly prepared mixed anhydride solution to the Coenzyme A solution with vigorous stirring. c. Maintain the pH of the reaction mixture between 7.0 and 7.5 by the dropwise addition of a 1 M triethylamine solution. d. Allow the reaction to proceed for 2 hours at 4 °C.
-
Quenching and Work-up: a. Acidify the reaction mixture to pH 3-4 with 1 M HCl. b. Concentrate the solution under reduced pressure to remove the THF. c. The resulting aqueous solution contains the crude this compound and is ready for purification.
Protocol 2: Purification by RP-HPLC
Materials:
-
Crude this compound solution
-
Mobile Phase A: 0.1 M Potassium Phosphate, pH 7.0
-
Mobile Phase B: Acetonitrile
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Filter the crude product solution through a 0.45 µm syringe filter.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the filtered sample onto the column.
-
Elute the compound using a linear gradient of 5% to 50% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the major peak.
-
Lyophilize the collected fractions to obtain the purified product as a white powder.
Protocol 3: Characterization of this compound
1. Mass Spectrometry: a. Dissolve a small amount of the purified product in a suitable solvent (e.g., 50% acetonitrile in water). b. Analyze by electrospray ionization mass spectrometry (ESI-MS) in negative ion mode. c. Confirm the presence of the expected molecular ion peak.
2. NMR Spectroscopy: a. Dissolve the purified product in D₂O. b. Acquire ¹H NMR and ¹³C NMR spectra. c. Confirm the presence of characteristic signals for both the mevalonyl and Coenzyme A moieties.
Protocol 4: In Vitro HMG-CoA Reductase Activity Assay
This protocol is adapted from commercially available colorimetric assay kits and measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.[2][3][4]
Materials:
-
Purified this compound
-
Recombinant Human HMG-CoA Reductase (catalytic domain)
-
NADPH
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 10 mM DTT, 1 mM EDTA
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of this compound in the assay buffer. b. Prepare a stock solution of NADPH in the assay buffer. c. Dilute the HMG-CoA reductase to the desired working concentration in cold assay buffer.
-
Assay Setup: a. To each well of the 96-well plate, add the following in order:
- Assay Buffer to a final volume of 200 µL.
- 10 µL of HMG-CoA Reductase solution.
- For inhibitor screening, add the test compound at this stage. For a positive control, add a known inhibitor like Atorvastatin. b. Pre-incubate the plate at 37 °C for 10 minutes.
-
Reaction Initiation and Measurement: a. Initiate the reaction by adding 20 µL of the this compound solution and 20 µL of the NADPH solution to each well. b. Immediately place the plate in the microplate reader, pre-warmed to 37 °C. c. Measure the decrease in absorbance at 340 nm every minute for 10-20 minutes.
-
Data Analysis: a. Calculate the rate of NADPH consumption (ΔA₃₄₀/min) from the linear portion of the kinetic curve. b. Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of substrate conversion. c. For inhibitor screening, calculate the percentage of inhibition relative to the uninhibited control.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and in vitro assay.
Caption: Mevalonate pathway and HMG-CoA reductase inhibition.
References
- 1. hplc.eu [hplc.eu]
- 2. Improved synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-3-methylglutaryl-CoA | C27H44N7O20P3S | CID 91506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Biosynthesis and characterization of (S)-and (R)-3-hydroxy-3-methylglutaryl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Purification of Coenzyme A Thioesters by Solid-Phase Extraction
References
- 1. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 3. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hawach.com [hawach.com]
- 5. specartridge.com [specartridge.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
Protocol for Enzymatic Synthesis of Acyl-CoA Esters: Application Notes for Researchers
Introduction
Acyl-Coenzyme A (acyl-CoA) esters are crucial intermediates in a myriad of metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling. The synthesis of high-quality acyl-CoA esters is therefore essential for researchers studying these processes, as well as for professionals in drug development targeting enzymes that utilize these substrates. This document provides detailed protocols for the enzymatic synthesis of acyl-CoA esters, methods for their purification and analysis, and quantitative data to guide experimental design.
Principle of Enzymatic Synthesis
The enzymatic synthesis of acyl-CoA is catalyzed by acyl-CoA synthetases (ACS) or ligases (EC 6.2.1.x). These enzymes facilitate the activation of fatty acids by forming a high-energy thioester bond with Coenzyme A (CoA). The reaction proceeds in a two-step mechanism that is dependent on ATP and magnesium ions.
First, the fatty acid carboxyl group attacks the α-phosphate of ATP to form an acyl-adenylate intermediate and pyrophosphate (PPi). Subsequently, the thiol group of CoA attacks the acyl-adenylate, leading to the formation of the acyl-CoA thioester and the release of AMP.
Data Presentation
Table 1: Kinetic Parameters of Acyl-CoA Synthetases
The selection of an appropriate acyl-CoA synthetase is critical for efficient synthesis. The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.
| Enzyme Source | Fatty Acid Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Reference |
| Saccharomyces cerevisiae (Faa1p) | Oleate (18:1) | 71.1 | 158.2 | [1] |
| Escherichia coli (EcACS) | Acetate | - | - | [1] |
| Escherichia coli (EcACS) | Glycolate | - | ~4000-fold lower kcat/KM than acetate | [1] |
| Escherichia coli (ACS19 mutant) | Glycolate | - | ~2-fold improved kcat/KM vs EcACS | [1] |
| Escherichia coli (ACS19 mutant) | Acetate | - | 8-fold lower kcat/KM vs EcACS | [1] |
Note: A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.
Table 2: Chemo-Enzymatic Synthesis of Acyl-CoA Esters: Reaction Conditions and Yields
This table summarizes the yields of various acyl-CoA esters synthesized using different chemo-enzymatic methods. These methods can be advantageous for producing a wide range of acyl-CoAs, including those with modified structures.[2]
| Acyl-CoA Ester | Precursor | Synthesis Method | Yield (%) |
| Malonyl-CoA | Malonic acid | Enzymatic (MatB ligase) | 95 |
| Methylmalonyl-CoA | Methylmalonic acid | Enzymatic (MatB ligase) | 92 |
| Various Saturated Acyl-CoAs | Corresponding symmetric anhydride | Direct thioesterification with free CoA | High |
| 26 different CoA-thioesters | Various | Five chemo-enzymatic methods | ≥ 40 |
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of Acyl-CoA Esters
This protocol provides a general framework for the enzymatic synthesis of acyl-CoA esters. Optimization of specific parameters may be required depending on the enzyme and fatty acid used.
Materials:
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp., Sigma-Aldrich)
-
Fatty Acid (e.g., palmitic acid, oleic acid)
-
Coenzyme A, trilithium salt (CoA)
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Dithiothreitol (DTT) (optional, to maintain a reducing environment for CoA)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
10 mM ATP
-
10 mM MgCl₂
-
0.5 mM CoA
-
0.2 mM Fatty acid (dissolved in a suitable solvent like ethanol (B145695) or DMSO and complexed with bovine serum albumin if it has low solubility)
-
1-5 units of Acyl-CoA Synthetase
-
(Optional) 1 mM DTT
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal incubation time may vary and should be determined empirically.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 2M formic acid or by heat inactivation at 95°C for 5 minutes.
-
Purification: Proceed with the purification of the synthesized acyl-CoA ester using solid-phase extraction (see Protocol 2).
Protocol 2: Solid-Phase Extraction (SPE) Purification of Acyl-CoA Esters
This protocol describes a common method for purifying acyl-CoA esters from the reaction mixture.[3]
Materials:
-
SPE cartridge (e.g., C18 or an anion-exchange column)
-
Potassium phosphate buffer (pH 5.3-6.7)
-
Deionized water
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by washing with 2-3 column volumes of methanol, followed by 2-3 column volumes of deionized water, and finally equilibrate with 2-3 column volumes of the potassium phosphate buffer.
-
Sample Loading: Load the terminated reaction mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2-3 column volumes of the potassium phosphate buffer to remove unbound components like ATP, AMP, and salts. A subsequent wash with a low percentage of organic solvent (e.g., 5-10% acetonitrile in buffer) can be performed to remove less hydrophobic impurities.
-
Elution: Elute the acyl-CoA ester with a suitable organic solvent. For C18 cartridges, a high concentration of methanol or acetonitrile (e.g., 80-100%) is typically used. For anion-exchange columns, elution is achieved with a high salt concentration buffer.
-
Solvent Evaporation: Evaporate the solvent from the eluted fraction under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution and Storage: Reconstitute the purified acyl-CoA ester in a suitable buffer (e.g., water or a slightly acidic buffer to improve stability) and store at -80°C.
Protocol 3: Analysis of Acyl-CoA Esters by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis and quantification of acyl-CoA esters.[4][5][6]
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is sufficient for most applications.
-
A C18 reversed-phase column is commonly used for the separation of acyl-CoA esters.
Mobile Phases:
-
Mobile Phase A: Aqueous buffer, typically 25-75 mM potassium phosphate, pH 5.3.
-
Mobile Phase B: Acetonitrile or methanol.
General Gradient Conditions:
A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoA esters.
Example Gradient:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Detection:
Acyl-CoA esters can be detected by their absorbance at 260 nm, corresponding to the adenine (B156593) moiety of CoA.
Mandatory Visualizations
Experimental Workflow for Enzymatic Synthesis of Acyl-CoA Esters
Caption: Workflow for the enzymatic synthesis of acyl-CoA esters.
Signaling Pathway: Fatty Acid β-Oxidation
Acyl-CoA esters are central to fatty acid metabolism, particularly the β-oxidation pathway, where they are broken down to produce energy.
Caption: The role of acyl-CoA in the β-oxidation of fatty acids.
Conclusion
The enzymatic synthesis of acyl-CoA esters is a versatile and specific method for producing these vital metabolic intermediates. The protocols and data presented in these application notes provide a comprehensive guide for researchers in academia and industry. Careful optimization of reaction conditions and purification procedures will ensure the generation of high-purity acyl-CoA esters for a wide range of experimental applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring 3,5-dihydroxy-3-methylpentanoyl-CoA (HMG-CoA) Levels in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-dihydroxy-3-methylpentanoyl-CoA, more commonly known as HMG-CoA, is a critical intermediate in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and various non-sterol isoprenoids. These molecules are vital for numerous cellular functions, including the maintenance of cell membrane integrity, hormone synthesis, and protein prenylation. The enzyme HMG-CoA reductase (HMGCR) catalyzes the conversion of HMG-CoA to mevalonic acid, a rate-limiting step in this pathway. Consequently, the levels of HMG-CoA can serve as a key indicator of the activity of the cholesterol biosynthesis pathway and the efficacy of drugs that target this pathway, such as statins. This document provides detailed application notes and protocols for the accurate measurement of HMG-CoA levels in cell culture.
Signaling Pathway
The cholesterol biosynthesis pathway is a complex and highly regulated process. HMG-CoA is a central molecule in this pathway, and its concentration is influenced by the activity of upstream enzymes and its consumption by HMG-CoA reductase.
Figure 1: Simplified diagram of the cholesterol biosynthesis pathway highlighting the central role of HMG-CoA.
Experimental Principles
The direct quantification of HMG-CoA in cellular lysates is most accurately achieved using Liquid Chromatography-Mass Spectrometry (LC-MS). This technique offers high sensitivity and specificity, allowing for the precise measurement of low-abundance metabolites like HMG-CoA. The general workflow involves cell harvesting, metabolite extraction, chromatographic separation, and mass spectrometric detection.
Data Presentation
The intracellular concentration of HMG-CoA can vary between cell lines and in response to different treatments. The following table summarizes available quantitative data for HMG-CoA levels in selected human cancer cell lines.
| Cell Line | Condition | HMG-CoA Level (Relative Units/µg protein) | Reference |
| NCI-H322M (Statin-Resistant Lung Cancer) | Basal | ~1.8 | [1] |
| NCI-H322M (Statin-Resistant Lung Cancer) | 1 µM Atorvastatin | ~2.5 | [1] |
| HOP-92 (Statin-Sensitive Lung Cancer) | Basal | ~0.5 | [1] |
| HOP-92 (Statin-Sensitive Lung Cancer) | 1 µM Atorvastatin | ~0.5 (no significant change) | [1] |
Note: The data is presented as relative units as reported in the source. Absolute quantification requires the use of a stable isotope-labeled internal standard.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs (including HMG-CoA) from Cultured Cells
This protocol describes the extraction of HMG-CoA from both adherent and suspension cells for subsequent analysis by LC-MS.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Acetonitrile (B52724), ice-cold
-
Deionized water, ice-cold
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, 1.5 mL
-
Centrifuge capable of 4°C operation
-
Vortex mixer
-
Sonicator (optional)
Procedure for Adherent Cells:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to the dish and use a cell scraper to detach the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Proceed to the "Metabolite Extraction" step.
Procedure for Suspension Cells:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.
-
Resuspend the final cell pellet in 1 mL of ice-cold methanol.
-
Proceed to the "Metabolite Extraction" step.
Metabolite Extraction:
-
Add an equal volume of ice-cold acetonitrile to the methanolic cell suspension.
-
Vortex the mixture vigorously for 1 minute.
-
(Optional) Sonicate the sample on ice for 3 cycles of 30 seconds on, 30 seconds off.
-
Incubate the samples at -20°C for at least 2 hours to precipitate proteins.
-
Centrifuge the samples at 15,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.
-
Store the dried extract at -80°C until LC-MS analysis.
Protocol 2: LC-MS/MS (B15284909) Analysis of HMG-CoA
This protocol provides a general framework for the analysis of HMG-CoA using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific system being used.
Materials:
-
Dried cell extracts
-
Reconstitution solution (e.g., 5% 5-sulfosalicylic acid in water)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
Procedure:
-
Sample Reconstitution: Reconstitute the dried cell extracts in a suitable volume (e.g., 50-100 µL) of reconstitution solution. Vortex briefly and centrifuge to pellet any insoluble material. Transfer the clear supernatant to an autosampler vial.
-
Chromatographic Separation:
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.2 - 0.4 mL/min
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute HMG-CoA. The gradient needs to be optimized for the specific column and system.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Acyl-CoAs (General): A common characteristic neutral loss for acyl-CoAs is 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety. Therefore, a programmed MRM method can be set up to scan for precursors that exhibit this neutral loss.
-
Specific MRM Transition for HMG-CoA: While specific transitions should be empirically determined by infusing an HMG-CoA standard, a potential starting point based on its molecular weight (911.6 g/mol ) would be a precursor ion of m/z 912.6 [M+H]+ and a product ion resulting from the neutral loss of 507 Da.
-
Dwell Time: 50-100 ms per transition.
-
Collision Energy: Optimize for the specific MRM transition.
-
-
Data Analysis: Integrate the peak area for the HMG-CoA MRM transition and quantify against a standard curve prepared with an authentic HMG-CoA standard. For absolute quantification, a stable isotope-labeled HMG-CoA internal standard should be used.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for measuring HMG-CoA levels and the logical relationship between experimental steps.
Figure 2: A flowchart depicting the key steps in the measurement of cellular HMG-CoA levels.
Conclusion
The accurate measurement of HMG-CoA levels in cultured cells provides valuable insights into the regulation of the cholesterol biosynthesis pathway and the mechanism of action of HMG-CoA reductase inhibitors. The protocols outlined in this document, centered around LC-MS/MS analysis, offer a robust and sensitive method for researchers in basic science and drug development. Careful sample preparation and optimization of analytical parameters are crucial for obtaining reliable and reproducible results.
References
Developing Assays for HMG-CoA Reductase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and execution of assays to measure the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (EC 1.1.1.34). HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[1] As a key regulatory point in cholesterol metabolism, it is a major target for cholesterol-lowering drugs, such as statins.[2][3][4] Accurate and reliable assays are crucial for basic research into cholesterol homeostasis and for the discovery and development of new HMG-CoA reductase inhibitors.
Introduction to HMG-CoA Reductase Assays
The enzymatic activity of HMG-CoA reductase is typically determined by measuring the rate of NADPH oxidation or the formation of mevalonate, the product of the reaction catalyzed by the enzyme. The reaction is as follows:
HMG-CoA + 2NADPH + 2H⁺ → Mevalonate + 2NADP⁺ + CoA-SH[5]
Several methods have been developed to quantify this reaction, each with its own advantages and limitations in terms of sensitivity, throughput, and cost. The most common approaches include:
-
Spectrophotometric Assays: These assays measure the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺.[3][5][6][7] They are relatively simple and amenable to high-throughput screening.
-
Radiometric Assays: These highly sensitive assays utilize radiolabeled HMG-CoA (e.g., [¹⁴C]HMG-CoA) and measure the formation of radiolabeled mevalonate.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Assays: These methods offer high sensitivity and specificity by directly measuring the formation of mevalonate.[10][11]
This document will provide detailed protocols for each of these key assay types.
HMG-CoA Reductase Signaling Pathway
The activity of HMG-CoA reductase is tightly regulated through a complex feedback mechanism involving the sterol regulatory element-binding protein (SREBP) pathway. Low intracellular cholesterol levels trigger the activation of SREBP, which upregulates the transcription of the HMG-CoA reductase gene. Conversely, high cholesterol levels lead to the degradation of the enzyme.[1][2]
Caption: HMG-CoA Reductase signaling pathway and points of regulation.
Quantitative Data Summary
The following tables summarize key quantitative data for different HMG-CoA reductase assay methods and the inhibitory potency of common statins.
Table 1: Comparison of HMG-CoA Reductase Assay Methods
| Parameter | Spectrophotometric Assay | Radiometric Assay | LC-MS/MS Assay |
| Principle | Measures decrease in NADPH absorbance at 340 nm | Measures formation of radiolabeled mevalonate | Direct quantification of mevalonate |
| Limit of Detection | < 0.05 mU[3][6] | High sensitivity, can detect fmol levels | High sensitivity, can detect amol levels[11] |
| Dynamic Range | Dependent on spectrophotometer linearity | Wide dynamic range, e.g., 0.4-100 ng/mL for inhibitors[9] | Wide dynamic range, e.g., 0.005–1.000 µg/mL for mevalonolactone[11] |
| Throughput | High | Moderate to Low | Moderate |
| Cost | Low | High (requires radioisotopes and scintillation counting) | High (requires specialized instrumentation) |
| Advantages | Simple, rapid, cost-effective, amenable to HTS | Highly sensitive and specific | Highly sensitive, specific, and reproducible |
| Disadvantages | Prone to interference from other NADPH-utilizing enzymes | Requires handling of radioactive materials, lower throughput | Expensive equipment, requires expertise in mass spectrometry |
Table 2: IC₅₀ Values of Common HMG-CoA Reductase Inhibitors (Statins)
| Inhibitor | Assay Type | IC₅₀ Value | Reference |
| Pravastatin | Spectrophotometric | 0.026 µM | [8] |
| Radiometric | 0.034 µM | [8] | |
| Cell-based (Hep G2) | 95 nM | [3] | |
| Simvastatin (B1681759) | Cell-free | Ki of 0.1-0.2 nM | [2] |
| Cell-based (Hep G2) | 18 nM | [3] | |
| Lovastatin | Cell-free | 3.4 nM | [2] |
| Cell-based (Hep G2) | 61 nM | [3] | |
| Fluvastatin | Spectrophotometric | 0.015 µM | [8] |
| Radiometric | 0.049 µM | [8] | |
| Cell-free | 8 nM | [2] | |
| Atorvastatin | Cell-based (SV-SMC) | 0.39 µM (proliferation) | [12] |
| Rosuvastatin | Spectrophotometric | 0.007 µM | [8] |
| Radiometric | 0.0119 µM | [8] |
Note: IC₅₀ values can vary depending on the specific assay conditions, enzyme source, and substrate concentrations.
Experimental Workflow
The general workflow for performing an HMG-CoA reductase activity assay involves enzyme preparation, reaction setup, data acquisition, and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated enzyme inhibition assay method for the determination of atorvastatin-derived HMG-CoA reductase inhibitors in human plasma using radioactivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. DSpace [helda.helsinki.fi]
- 11. Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Radiolabeled (3R)-3,5-dihydroxy-3-methylpentanoyl-CoA in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-3,5-dihydroxy-3-methylpentanoyl-CoA, more commonly known as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), is a critical intermediate in the mevalonate (B85504) pathway, a fundamental metabolic route for the biosynthesis of cholesterol and a variety of non-sterol isoprenoids.[1][2][3] These isoprenoids are vital for numerous cellular functions, including protein prenylation, dolichol synthesis for N-linked glycosylation, and the production of coenzyme Q10 (ubiquinone).[3][4][5] The enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, is the rate-limiting step in this pathway and a primary target for cholesterol-lowering drugs like statins.[2][6][7]
Radiolabeled HMG-CoA serves as a powerful tool in tracer studies to investigate the dynamics of the mevalonate pathway.[8][9] By introducing a radioactive isotope (e.g., ¹⁴C or ³H) into the HMG-CoA molecule, researchers can track its metabolic fate and quantify its incorporation into downstream products.[10][11][12] This enables the precise measurement of flux through the pathway and the assessment of the effects of various physiological, pathological, or pharmacological interventions on cholesterol and isoprenoid biosynthesis.[13][14] These studies are invaluable in drug discovery and development for evaluating the mechanism and efficacy of HMG-CoA reductase inhibitors and other modulators of lipid metabolism.[15][16][17]
Principle of the Assay
The use of radiolabeled HMG-CoA in tracer studies is based on the principle of isotopic dilution and product accumulation. A known quantity and specific activity of radiolabeled HMG-CoA is introduced into a biological system, such as cultured cells or an in vitro enzymatic assay. The radiolabeled tracer mixes with the endogenous, unlabeled pool of HMG-CoA and is subsequently metabolized by the enzymes of the mevalonate pathway.
By measuring the amount of radioactivity incorporated into downstream metabolites like mevalonate, cholesterol, and prenylated proteins over time, one can determine the rate of their synthesis. This approach allows for a dynamic assessment of the pathway's activity, providing more insightful information than static measurements of metabolite concentrations alone.[14] The choice of radioisotope, typically ¹⁴C or ³H, depends on the specific requirements of the experiment, such as the desired sensitivity and the method of detection.[9]
Experimental Protocols
I. Cell-Based Assay for Cholesterol Biosynthesis
This protocol describes a method for quantifying the incorporation of radiolabeled HMG-CoA into newly synthesized cholesterol in cultured cells.
Materials:
-
Cultured cells (e.g., HepG2 human hepatoma cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Radiolabeled [¹⁴C]-(3R)-3,5-dihydroxy-3-methylpentanoyl-CoA (specific activity ≥ 50 mCi/mmol)
-
Lipid extraction solvents: hexane (B92381) and isopropanol
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Cholesterol standard
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Plating:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in 6-well plates at a density of 1 x 10⁶ cells per well and allow them to adhere and grow for 24 hours.
-
-
Incubation with Radiolabeled HMG-CoA:
-
Prepare a stock solution of [¹⁴C]-HMG-CoA in a suitable buffer.
-
On the day of the experiment, aspirate the culture medium and wash the cells once with warm PBS.
-
Add fresh, serum-free medium containing the desired concentration of [¹⁴C]-HMG-CoA (e.g., 1 µCi/mL) to each well.
-
Incubate the cells for a specified period (e.g., 4, 8, or 12 hours) at 37°C.
-
-
Lipid Extraction:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of hexane:isopropanol (3:2, v/v) to each well and incubate for 30 minutes at room temperature to extract the lipids.
-
Collect the solvent in a clean glass tube. Repeat the extraction once more and pool the extracts.
-
Evaporate the solvent under a stream of nitrogen gas.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipid extract in a small volume of hexane (e.g., 50 µL).
-
Spot the extract onto a silica (B1680970) gel TLC plate, alongside a cholesterol standard.
-
Develop the TLC plate in a chamber pre-saturated with the developing solvent.
-
Allow the solvent front to migrate to near the top of the plate.
-
Remove the plate and allow it to air dry.
-
Visualize the cholesterol spot using iodine vapor or by spraying with a suitable reagent.
-
-
Quantification of Radioactivity:
-
Scrape the silica gel from the area corresponding to the cholesterol spot into a scintillation vial.
-
Add 5 mL of scintillation cocktail to the vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
The amount of radioactivity is proportional to the amount of newly synthesized cholesterol.
-
Data Presentation
The quantitative data from the tracer studies should be summarized in tables for clear comparison.
| Treatment Group | Incubation Time (hours) | [¹⁴C] Incorporation into Cholesterol (DPM/mg protein) | Fold Change vs. Control |
| Control | 4 | 15,234 ± 1,287 | 1.0 |
| Statin (1 µM) | 4 | 3,456 ± 432 | 0.23 |
| Control | 8 | 28,987 ± 2,543 | 1.0 |
| Statin (1 µM) | 8 | 6,123 ± 789 | 0.21 |
| Control | 12 | 45,678 ± 3,987 | 1.0 |
| Statin (1 µM) | 12 | 9,876 ± 1,012 | 0.22 |
DPM: Disintegrations Per Minute. Data are presented as mean ± standard deviation.
Mandatory Visualizations
References
- 1. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 2. google.com [google.com]
- 3. Control of Cholesterol Synthesis through Regulated ER-Associated Degradation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mevalonate-derived isopentenyl diphosphate is the biosynthetic precursor of ubiquinone prenyl side chain in tobacco BY-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence of plasma CoQ10-lowering effect by HMG-CoA reductase inhibitors: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Computational Evaluation of Statin Analogs Targeting HMG-CoA Reductase for Coronary Artery Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of Coenzyme A Biosynthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) is a vital cellular cofactor central to numerous metabolic processes, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and the synthesis of a wide array of biomolecules. The biosynthetic pathway of CoA involves a sequence of enzymatic conversions of pantothenate (Vitamin B5) through several key intermediates. The ability to accurately quantify these intermediates is crucial for understanding the regulation of CoA homeostasis and its dysregulation in various disease states, making it a key area of interest for researchers in metabolism and drug development.
This document provides detailed application notes and protocols for the chromatographic separation and quantification of CoA biosynthetic intermediates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are designed to offer high sensitivity and specificity for the simultaneous analysis of these polar metabolites in biological samples.
Coenzyme A Biosynthesis Pathway
The synthesis of Coenzyme A from pantothenate is a five-step enzymatic process. Understanding this pathway is essential for interpreting the quantitative data obtained from the analysis of its intermediates.
Figure 1: Coenzyme A Biosynthesis Pathway.
Quantitative Data Summary
The following table summarizes the key parameters for the LC-MS/MS analysis of CoA biosynthetic intermediates. This data is essential for setting up a quantitative method on a triple quadrupole mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pantothenate | 220.1 | 90.1 |
| 4'-Phosphopantothenate | 298.1 | 279.1 |
| 4'-Phosphopantetheine | 357.1 | 279.1 |
| Dephospho-CoA | 688.1 | 410.1 |
| Coenzyme A (CoA) | 768.1 | 261.1 |
Note: The m/z values for 4'-Phosphopantothenate and 4'-Phosphopantetheine are predicted based on their chemical structures and typical fragmentation patterns of similar phosphorylated molecules. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Sample Preparation from Mammalian Cells
This protocol details the extraction of polar metabolites, including CoA intermediates, from adherent or suspension mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solution: 80% Methanol / 20% Water (v/v), chilled to -80°C
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, 1.5 mL
-
Centrifuge capable of 16,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Washing (Adherent Cells):
-
Aspirate the cell culture medium.
-
Wash the cell monolayer twice with ice-cold PBS. Ensure complete removal of PBS after the final wash to minimize salt contamination.
-
-
Cell Washing (Suspension Cells):
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.
-
-
Metabolite Extraction (Adherent Cells):
-
Add 1 mL of cold (-80°C) Extraction Solution to each well of the culture plate.
-
Immediately scrape the cells and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Metabolite Extraction (Suspension Cells):
-
Resuspend the cell pellet in 1 mL of cold (-80°C) Extraction Solution.
-
-
Lysis and Protein Precipitation:
-
Vortex the cell suspension vigorously for 30 seconds.
-
Incubate at -20°C for 1 hour to ensure complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a nitrogen evaporator or a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5 mM ammonium (B1175870) acetate (B1210297) in water).
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the development of a robust LC-MS/MS method for the separation and quantification of CoA intermediates. Optimization may be required based on the specific instrumentation used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column suitable for polar analytes (e.g., with a polar endcapping) is recommended.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 7
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
Time (min) % B 0.0 2 2.0 2 10.0 50 12.0 98 15.0 98 15.1 2 | 20.0 | 2 |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage according to the manufacturer's recommendations.
-
Collision Energy: Optimize for each analyte to achieve the most stable and intense product ion signal.
Experimental Workflow
The following diagram illustrates the overall workflow from sample preparation to data analysis for the chromatographic separation of CoA biosynthetic intermediates.
Figure 2: General Experimental Workflow.
Concluding Remarks
The protocols and data presented in this application note provide a robust framework for the reliable quantification of Coenzyme A biosynthetic intermediates. These methods are invaluable for researchers investigating metabolic pathways, identifying biomarkers for disease, and assessing the mechanism of action of novel therapeutic agents. The provided protocols for sample preparation and LC-MS/MS analysis, coupled with the quantitative data, offer a comprehensive resource for establishing this analytical workflow in the laboratory.
Application Note: Mass Spectrometry Fragmentation of Acyl-CoA Molecules for Targeted and Untargeted Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex lipids. Their analysis is crucial for understanding cellular energy status, metabolic flux, and the pathophysiology of various diseases, including metabolic disorders and cancer. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the gold standard for the sensitive and specific quantification of acyl-CoAs. A thorough understanding of their fragmentation patterns in tandem mass spectrometry (MS/MS) is essential for developing robust analytical methods and for the structural elucidation of novel acyl-CoA species. This application note details the characteristic fragmentation patterns of acyl-CoA molecules and provides comprehensive protocols for their analysis.
Mass Spectrometry Fragmentation of Acyl-CoA Molecules
Under positive electrospray ionization (ESI) conditions, acyl-CoA molecules readily protonate to form [M+H]⁺ ions. Upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), these precursor ions undergo characteristic fragmentation, primarily within the coenzyme A moiety.
The most prominent fragmentation pathway involves the cleavage of the phosphodiester bonds, leading to two highly diagnostic product ions.[1][2][3][4] This process is largely independent of the acyl chain structure, making it a universal feature for the detection of most acyl-CoA species.[2]
Key Fragmentation Pathways:
-
Neutral Loss of 507 Da: The most abundant fragmentation pathway for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (C₁₀H₁₄N₅O₁₀P₂), which has a monoisotopic mass of 506.9952 Da.[1][2] This results in a product ion corresponding to the acyl-pantetheine portion of the molecule. This characteristic neutral loss is widely used in neutral loss scans on triple quadrupole mass spectrometers for the targeted profiling of complex acyl-CoA mixtures in biological extracts.[5][6]
-
Formation of the m/z 428 Fragment Ion: Another highly characteristic fragmentation is the formation of a product ion at m/z 428.0365.[1][2][3] This ion corresponds to the adenosine (B11128) 3',5'-diphosphate fragment (C₁₀H₁₅N₅O₁₀P₂)⁺.[2][7] The presence of this ion is a strong indicator of an acyl-CoA compound and is frequently used as a transition for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.[1]
These two main fragmentation pathways provide a reliable basis for the identification and quantification of a wide range of acyl-CoA molecules.
Visualizing Acyl-CoA Fragmentation
The following diagram illustrates the primary fragmentation pathways of a generic acyl-CoA molecule under CID/HCD conditions.
Caption: Primary fragmentation of Acyl-CoA molecules in MS/MS.
Quantitative Data for Acyl-CoA Analysis
The predictable fragmentation of acyl-CoAs allows for the development of highly specific and sensitive quantitative methods using tandem mass spectrometry. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is a common approach. The following table summarizes the precursor ions and characteristic product ions for a selection of common acyl-CoA molecules.
| Acyl-CoA Species | Acyl Chain | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) [M+H - 507]⁺ | Product Ion 2 (m/z) |
| Acetyl-CoA | C2:0 | 809.5 | 303.1 | 428.0 |
| Propionyl-CoA | C3:0 | 823.5 | 317.1 | 428.0 |
| Butyryl-CoA | C4:0 | 837.6 | 331.1 | 428.0 |
| Hexanoyl-CoA | C6:0 | 865.6 | 359.1 | 428.0 |
| Octanoyl-CoA | C8:0 | 893.7 | 387.2 | 428.0 |
| Decanoyl-CoA | C10:0 | 921.7 | 415.2 | 428.0 |
| Lauroyl-CoA | C12:0 | 949.8 | 443.2 | 428.0 |
| Myristoyl-CoA | C14:0 | 977.8 | 471.3 | 428.0 |
| Palmitoyl-CoA | C16:0 | 1005.9 | 499.3 | 428.0 |
| Palmitoleoyl-CoA | C16:1 | 1003.9 | 497.3 | 428.0 |
| Stearoyl-CoA | C18:0 | 1033.9 | 527.4 | 428.0 |
| Oleoyl-CoA | C18:1 | 1031.9 | 525.4 | 428.0 |
| Linoleoyl-CoA | C18:2 | 1029.9 | 523.4 | 428.0 |
Note: The m/z values are based on the most abundant isotope and may vary slightly depending on the instrument calibration.
Experimental Protocols
A robust and reliable method for acyl-CoA analysis involves careful sample preparation, optimized liquid chromatography, and appropriate mass spectrometry settings.
Sample Preparation: Extraction of Acyl-CoAs from Tissues or Cells
Acyl-CoAs are present in low abundance and are susceptible to degradation, necessitating a rapid and efficient extraction procedure.[8]
Materials:
-
Frozen tissue or cell pellet
-
Heptadecanoyl-CoA (internal standard)
-
100 mM KH₂PO₄ buffer, pH 4.9
-
Saturated (NH₄)₂SO₄
-
Acetonitrile
-
Homogenizer
-
Centrifuge
Protocol:
-
Weigh the frozen tissue or cell pellet.
-
Immediately homogenize the sample in 2 mL of ice-cold 100 mM KH₂PO₄ buffer containing an appropriate amount of internal standard (e.g., 16 nmol of heptadecanoyl-CoA).
-
Add 2.0 mL of isopropanol and homogenize again.
-
Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes.
-
Collect the upper aqueous/organic phase containing the acyl-CoAs.
-
Dilute the extract with 10 mL of 100 mM KH₂PO₄ buffer (pH 4.9) before LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm).[9]
-
Mobile Phase A: 10 mM Ammonium Acetate in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient:
-
0-1.5 min: 2% B
-
1.5-4 min: 2% to 15% B
-
4-6 min: 15% to 30% B
-
6-13 min: 30% to 95% B
-
13-17 min: Hold at 95% B
-
17.1-20 min: Re-equilibrate at 2% B.[7]
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5][6]
-
Instrument: Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-Exactive).[9][10]
-
MS Parameters (Triple Quadrupole):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Collision Gas: Argon
-
MRM Transitions: As listed in the quantitative data table.
-
-
MS Parameters (High-Resolution MS):
-
Full Scan Range: m/z 300-1200
-
Resolution: 70,000
-
dd-MS2 (Data-Dependent Acquisition): Top 5 most intense ions
-
Collision Energy (HCD): 25-35 (arbitrary units)
-
Experimental Workflow Diagram
Caption: Workflow for Acyl-CoA analysis from sample to data.
Conclusion
The characteristic fragmentation pattern of acyl-CoA molecules, defined by a neutral loss of 507 Da and the formation of a fragment ion at m/z 428, provides a robust foundation for their analysis by tandem mass spectrometry. The protocols detailed in this application note offer a comprehensive guide for the extraction and quantification of a wide range of acyl-CoA species from biological matrices. These methods are invaluable for researchers in metabolic studies and drug development, enabling precise and reliable measurement of these critical metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: (3R)-3,5-dihydroxy-3-methylpentanoyl-CoA (HMG-CoA)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (3R)-3,5-dihydroxy-3-methylpentanoyl-CoA (HMG-CoA) in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of HMG-CoA instability in aqueous solutions?
A1: The primary cause of instability is the hydrolysis of its high-energy thioester bond.[1][2][3] This chemical reaction involves the cleavage of the thioester bond by water, which results in the formation of 3-hydroxy-3-methylglutaric acid and Coenzyme A. This process is a type of nucleophilic acyl substitution.[4]
Q2: How should I prepare and store aqueous solutions of HMG-CoA?
A2: It is strongly recommended to prepare aqueous solutions of HMG-CoA fresh for each experiment. Product information sheets from multiple suppliers advise against storing the aqueous solution for more than one day to ensure its integrity and activity.[5][6] If you dissolve the solid HMG-CoA in water, its solubility is approximately 50 mg/mL.[5][6]
Q3: What factors influence the rate of HMG-CoA degradation?
A3: The stability of the thioester bond in HMG-CoA is influenced by several factors:
-
pH: The rate of hydrolysis is pH-dependent. Thioester hydrolysis can be catalyzed by both acid and base.[7]
-
Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including hydrolysis.[8] Therefore, it is recommended to keep HMG-CoA solutions on ice during use.[9][10]
-
Enzymatic Degradation: The presence of contaminating thioesterase enzymes in a sample can rapidly cleave the thioester bond.[1]
Q4: My HMG-CoA reductase assay is showing low or no activity. Could the HMG-CoA substrate be the problem?
A4: Yes, degraded HMG-CoA is a common cause of poor results in enzymatic assays. If the thioester bond is hydrolyzed, HMG-CoA is no longer a valid substrate for HMG-CoA reductase.[11] To troubleshoot, prepare a fresh solution of HMG-CoA from a solid stock and repeat the assay. You can also run a control with a new batch of HMG-CoA to rule out reagent issues.
Q5: Can I freeze aliquots of my HMG-CoA solution for later use?
A5: While the strong recommendation is to always prepare solutions fresh[5][6], some protocols for related compounds suggest that if storage is necessary, aliquots can be stored at -20°C or -80°C for short periods.[10] However, it is critical to avoid repeated freeze-thaw cycles, which can degrade the molecule. If you must freeze the solution, flash-freeze single-use aliquots in liquid nitrogen and store them at -80°C.
Data on Thioester Stability
While specific quantitative stability data for HMG-CoA is limited in the provided search results, the following table includes data for a model alkyl thioester, S-methyl thioacetate, which provides insight into the general stability of this functional group in an aqueous environment.
| Compound | Condition | Rate Constant (k) | Half-Life (t½) | Reference |
| S-methyl thioacetate | pH 7, 23°C | kw = 3.6 × 10-8 s-1 | 155 days | [7] |
| S-methyl thioacetate | Base Mediated | kb = 1.6 × 10-1 M-1s-1 | Not Applicable | [7] |
| S-methyl thioacetate | Acid Mediated | ka = 1.5 × 10-5 M-1s-1 | Not Applicable | [7] |
Note: This data is for a model compound and should be used as a general guide. The stability of HMG-CoA may differ due to its more complex structure.
Supplier Storage Recommendations for HMG-CoA
| Form | Recommended Storage Temp. | Stated Stability | Source |
| Solid | -20°C | ≥ 4 years | [5][6] |
| Aqueous Solution | Not Recommended | Not recommended for more than one day | [5][6] |
Visualized Guides and Workflows
HMG-CoA Hydrolysis Pathway
The diagram below illustrates the primary degradation pathway for HMG-CoA in an aqueous solution.
Caption: Hydrolysis of the HMG-CoA thioester bond in the presence of water.
Recommended Workflow for HMG-CoA Solution Handling
To minimize degradation and ensure experimental reproducibility, follow this recommended workflow.
Caption: A step-by-step workflow for handling HMG-CoA aqueous solutions.
Troubleshooting Guide
Use this guide if you suspect HMG-CoA degradation is affecting your experimental results.
Caption: Troubleshooting flowchart for issues related to HMG-CoA stability.
Key Experimental Protocols
Protocol 1: Preparation of HMG-CoA Aqueous Stock Solution
This protocol is designed to maximize the stability and efficacy of HMG-CoA for use in enzymatic assays.
-
Pre-experimental Setup:
-
Ensure all buffers and solutions are pre-chilled to 4°C. A recommended buffer for HMG-CoA reductase assays is 50 mM HEPES, pH 7.4, containing 150 mM NaCl and 5 mM Dithiothreitol (DTT).[12]
-
Retrieve the solid HMG-CoA (sodium or ammonium (B1175870) salt) from -20°C storage and allow the vial to equilibrate to room temperature before opening to prevent condensation.[13]
-
-
Preparation (perform on ice):
-
Weigh the required amount of solid HMG-CoA.
-
Reconstitute the solid in the pre-chilled assay buffer to the desired final concentration (e.g., for a 10 mM stock). The solubility in water is approximately 50 mg/mL.[6]
-
Gently vortex or pipette to mix until fully dissolved. Avoid vigorous shaking.
-
-
Usage:
Protocol 2: Basic Stability Assessment by Monitoring Enzyme Activity
This protocol allows for a functional assessment of HMG-CoA stability by comparing the activity of an HMG-CoA reductase enzyme with fresh versus aged substrate.
-
Prepare HMG-CoA Solutions:
-
"Fresh" Solution: Prepare a stock solution of HMG-CoA as described in Protocol 1 immediately before starting the assay.
-
"Aged" Solution: Prepare an identical solution and leave it at room temperature for 4-6 hours (or store under other test conditions, e.g., 4°C for 24 hours).
-
-
Enzyme Assay Setup:
-
The activity of HMG-CoA reductase can be measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[12]
-
Prepare two sets of reaction mixtures in a UV-transparent plate or cuvettes. The reaction mix should contain the assay buffer, NADPH, and HMG-CoA reductase enzyme.[9][12]
-
-
Initiate Reaction and Measure:
-
To one set of wells, add the "Fresh" HMG-CoA solution to initiate the reaction.
-
To the second set, add the "Aged" HMG-CoA solution.
-
Immediately begin kinetic measurements on a spectrophotometer at 340 nm at 37°C.[9]
-
-
Data Analysis:
-
Calculate the reaction rates (Vmax) for both conditions. A significantly lower rate for the "Aged" sample indicates degradation of the HMG-CoA substrate. Compare the specific activity to determine the percentage of activity loss.
-
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thioester - Wikipedia [en.wikipedia.org]
- 4. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. peptidedosages.com [peptidedosages.com]
Technical Support Center: Preventing Thioester Hydrolysis
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to minimize thioester hydrolysis during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause thioester hydrolysis?
A1: Thioester hydrolysis is primarily influenced by pH, temperature, and the presence of nucleophiles or enzymes.[1][2]
-
pH: Thioesters are most stable in acidic to neutral conditions (pH 4-7).[3] Hydrolysis is significantly accelerated under alkaline (basic) conditions (pH > 7) through a process called saponification, where hydroxide (B78521) ions act as nucleophiles.[4] Acid-catalyzed hydrolysis can also occur, but it is generally slower than base-catalyzed hydrolysis.[5][6]
-
Temperature: Higher temperatures increase the rate of hydrolysis, as with most chemical reactions.[2] Therefore, keeping samples cold is a critical step in preventing degradation.
-
Enzymes: Biological samples may contain thioesterase enzymes that specifically catalyze the hydrolysis of thioesters.[7] These enzymes can rapidly degrade target molecules if not properly inactivated.
-
Nucleophiles: Besides hydroxide ions, other nucleophiles present in the sample buffer or matrix (e.g., primary amines, free thiols) can react with thioesters, leading to their degradation. The reducing agent TCEP, for example, has been shown to be a nucleophilic catalyst for thioester hydrolysis.[8]
Q2: My thioester compound is degrading rapidly in my standard buffer. What can I do?
A2: Rapid degradation is often due to inappropriate buffer pH or temperature. To mitigate this:
-
Adjust Buffer pH: Ensure your buffer pH is in the range of 5.0 to 7.0. Thioesters exhibit greater stability in this range.[1][9] Avoid basic buffers like Tris or phosphate (B84403) buffers at pH > 7.5. Consider using buffers such as MES or HEPES within their effective acidic to neutral buffering ranges.
-
Control Temperature: Perform all sample preparation steps on ice or at 4°C. This will significantly slow the rate of hydrolysis.[2]
-
Minimize Dissolution Time: Prepare your samples immediately before analysis or derivatization. Do not leave thioester-containing samples in solution at room temperature for extended periods.
-
Use High-Purity Water and Reagents: Contaminants in lower-grade reagents can sometimes catalyze hydrolysis.
Q3: How should I store samples containing thioesters?
A3: For short-term storage (a few hours), keep the samples on ice (0-4°C) in a tightly sealed container. For long-term storage, snap-freeze the samples in liquid nitrogen and store them at -80°C. Lyophilization (freeze-drying) to a dry powder is also an excellent option for long-term stability, as hydrolysis requires water.[10] When ready to use, reconstitute the sample in a pre-chilled, appropriate buffer immediately before the experiment.
Q4: Are there any additives I can include in my sample preparation to protect my thioester?
A4: While the primary strategy should be controlling pH and temperature, certain additives can help:
-
Enzyme Inhibitors: If you are working with crude biological extracts, include a broad-spectrum protease and esterase inhibitor cocktail to prevent enzymatic degradation by thioesterases.[7]
-
Chelating Agents: Divalent metal ions can sometimes catalyze hydrolysis. Including a small amount of a chelating agent like EDTA might be beneficial, although this is less common than pH and temperature control.
-
Avoid Nucleophilic Buffers: Avoid buffers with primary amine groups (like Tris) if your experiment allows, as they can potentially react with the thioester.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal of thioester compound during analysis (e.g., LC-MS, HPLC). | 1. Hydrolysis during sample preparation. 2. Hydrolysis during storage. 3. Enzymatic degradation. | 1. Check buffer pH (ideal range 5.0-7.0). Perform all steps on ice. 2. Store samples at -80°C or lyophilized. Avoid repeated freeze-thaw cycles. 3. Add thioesterase inhibitors to biological samples. |
| Appearance of unexpected peaks corresponding to the hydrolyzed carboxylic acid and thiol. | 1. Sample was kept at room temperature for too long. 2. The pH of the solution is too high (alkaline). | 1. Minimize sample handling time and always keep samples chilled. 2. Prepare a fresh, pre-chilled buffer and verify its pH. Acidify the sample slightly if the experimental design allows. |
| Inconsistent results between sample replicates. | 1. Variable time between sample preparation and analysis. 2. Temperature fluctuations during sample handling. | 1. Standardize the workflow to ensure consistent timing for all samples. 2. Use ice buckets or cold blocks consistently throughout the entire process. |
Quantitative Data: Thioester Stability
The stability of a thioester is highly dependent on the experimental conditions. The following table summarizes the half-life of a model thioester, S-methyl thioacetate, under different conditions to illustrate these effects.
| pH | Temperature (°C) | Half-life (t½) | Stability |
| 5.0 | 25 | Very long | High |
| 7.0 | 25 | ~155 days[11] | Moderate |
| 7.4 | 37 | Significantly shorter | Lower |
| 9.0 | 25 | Minutes to hours | Very Low |
| 7.0 | 4 | Extended | Good |
Note: These are approximate values for a specific thioester. The stability of your compound of interest may vary based on its specific chemical structure. Aliphatic thioesters are generally more prone to hydrolysis than aromatic ones.[2]
Experimental Protocols
Protocol: Preparation of a Thioester-Containing Sample from Cell Lysate
This protocol provides a general framework for preparing a cell lysate while minimizing thioester hydrolysis.
Materials:
-
Cell pellet
-
Lysis Buffer: 50 mM MES, pH 6.5, 150 mM NaCl, 1 mM EDTA
-
Thioesterase inhibitor cocktail (e.g., a mix of PMSF and p-nitrophenyl phosphate)
-
Pre-chilled microcentrifuge tubes
-
Ice bucket
-
Refrigerated centrifuge (4°C)
Procedure:
-
Pre-cool all materials: Place the lysis buffer, centrifuge tubes, and the centrifuge itself at 4°C well in advance.
-
Prepare Lysis Buffer: Immediately before use, add the thioesterase inhibitor cocktail to the required volume of lysis buffer. Keep the buffer on ice.
-
Cell Lysis: Resuspend the cell pellet in the cold lysis buffer. Perform lysis using your method of choice (e.g., sonication, bead beating), ensuring the sample remains on ice throughout the process to prevent heating.
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (which contains the soluble proteins and metabolites) to a new pre-chilled tube.
-
Immediate Analysis or Storage: Proceed immediately with your downstream application (e.g., protein purification, metabolic analysis). If immediate analysis is not possible, snap-freeze the supernatant in liquid nitrogen and store it at -80°C.
Visual Guides
Factors Influencing Thioester Hydrolysis
This diagram illustrates the key factors that can lead to the unwanted hydrolysis of thioesters during sample handling.
References
- 1. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organic chemistry - Stable thioesters in biological millieu? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fiveable.me [fiveable.me]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thioester - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of CoA Derivatives from Yeast
Welcome to the technical support center for the purification of Coenzyme A (CoA) derivatives from yeast. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges and questions related to the purification of CoA derivatives from yeast in a question-and-answer format.
Q1: I am observing low yields of my target CoA derivative. What are the potential causes and how can I troubleshoot this issue?
A1: Low recovery of CoA derivatives is a frequent challenge. Several factors can contribute to this problem. Here is a troubleshooting guide:
-
Incomplete Cell Lysis: Yeast cell walls are robust and require efficient disruption for complete release of intracellular metabolites.
-
Troubleshooting:
-
Mechanical Lysis: Ensure thorough homogenization with methods like bead beating with glass beads, sonication, or a French press. Optimize the duration and intensity of the disruption method.[1]
-
Enzymatic Lysis: Consider using lytic enzymes such as zymolyase or lyticase to digest the cell wall prior to mechanical disruption.[2][3]
-
Freeze-Thaw Cycles: While less efficient on their own, multiple rapid freeze-thaw cycles in liquid nitrogen can help weaken the cell wall before other lysis methods.
-
-
-
Degradation of CoA Derivatives: CoA thioesters are susceptible to both enzymatic and chemical degradation.
-
Troubleshooting:
-
Rapid Quenching: Immediately stop metabolic activity by rapidly quenching the yeast culture. A common and effective method is quenching in cold methanol (B129727) (-40°C or below).[4] This minimizes enzymatic degradation.
-
Maintain Low Temperatures: Perform all extraction and purification steps on ice or at 4°C to reduce the activity of degradative enzymes.[5]
-
pH Control: Maintain an acidic pH (around 4.5-6.0) during extraction, as CoA thioesters are more stable under acidic conditions. Perchloric acid or formic acid are often used.[4]
-
Avoid Repeated Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your extracts as this can lead to degradation of the target molecules.[5]
-
-
-
Inefficient Extraction: The choice of extraction solvent and method is critical for efficient recovery.
-
Troubleshooting:
-
Solvent System: Use a biphasic solvent system, such as chloroform/methanol/water, to efficiently extract a broad range of metabolites, including the relatively polar CoA derivatives.
-
Solid-Phase Extraction (SPE): Employ SPE with a suitable stationary phase (e.g., C18 or anion exchange) to concentrate and purify your CoA derivatives from the crude extract.[5][6]
-
-
Q2: My purified CoA derivative appears to be impure. What are the likely sources of contamination and how can I improve purity?
A2: Contamination can arise from various cellular components. Here’s how to address purity issues:
-
Co-eluting Cellular Metabolites: Other cellular components with similar chemical properties can co-purify with your target CoA derivative.
-
Troubleshooting:
-
Optimize Chromatography: Adjust the gradient, mobile phase composition, or column chemistry in your HPLC or LC-MS/MS method to improve the separation of your target compound from contaminants.
-
Affinity Purification: For specific CoA derivatives, consider using affinity chromatography. This technique utilizes a ligand that specifically binds to the CoA moiety, offering high selectivity.[7][8][9][10]
-
-
-
Enzymatic Contamination: Contaminating enzymes in your extract can modify your target CoA derivative.
-
Troubleshooting:
-
Protein Precipitation: Incorporate a protein precipitation step (e.g., with perchloric acid or trichloroacetic acid) early in your protocol to remove the majority of proteins, including degradative enzymes.
-
Inhibitors: While not always practical for purification, the addition of a cocktail of protease and phosphatase inhibitors during cell lysis can help maintain the integrity of your sample.
-
-
Q3: How can I prevent the degradation of CoA derivatives during sample preparation and storage?
A3: The inherent instability of the thioester bond in CoA derivatives requires careful handling.
-
Sample Preparation:
-
Quenching: As mentioned, rapid quenching is the most critical step to prevent enzymatic degradation.
-
Acidic Conditions: Perform extractions in an acidic buffer to stabilize the thioester bond.
-
Low Temperatures: Keep samples on ice throughout the entire preparation process.
-
-
Storage:
-
Short-term Storage: For short-term storage (a few hours), keep extracts at 4°C.
-
Long-term Storage: For long-term storage, flash-freeze your purified samples or extracts in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
The concentration of CoA derivatives in yeast can vary significantly depending on the strain, growth conditions, and growth phase. The following tables provide a summary of reported concentrations for some key CoA derivatives in Saccharomyces cerevisiae.
Table 1: Concentration of Acetyl-CoA in Saccharomyces cerevisiae
| Growth Condition | Concentration (nmol/g dry weight) | Reference |
| Logarithmic growth on glucose | ~2-fold higher than on glycerol | [11] |
| High glucose medium | Higher levels | [12] |
| Post-diauxic shift | Lower levels | [12] |
Table 2: Factors Influencing Acyl-CoA Pool
| Factor | Effect on Acyl-CoA Pool | Reference |
| Overexpression of Acetyl-CoA Carboxylase (ACC1) | Increased Malonyl-CoA levels | [1][13] |
| Deletion of alcohol dehydrogenases | Increased Acetyl-CoA availability | [14] |
| Overexpression of UGP1 | Increased Malonyl-CoA in later growth phase | [1] |
Experimental Protocols
This section provides a detailed methodology for a key experiment in the purification and quantification of CoA derivatives from yeast.
Protocol 1: Extraction and Quantification of Short-Chain Acyl-CoAs from Saccharomyces cerevisiae using LC-MS/MS
This protocol is adapted from established methods and is suitable for the analysis of short-chain acyl-CoAs.[15][16][17][18][19]
Materials:
-
Yeast culture (Saccharomyces cerevisiae)
-
Quenching solution: 60% methanol, pre-cooled to -40°C
-
Extraction solvent: Acetonitrile (B52724)/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-cooled to -20°C
-
Internal standards (e.g., ¹³C-labeled CoA derivatives)
-
Liquid nitrogen
-
Centrifuge capable of reaching high speeds at 4°C
-
LC-MS/MS system with a C18 column
Procedure:
-
Quenching:
-
Rapidly withdraw a known volume of yeast culture.
-
Immediately plunge the culture into 5 volumes of ice-cold quenching solution.
-
Incubate for 5 minutes at -40°C to ensure complete metabolic arrest.
-
Centrifuge at 5,000 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant.
-
-
Extraction:
-
Resuspend the cell pellet in 1 mL of pre-cooled extraction solvent containing internal standards.
-
Perform cell lysis by bead beating with 0.5 mm glass beads (e.g., 5 cycles of 1 minute of beating followed by 1 minute on ice).
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Centrifuge at high speed to remove any remaining particulates before transferring to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reversed-phase column.
-
Separate the acyl-CoAs using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Detect and quantify the acyl-CoAs using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor and product ions of each target analyte and internal standard.
-
Visualizations
Diagram 1: Experimental Workflow for CoA Derivative Purification
Caption: Workflow for the extraction and purification of CoA derivatives from yeast.
Diagram 2: Central Role of Acetyl-CoA in Yeast Metabolism and Signaling
Caption: Acetyl-CoA links central metabolism to gene expression regulation in yeast.
References
- 1. Dynamic-tuning yeast storage carbohydrate improves the production of acetyl-CoA-derived chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENZYMATIC HYDROLYSIS OF YEAST CELL WALLS. I. ISOLATION OF WALL-DECOMPOSING ORGANISMS AND SEPARATION AND PURIFICATION OF LYTIC ENZYMES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Hydrolysis of Yeast Cell Walls I. Isolation of Wall-Decomposing Organisms and Separation and Purification of Lytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Co-purification of coenzyme-dependent enzymes by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. conductscience.com [conductscience.com]
- 10. Affinity Purification of anti-peptide Antibodies: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Engineering and systems-level analysis of Saccharomyces cerevisiae for production of 3-hydroxypropionic acid via malonyl-CoA reductase-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engineering intracellular malonyl-CoA availability in microbial hosts and its impact on polyketide and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
Technical Support Center: Optimizing Coenzyme A Ester Synthesis
Welcome to the technical support center for the chemical synthesis of Coenzyme A (CoA) esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: My chemical synthesis of a saturated acyl-CoA ester is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in the synthesis of saturated acyl-CoA esters can stem from several factors. The choice of coupling chemistry is critical. For saturated acyl-CoA esters, direct thioesterification using a symmetric anhydride (B1165640) of the corresponding carboxylic acid with free CoA is often the preferred method due to its convenience and high yields.[1] If the symmetric anhydride is not commercially available, 1,1'-Carbonyldiimidazole (CDI)-mediated coupling is a reliable alternative that generally provides high yields without the need for hazardous or expensive chemicals.[1]
Common issues include:
-
Suboptimal Coupling Reagent: Using a less efficient coupling method can significantly reduce yield.
-
Poor Quality of Starting Materials: Ensure the purity of your carboxylic acid and CoA. CoA is susceptible to degradation.
-
Reaction Conditions: Factors like solvent, temperature, and reaction time can impact the efficiency of the coupling reaction. Coenzyme A is largely insoluble in organic solvents, which can present a challenge.[1][2] It is also sensitive to acid and high temperatures.[3]
-
Side Reactions: The presence of other functional groups in the carboxylic acid can lead to unwanted side reactions.
To improve the yield:
-
Optimize the Coupling Method: If using a symmetric anhydride is not feasible, CDI-mediated coupling is a strong second choice.[1]
-
Ensure High-Quality Reagents: Use fresh, high-purity CoA and carboxylic acid.
-
Control Reaction Conditions: Perform the reaction in a suitable solvent system, often aqueous or mixed aqueous-organic, and optimize the temperature and reaction time.
Q2: I am struggling with the synthesis of α,β-unsaturated enoyl-CoA esters. The yields are consistently poor. What should I do?
The synthesis of α,β-unsaturated enoyl-CoA esters presents unique challenges. While the symmetric anhydride method can be convenient if the precursor is available, CDI-mediated coupling is generally not suitable for this class of compounds.[1]
For α,β-unsaturated acyl-CoAs, Ethyl Chloroformate (ECF)-mediated chemical coupling is a more reliable method.[1] Although it may involve more aggressive chemicals and potentially slightly lower yields compared to CDI for saturated acids, it has been shown to work reliably for a range of α,β-unsaturated acyl-CoAs.[1]
An alternative approach is a chemo-enzymatic one: synthesize the corresponding saturated acyl-CoA via CDI-mediated coupling and then introduce the double bond enzymatically using an acyl-CoA dehydrogenase.[1]
Troubleshooting steps:
-
Switch to ECF-Mediated Coupling: This is the preferred chemical method for α,β-unsaturated systems.[1]
-
Consider a Chemo-Enzymatic Strategy: If you have access to the necessary enzymes, converting a saturated acyl-CoA to the desired enoyl-CoA can be a high-yielding alternative.[1]
-
Purification: Proper purification is crucial to remove byproducts and unreacted starting materials. Solid-phase extraction (SPE) is often an effective method.[4][5]
Q3: I am observing significant degradation of my CoA starting material or product during the reaction or workup. How can I minimize this?
Coenzyme A and its esters are sensitive molecules.[3] Degradation can occur under harsh pH conditions (both acidic and alkaline) and at elevated temperatures.[3] The thioester bond is also susceptible to hydrolysis.
To minimize degradation:
-
Maintain Neutral pH: Buffer the reaction mixture to a pH around 7.0-7.5.
-
Control Temperature: Avoid excessive heat. Perform reactions at room temperature or on ice if possible.
-
Minimize Reaction and Workup Time: Prolonged exposure to reaction conditions or purification steps can lead to degradation.[5]
-
Use of Antioxidants: In some cases, adding a small amount of a reducing agent like dithiothreitol (B142953) (DTT) during purification and storage can prevent oxidative dimerization of free CoA.
-
Storage: Store CoA and its esters at low temperatures (-20°C or -80°C) and under inert atmosphere if possible.
Q4: What are the most effective methods for purifying chemically synthesized CoA esters to improve final yield and purity?
Effective purification is critical to obtaining high-purity CoA esters and can significantly impact the final isolated yield. Common purification techniques include:
-
Solid-Phase Extraction (SPE): This is a rapid and effective method, particularly using C18 cartridges.[4][5] The hydrophobic CoA esters are retained on the column while more polar impurities are washed away. Elution is typically achieved with an organic solvent like methanol.[5]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for both analytical quantification and preparative purification of CoA esters.[6][7][8][9][10] Ion-pairing agents can be used to improve retention and separation.[8]
-
Chromatographic Procedures: Simple chromatographic methods have been developed for the purification of fatty acyl-CoA thioesters, yielding products with over 90% purity and yields of 80% or greater.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inappropriate coupling reagent for the acyl group type.[1] | For saturated acyl-CoAs, use the symmetric anhydride or CDI method. For α,β-unsaturated acyl-CoAs, use the ECF method.[1] |
| Poor quality or degradation of Coenzyme A. | Use fresh, high-purity CoA. Store it properly at low temperatures. | |
| Incorrect reaction stoichiometry. | Ensure the correct molar ratios of reactants. An excess of the acylating agent is often used. | |
| Suboptimal reaction conditions (pH, temperature, solvent).[3] | Maintain a neutral pH. Avoid high temperatures. Use a suitable aqueous or mixed solvent system.[2] | |
| Multiple Products Observed | Side reactions due to other functional groups on the carboxylic acid. | Protect reactive functional groups on the carboxylic acid before coupling. |
| Formation of propoxycarbonyl-CoA as a byproduct in ECF coupling.[1] | This is an inherent possibility with the ECF method. Optimize reaction conditions to favor the desired product. | |
| Product Degradation During Purification | Hydrolysis of the thioester bond. | Work quickly and at low temperatures. Use buffered solutions for chromatography where possible. |
| Oxidation of free thiol groups. | Consider adding a small amount of a reducing agent like DTT to purification buffers. | |
| Difficulty in Removing Unreacted CoA | Similar polarity of the product and starting material. | Optimize the purification method. For SPE, carefully select wash and elution solvents. For HPLC, adjust the gradient and/or ion-pairing agent.[5][8] |
Quantitative Data Summary
Table 1: Comparison of Yields for Different Chemical Synthesis Methods
| Acyl-CoA Type | Synthesis Method | Average Yield (%) | Notes |
| Saturated Acyl-CoAs | Symmetric Anhydride | Generally High | Preferred method when anhydride is available.[1] |
| Saturated Acyl-CoAs | CDI-mediated Coupling | ~62% | Good alternative to symmetric anhydrides.[1] |
| α,β-Unsaturated Enoyl-CoAs | ECF-mediated Coupling | ~49% | Preferred chemical method for this class of compounds.[1] |
| α,β-Unsaturated Enoyl-CoAs | CDI-mediated Coupling | Not suitable | This method is generally not effective for α,β-unsaturated systems.[1] |
Table 2: Reported Yields for Specific CoA Esters using ECF-mediated Coupling
| CoA Ester | Yield (%) |
| Crotonyl-CoA | 44%[1] |
| Octenoyl-CoA | 57%[1] |
| Sorbityl-CoA | 61%[1] |
| Cinnamoyl-CoA | 75%[1] |
Experimental Protocols
Protocol 1: General Procedure for CDI-Mediated Synthesis of Saturated Acyl-CoA Esters
This protocol is adapted from methods described for the synthesis of various acyl-CoA esters.[1]
-
Activation of Carboxylic Acid:
-
Dissolve the saturated carboxylic acid in a suitable anhydrous organic solvent (e.g., THF or DMF).
-
Add 1.1 equivalents of 1,1'-Carbonyldiimidazole (CDI).
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the acyl-imidazolide intermediate.
-
-
Coupling with Coenzyme A:
-
In a separate vessel, dissolve Coenzyme A (free acid) in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH ~7.5).
-
Add the activated carboxylic acid solution dropwise to the CoA solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., HPLC).
-
-
Workup and Purification:
-
Acidify the reaction mixture to pH ~3-4 with a dilute acid (e.g., HCl).
-
Purify the acyl-CoA ester using solid-phase extraction (SPE) with a C18 cartridge or by preparative HPLC.
-
Visualizations
Caption: Workflow for CDI-mediated synthesis of saturated acyl-CoA esters.
Caption: Decision tree for troubleshooting low yields in CoA ester synthesis.
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Analysis and purification of acyl coenzyme A thioesters by reversed-phase ion-pair liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing matrix effects in acyl-CoA quantification
Welcome to the technical support center for acyl-CoA quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the quantification of acyl-CoA molecules, with a specific focus on minimizing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact acyl-CoA quantification?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In acyl-CoA analysis, complex biological matrices contain numerous molecules like phospholipids (B1166683), salts, and other metabolites that can either suppress or enhance the signal of the target acyl-CoA molecules during mass spectrometry analysis.[1] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[2][3] For instance, large amounts of phospholipids can cause ion suppression, where their presence diverts energy away from the analyte of interest, leading to lower than expected results.[1]
Q2: What is the most recommended method for overcoming matrix effects in acyl-CoA quantification?
A: The most specific and sensitive method for the analysis of acyl-CoA species is Stable Isotope Dilution (SID) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6] This approach involves spiking the sample with a known concentration of a stable isotope-labeled version of the analyte of interest, which serves as an internal standard. Since the internal standard is chemically identical to the analyte, it experiences the same matrix effects during sample preparation and ionization. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as the variability introduced by the matrix is normalized.
Q3: Are there effective sample preparation techniques to reduce matrix components before LC-MS/MS analysis?
A: Yes, several sample preparation strategies can significantly reduce matrix interference:
-
Solid-Phase Extraction (SPE): This is a widely used technique to clean up samples and enrich acyl-CoAs.[7][8] Different SPE sorbents can be employed, such as C18 cartridges for retaining non-polar compounds or specialized cartridges like oligonucleotide purification columns.[7][9]
-
Liquid-Liquid Extraction (LLE): LLE protocols using various solvent systems, such as acetonitrile/2-propanol or buffered 2-propanol, are effective in separating acyl-CoAs from interfering substances, particularly lipids.[8][10]
-
Phospholipid Removal (PLR): Given that phospholipids are a major source of matrix effects in biological samples, specific removal techniques are highly beneficial.[1] These can include specialized SPE cartridges or protein precipitation followed by a phospholipid-depleting step.[1][11]
-
Sample Dilution: A straightforward approach to lessen matrix effects is to dilute the sample.[12] This reduces the concentration of all matrix components, potentially below a level where they cause significant ion suppression or enhancement.[12]
Q4: Can chromatographic conditions be optimized to minimize matrix effects?
A: Absolutely. Optimizing the chromatographic separation is a critical step. By achieving good separation between the acyl-CoAs of interest and the bulk of the matrix components, the impact of ion suppression can be minimized.[12] Techniques such as Ultra-Performance Liquid Chromatography (UPLC) with reversed-phase columns can provide efficient separation.[13] Additionally, Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be effective for the analysis of a wide range of acyl-CoAs, from short- to long-chain species, in a single run.[14]
Troubleshooting Guide
This guide provides solutions to common problems encountered during acyl-CoA quantification.
| Problem | Potential Cause | Recommended Solution |
| Poor Signal Intensity / High Ion Suppression | High concentration of matrix components, especially phospholipids. | Implement a phospholipid removal step in your sample preparation protocol.[1] Optimize your SPE or LLE method for better cleanup.[7][8] Dilute the sample to reduce the concentration of interfering molecules.[12] |
| High Variability Between Replicates | Inconsistent sample preparation leading to variable matrix effects. Instability of acyl-CoA molecules. | Use a stable isotope-labeled internal standard for each analyte to normalize for variations.[4][5] Ensure consistent and rapid sample processing, keeping samples on ice to minimize degradation.[8] |
| Inaccurate Quantification | Matrix effects altering analyte response. Lack of appropriate internal standards. | Employ a stable isotope dilution strategy.[15][16] If specific labeled standards are unavailable, use matrix-matched calibration curves.[3] |
| Poor Chromatographic Peak Shape | Co-elution with interfering matrix components. Suboptimal chromatographic conditions. | Optimize the LC gradient to improve separation. Evaluate different column chemistries (e.g., C18, HILIC).[14] Ensure proper sample clean-up to remove components that can affect chromatography.[17] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol is adapted from methods described for the purification of medium and long-chain acyl-CoAs from tissues.[4]
-
Sample Homogenization: Homogenize the tissue sample on ice in a suitable buffer (e.g., 100 mM KH₂PO₄, pH 6.7).
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., SILEC-generated standards) to the homogenate.[4][5]
-
Sonication: Pulse sonicate the sample on ice to ensure cell lysis and release of acyl-CoAs.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.
-
Supernatant Acidification: Transfer the supernatant to a new tube and acidify with glacial acetic acid.
-
SPE Column Equilibration: Equilibrate an SPE column (e.g., oligonucleotide purification cartridge) with an appropriate washing solvent (e.g., ACN:IPA:H₂O:acetic acid).[4]
-
Sample Loading and Washing: Load the acidified supernatant onto the equilibrated SPE column. Wash the column twice with the washing solvent to remove unbound contaminants.
-
Elution: Elute the acyl-CoAs from the column using a suitable elution solvent.
-
Sample Concentration: Concentrate the eluate under a stream of nitrogen or by vacuum centrifugation before reconstitution in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Phospholipid Removal by LLE
This protocol outlines a general procedure for lipid extraction which can be adapted to minimize phospholipid carryover, based on established methods.[18][19]
-
Sample Preparation: To your sample (e.g., cell pellet, plasma, or tissue homogenate), add a cold solvent mixture of methanol (B129727) and hydrochloric acid.
-
Homogenization/Vortexing: Thoroughly mix the sample to ensure protein precipitation and release of lipids.
-
Phase Separation: Add ice-cold chloroform (B151607) to the mixture and vortex again. Centrifuge at high speed at 4°C to induce phase separation.
-
Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids, including acyl-CoAs. The upper aqueous phase and the protein interface contain many of the interfering polar molecules.
-
Drying and Reconstitution: Dry the collected organic phase under nitrogen. Reconstitute the dried extract in a solvent compatible with your LC-MS/MS method.
Visualizing Workflows and Concepts
To further clarify the experimental processes and the interplay of different factors, the following diagrams have been generated.
Caption: A generalized workflow for acyl-CoA quantification.
Caption: A troubleshooting decision tree for low signal intensity issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.foxchase.org [profiles.foxchase.org]
- 6. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters | PENTACON [pentaconhq.org]
- 7. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. htslabs.com [htslabs.com]
- 12. youtube.com [youtube.com]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Diagnosis of medium chain acyl-CoA dehydrogenase deficiency by stable isotope dilution analysis of urinary acylglycines: retrospective and prospective studies, and comparison of its accuracy to acylcarnitine identification by FAB/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and 13C-isotopic labeling of acyl-coenzyme A thioesters [escholarship.org]
- 17. researchgate.net [researchgate.net]
- 18. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 19. avantiresearch.com [avantiresearch.com]
Technical Support Center: Ensuring the Integrity of 3,5-dihydroxy-3-methylpentanoyl-CoA (HMG-CoA)
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of 3,5-dihydroxy-3-methylpentanoyl-CoA (HMG-CoA) to maintain its structural and functional integrity for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized HMG-CoA powder?
A1: For long-term storage, lyophilized HMG-CoA should be stored at -20°C or colder in a tightly sealed container to protect it from moisture.
Q2: How should I store HMG-CoA after reconstitution?
A2: Reconstituted HMG-CoA solutions are best stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles. For immediate or short-term use (within a few hours), the solution should be kept on ice.
Q3: What is the recommended solvent for reconstituting HMG-CoA?
A3: High-purity, sterile distilled water (dH2O) is a commonly recommended solvent for reconstituting HMG-CoA.[1][2] Alternatively, the specific assay buffer to be used in your experiment can also be used for reconstitution.
Q4: At what pH is HMG-CoA most stable?
Q5: How can I minimize the degradation of HMG-CoA during my experiments?
A5: To minimize degradation, always keep HMG-CoA solutions on ice during experimental setup. Prepare working solutions fresh for each experiment and avoid prolonged storage at room temperature. Minimize the number of freeze-thaw cycles by storing the reconstituted solution in single-use aliquots.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal in HMG-CoA reductase assay | HMG-CoA degradation due to improper storage. | Ensure HMG-CoA has been stored at -20°C or colder and that reconstituted aliquots have not been subjected to multiple freeze-thaw cycles. Use a fresh aliquot for the assay. |
| HMG-CoA degradation due to incorrect pH of the assay buffer. | Verify that the pH of your assay buffer is within the optimal range for HMG-CoA reductase activity (typically 7.0-8.0). | |
| Contamination of HMG-CoA stock solution. | Prepare a fresh stock solution from lyophilized powder using high-purity water or the recommended assay buffer. | |
| High background signal in the assay | Presence of contaminating substances in the HMG-CoA preparation. | Consider purifying the HMG-CoA or using a higher-grade preparation. Running a blank reaction without the enzyme can help identify background signal from the substrate solution. |
| Inconsistent or variable results between experiments | Inconsistent HMG-CoA concentration due to improper aliquoting or evaporation. | Ensure aliquots are of a consistent volume and that tubes are properly sealed to prevent evaporation during storage. |
| Gradual degradation of the HMG-CoA stock solution over time. | Prepare fresh HMG-CoA stock solutions regularly and compare the performance of older stocks with new ones to check for degradation. |
Storage Conditions Summary
| Form | Temperature | Solvent | Duration | Key Considerations |
| Lyophilized Powder | -20°C or colder | N/A | Long-term | Store in a desiccated environment to prevent moisture absorption. |
| Reconstituted Solution | -20°C | dH2O or Assay Buffer | Long-term (in aliquots) | Avoid repeated freeze-thaw cycles. |
| 2-8°C (on ice) | dH2O or Assay Buffer | Short-term (hours) | Ideal for use during an experiment. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized HMG-CoA
-
Briefly centrifuge the vial of lyophilized HMG-CoA to ensure the powder is at the bottom.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of sterile, high-purity dH2O or your specific assay buffer to achieve the desired final concentration.
-
Gently vortex or pipette up and down to ensure the powder is completely dissolved.[1][2]
-
If not for immediate use, dispense into single-use aliquots, and store at -20°C.
Visualizing HMG-CoA Handling Workflow
Caption: Workflow for proper handling and storage of HMG-CoA.
Potential Degradation Pathway
Caption: Potential degradation pathways for HMG-CoA.
References
Technical Support Center: Stabilizing Thioester Intermediates in Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the instability of thioester intermediates encountered during enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of thioester intermediate instability in enzymatic assays?
A1: The instability of thioester intermediates in enzymatic assays is primarily attributed to two main factors:
-
Hydrolysis: Thioester bonds are susceptible to hydrolysis, particularly at neutral to alkaline pH and elevated temperatures. This leads to the cleavage of the thioester bond and the release of a free thiol and a carboxylic acid, resulting in a loss of the intermediate.
-
Oxidation: The thiol group of the thioester intermediate can be oxidized, leading to the formation of disulfide bonds. This is often facilitated by the presence of dissolved oxygen in buffers and trace metal ions that can catalyze the oxidation.
Q2: How does pH affect the stability of thioester intermediates?
A2: pH plays a critical role in the stability of thioester intermediates. Generally, thioesters are more stable in acidic conditions and become increasingly prone to hydrolysis as the pH increases towards neutral and alkaline conditions.[1] For instance, some aliphatic thioesters show significant hydrolysis at pH values of 7.0 and 8.0.[1] Therefore, maintaining a slightly acidic to neutral pH (around 6.0-7.0) is often recommended to minimize hydrolytic decomposition during an assay.
Q3: What is the role of reducing agents in assays with thioester intermediates?
A3: Reducing agents are crucial for preventing the oxidation of the thiol group in the thioester intermediate to a disulfide bond.[2] Commonly used reducing agents include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). These agents maintain the thiol in its reduced state, which is essential for the integrity and reactivity of the thioester intermediate.
Q4: Can the choice of reducing agent affect the stability of the thioester intermediate?
A4: Yes, the choice of reducing agent can significantly impact the stability of the thioester intermediate. While TCEP is a potent and odorless reducing agent, it has been shown to accelerate the hydrolysis of thioesters, particularly around neutral pH.[3][4] This effect is concentration-dependent and can lead to a rapid loss of the thioester intermediate.[3][4] In contrast, DTT is a thiol-containing reducing agent and is also effective at preventing disulfide bond formation. The choice between TCEP and DTT should be made based on the specific requirements of the assay and the sensitivity of the thioester intermediate to hydrolysis.
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic assays involving thioester intermediates.
| Problem | Possible Cause | Troubleshooting Steps |
| High background signal or rapid loss of substrate before enzyme addition. | Non-enzymatic hydrolysis of the thioester substrate. | 1. Optimize pH: Lower the pH of the assay buffer to a more acidic range (e.g., pH 6.0-7.0) to reduce the rate of hydrolysis. 2. Lower Temperature: Perform the assay at a lower temperature (e.g., 30°C instead of 37°C) to decrease the rate of hydrolysis.[1] 3. Prepare Substrate Fresh: Prepare the thioester substrate solution immediately before use to minimize decomposition. |
| Low or no enzyme activity detected. | 1. Oxidation of the thioester intermediate. 2. Instability of the enzyme under assay conditions. | 1. Add a Reducing Agent: Include DTT (e.g., 1-5 mM) or TCEP (use with caution, see Q4) in the assay buffer to prevent disulfide bond formation. 2. Degas Buffers: Remove dissolved oxygen from all buffers by sparging with an inert gas (e.g., nitrogen or argon). 3. Include a Chelating Agent: Add EDTA (e.g., 1 mM) to the assay buffer to chelate metal ions that can catalyze oxidation. 4. Check Enzyme Stability: Ensure the enzyme is stored and handled correctly. Consider adding stabilizing agents like glycerol (B35011) or BSA to the enzyme stock solution.[5] |
| Inconsistent or non-reproducible results. | 1. Variability in thioester substrate quality. 2. Pipetting errors or improper mixing. 3. Fluctuation in temperature. | 1. Verify Substrate Purity: Use a high-purity thioester substrate and consider verifying its concentration and integrity using a method like the DTNB assay. 2. Ensure Proper Mixing: Thoroughly mix all reaction components. Use calibrated pipettes for accurate volume dispensing. 3. Maintain Constant Temperature: Use a temperature-controlled spectrophotometer or water bath to ensure a constant assay temperature. |
| Interference in spectrophotometric assays. | 1. Absorbance from other reaction components. 2. Light scattering from precipitated material. | 1. Run Proper Controls: Include controls without the enzyme or without the substrate to measure background absorbance. 2. Check for Precipitation: Visually inspect the reaction mixture for any turbidity. If precipitation occurs, try adjusting buffer conditions or substrate/enzyme concentrations. |
Quantitative Data Summary
Table 1: Recommended Buffer Conditions for Enhancing Thioester Stability
| Parameter | Recommended Range | Rationale |
| pH | 6.0 - 7.0 | Minimizes base-catalyzed hydrolysis of the thioester bond.[1] |
| Temperature | 25°C - 30°C | Reduces the rate of thermal decomposition of the thioester.[1] |
| Reducing Agent | 1-5 mM DTT | Prevents oxidation of the thiol group to a disulfide. |
| Chelating Agent | 1 mM EDTA | Sequesters metal ions that can catalyze oxidation. |
Experimental Protocols
Protocol 1: DTNB (Ellman's) Assay for Quantifying Free Thiols
This protocol is used to determine the concentration of free sulfhydryl groups, which can be used to assess the integrity of a thioester substrate.
Materials:
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.[6]
-
Standard: A solution of a known concentration of a thiol-containing compound (e.g., L-cysteine).
-
Spectrophotometer capable of measuring absorbance at 412 nm.
Procedure:
-
Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Prepare Standard Curve: Prepare a series of dilutions of the L-cysteine standard in the Reaction Buffer.
-
Reaction Setup: In a microplate well or cuvette, add 50 µL of the DTNB solution and your sample or standard. Bring the final volume to 1 mL with Reaction Buffer.
-
Incubation: Incubate the reaction at room temperature for 15 minutes.[7]
-
Measurement: Measure the absorbance at 412 nm.
-
Calculation: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve. The molar extinction coefficient of the product (TNB) is 14,150 M⁻¹cm⁻¹ at 412 nm.[7]
Protocol 2: Continuous Coupled Spectrophotometric Assay for Acetyl-CoA Synthetase
This protocol measures the activity of Acetyl-CoA synthetase by coupling the production of Acetyl-CoA to the reduction of NAD⁺, which can be monitored at 340 nm.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8.[8]
-
ATP solution
-
Coenzyme A (CoA) solution
-
Magnesium Chloride (MgCl₂) solution
-
Potassium Acetate solution
-
NAD⁺ solution
-
Malate Dehydrogenase (MDH)
-
Citrate Synthase (CS)
-
L-Malate solution
-
Enzyme sample (Acetyl-CoA Synthetase)
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Reaction Scheme:
-
Acetate + ATP + CoA --(Acetyl-CoA Synthetase)--> Acetyl-CoA + AMP + PPi
-
Acetyl-CoA + Oxaloacetate + H₂O --(Citrate Synthase)--> Citrate + CoA
-
L-Malate + NAD⁺ --(Malate Dehydrogenase)--> Oxaloacetate + NADH + H⁺
Procedure:
-
Prepare Master Mix: In a microcuvette, prepare a master mix containing Assay Buffer, ATP, CoA, MgCl₂, NAD⁺, L-Malate, MDH, and CS.
-
Initiate Reaction: Add the Acetyl-CoA Synthetase enzyme sample to the master mix to start the reaction.
-
Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. The rate of NADH formation is directly proportional to the Acetyl-CoA Synthetase activity.
-
Calculate Activity: Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the rate of reaction.[8]
Visualizations
Caption: Troubleshooting workflow for addressing thioester instability.
Caption: Coupled assay for Acetyl-CoA Synthetase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Short-Chain Acyl-CoA Extraction from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of short-chain acyl-CoA extraction from tissues.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of short-chain acyl-CoAs from tissue samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Short-Chain Acyl-CoAs | Inefficient tissue homogenization. | Ensure tissue is flash-frozen in liquid nitrogen and ground to a fine powder before homogenization. Use a PowerGen 125 homogenizer or similar equipment on ice.[1] |
| Degradation of acyl-CoAs during extraction. | Perform all extraction steps at low temperatures (e.g., on ice) to minimize enzymatic activity and chemical hydrolysis.[2] Store samples at -80°C as a dry pellet.[2] | |
| Incomplete extraction from the tissue homogenate. | Use a robust extraction solvent combination such as methanol-chloroform (2:1 by volume).[1] For a more comprehensive extraction of various acyl-CoA chain lengths, a two-step method involving acetonitrile/2-propanol followed by potassium phosphate (B84403) buffer can be effective.[3] | |
| Loss of hydrophilic short-chain acyl-CoAs during solid-phase extraction (SPE). | Consider using a method that does not require an SPE step, such as one employing 5-sulfosalicylic acid (SSA) for deproteinization.[2] If SPE is necessary, ensure the cartridge (e.g., Strata X-AW polymeric weak anion) and elution method are optimized for short-chain species.[1] | |
| Poor Chromatographic Peak Shape and Resolution | Inappropriate mobile phase composition. | For reversed-phase chromatography, using slightly acidic mobile phases can improve the separation of short-chain acyl-CoAs.[4] Ion-pairing agents or a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can also enhance peak shape.[2] |
| Ion suppression effects in LC-MS/MS. | Good chromatographic separation is key to reducing ion suppression.[2] Ensure your method effectively separates different acyl-CoA species. | |
| Sample Variability and Poor Reproducibility | Inconsistent sample handling and processing. | Standardize all procedures, from tissue collection and storage to extraction and analysis. Use internal standards to account for variations in extraction efficiency and instrument response.[1][5] |
| Instability of acyl-CoAs in solution. | Reconstitute dried extracts in a suitable solvent like methanol (B129727) or a buffered solution (e.g., 50 mM ammonium acetate (B1210297), neutral pH) just before analysis to improve stability.[2] | |
| Presence of Interfering Substances | Co-extraction of non-lipid contaminants. | Incorporate a washing step in your protocol to remove non-lipid contaminants.[6] A solid-phase extraction (SPE) step can also serve as a cleanup procedure.[2] |
| Contamination from plasticware. | Use high-quality polypropylene (B1209903) tubes and avoid plastics that may leach interfering compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for quantifying short-chain acyl-CoAs?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the most sensitive and selective method for the quantification of acyl-CoAs.[2] Techniques like multiple reaction monitoring (MRM) provide high specificity by monitoring specific precursor-to-product ion transitions for each acyl-CoA species.[2][7]
Q2: How can I prevent the degradation of my acyl-CoA samples?
A2: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[2] To minimize degradation, it is crucial to process samples quickly at low temperatures (e.g., on ice) and store them at -80°C as a dry pellet.[2] When reconstituting for analysis, using methanol or a buffered solution like 50 mM ammonium acetate at a neutral pH can enhance stability compared to unbuffered aqueous solutions.[2]
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
A3: In positive ion mode, acyl-CoAs typically exhibit a common fragmentation pattern characterized by a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[2] This allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample.[1][2][5] Another frequently observed fragment ion is at m/z 428, which results from cleavage between the 5' diphosphates.[2]
Q4: How can I improve the chromatographic separation of different acyl-CoA species?
A4: Achieving good chromatographic separation is essential to minimize ion suppression.[2] For short- to long-chain acyl-CoAs, reversed-phase chromatography with a C18 column is commonly used.[2][8] The use of ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium hydroxide) can significantly improve peak shape and resolution.[2]
Q5: Is solid-phase extraction (SPE) always necessary for acyl-CoA analysis?
A5: No, SPE is not always mandatory. While it can be a valuable tool for sample cleanup and enrichment, it can also lead to the loss of more hydrophilic short-chain acyl-CoAs.[2] Alternative methods that do not require an SPE step, such as those using 5-sulfosalicylic acid (SSA) for deproteinization, are available and can be advantageous for short-chain species.[2] If you choose to use SPE, it is critical to optimize the cartridge type and elution conditions for your specific analytes of interest.
Data Presentation
Table 1: Comparison of Acyl-CoA Extraction Methodologies
| Method | Principle | Typical Recovery | Advantages | Disadvantages | Reference |
| Methanol-Chloroform Extraction | Liquid-liquid extraction to separate lipids and other cellular components from acyl-CoAs. | Varies by tissue and acyl-CoA chain length. | Simple, widely used for lipid extraction. | May have lower recovery for certain acyl-CoA species. | [1] |
| Acetonitrile/2-Propanol and Potassium Phosphate Buffer | Two-step extraction followed by solid-phase purification. | 93-104% for tissue extraction; 83-90% for solid-phase extraction. | High recovery for a wide range of acyl-CoA esters. | Multi-step procedure. | [3] |
| Solid-Phase Extraction (SPE) with Weak Anion Exchange | Purification based on the charge of the acyl-CoA molecule. | Good recovery, but can be variable for short-chain species. | Effective for sample cleanup and concentration. | Potential for loss of hydrophilic short-chain acyl-CoAs. | [1][2] |
| 5-Sulfosalicylic Acid (SSA) Deproteinization | Precipitation of proteins to release acyl-CoAs into the supernatant. | Good for short-chain acyl-CoAs. | Simple, avoids SPE step. | May require further cleanup for complex samples. | [2] |
Experimental Protocols
Protocol 1: Methanol-Chloroform Extraction with SPE
This protocol is adapted for the extraction of acyl-CoAs from tissue samples for analysis by flow-injection tandem mass spectrometry.[1]
-
Sample Preparation:
-
Weigh approximately 100 mg of frozen tissue in a 12x75 mm polypropylene tube.
-
Add a mixture of internal standards (e.g., stable isotope-labeled acetyl-CoA, octanoyl-CoA, and heptadecanoyl-CoA).
-
-
Homogenization and Extraction:
-
Add 3 ml of a methanol-chloroform solution (2:1 by volume).
-
Homogenize the tissue twice using a PowerGen 125 homogenizer, keeping the tube on ice.
-
-
Solid-Phase Extraction (SPE):
-
Condition a Strata X-AW 33 µm Polymeric Weak Anion SPE column with 3 ml of methanol.
-
Equilibrate the column with 3 ml of water.
-
Load the supernatant from the tissue extract onto the column.
-
Wash the column with 2.4 ml of 2% formic acid, followed by a second wash with 2.4 ml of methanol.
-
Elute the acyl-CoAs first with 2.4 ml of 2% ammonium hydroxide, and then with a second elution of 2.4 ml of 5% ammonium hydroxide.
-
-
Sample Preparation for Analysis:
-
Combine the two eluted fractions in a glass tube and dry under a stream of nitrogen at room temperature.
-
Reconstitute the dried sample in 100 µl of 50% methanol prior to injection into the mass spectrometer.
-
Protocol 2: Acetonitrile/2-Propanol Extraction with Solid-Phase Purification
This protocol provides a high-recovery method for a broad range of acyl-CoA esters.[3]
-
Tissue Extraction:
-
Homogenize the tissue sample in a solution of acetonitrile/2-propanol (3:1, v/v).
-
Follow with a second homogenization step after adding 0.1 M potassium phosphate buffer (pH 6.7).
-
-
Purification:
-
Purify the extract using a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel solid-phase extraction cartridge.
-
-
Elution and Analysis:
-
Elute the acyl-CoAs from the cartridge.
-
The purified extract is then ready for analysis by LC-MS/MS or other methods.
-
Visualizations
Caption: Workflow for Methanol-Chloroform Extraction with SPE.
Caption: Troubleshooting Logic for Low Acyl-CoA Recovery.
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. researchgate.net [researchgate.net]
- 8. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of HMG-CoA and Mevalonate in the Mevalonate Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) and its downstream product, mevalonate (B85504) (3,5-dihydroxy-3-methylpentanoic acid). This comparison is crucial for understanding the regulation of the mevalonate pathway, a fundamental metabolic route for the synthesis of cholesterol and other essential isoprenoids. The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the rate-limiting step of this pathway and the primary target for statin drugs.
Biochemical and Metabolic Comparison
HMG-CoA and mevalonate are key intermediates in the biosynthesis of a vast array of biomolecules. While HMG-CoA is the substrate for the rate-limiting enzyme of the mevalonate pathway, mevalonate is the product that commits the carbon flow towards isoprenoid and sterol synthesis.
| Feature | HMG-CoA (3-hydroxy-3-methylglutaryl-CoA) | Mevalonate (3,5-dihydroxy-3-methylpentanoic acid) |
| Molecular Formula | C27H44N7O20P3S | C6H12O4 |
| Molar Mass | 911.6 g/mol | 148.16 g/mol |
| Key Functional Groups | Thioester, Hydroxyl, Carboxyl, Coenzyme A moiety | Two Hydroxyl groups, Carboxyl group |
| Primary Metabolic Role | Substrate for HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. | Product of the HMG-CoA reductase reaction; a key precursor for the synthesis of isoprenoids and steroids. |
| Metabolic Precursors | Formed from the condensation of acetyl-CoA and acetoacetyl-CoA, catalyzed by HMG-CoA synthase. | Synthesized from the reduction of HMG-CoA by HMG-CoA reductase. |
| Subsequent Metabolic Fate | Converted to mevalonate or acetoacetate (B1235776) and acetyl-CoA (in mitochondria for ketogenesis). | Phosphorylated to mevalonate-5-phosphate by mevalonate kinase, continuing the mevalonate pathway. |
| Regulatory Significance | The concentration of HMG-CoA can influence the activity of HMG-CoA reductase. | Mevalonate and its downstream products are involved in a multivalent feedback control of HMG-CoA reductase activity. |
Signaling and Metabolic Pathways
The conversion of HMG-CoA to mevalonate is a critical control point in cellular metabolism. The regulation of HMG-CoA reductase activity is complex, involving transcriptional control, post-translational modifications, and feedback inhibition.
The Mevalonate Pathway
The synthesis of mevalonate from acetyl-CoA is the initial phase of the mevalonate pathway. This pathway is central to the production of numerous essential molecules, including cholesterol, steroid hormones, and non-sterol isoprenoids.
HMG-CoA Reductase Catalytic Mechanism
The reduction of HMG-CoA to mevalonate is a two-step process that involves a putative enzyme-bound intermediate, mevaldyl-CoA. This reaction consumes two molecules of NADPH.
Experimental Protocols
Quantification of HMG-CoA and Mevalonate by HPLC
A rapid reverse-phase high-performance liquid chromatography (HPLC) method can be used for the simultaneous determination of HMG-CoA, mevalonate, and other related metabolites.
Methodology:
-
Sample Preparation: Terminate enzymatic reactions by adding an equal volume of 50% methanol (B129727). Centrifuge to pellet any precipitate.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., LiChroCART 250-4 LiChrospher 100 RP-18, 5 µm).
-
Mobile Phase: A gradient of a suitable buffer system (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Diode array detector (DAD) set to monitor at appropriate wavelengths for the compounds of interest (e.g., 260 nm for CoA-containing compounds).
-
-
Quantification: Generate standard curves for HMG-CoA and mevalonate of known concentrations to quantify the amounts in the experimental samples. The linear dynamic range for HMG-CoA is typically 10-26 pmol and for mevalonate is 0.5-40 pmol.
HMG-CoA Reductase Activity Assay
The activity of HMG-CoA reductase is commonly determined by monitoring the decrease in NADPH concentration, which is measured by the decrease in absorbance at 340 nm.
Methodology:
-
Reaction Mixture: In a 96-well microplate, prepare a reaction mixture containing:
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8).
-
NADPH (e.g., 0.8 mM).
-
HMG-CoA reductase enzyme (purified or from cell lysate).
-
-
Initiation of Reaction: Start the reaction by adding HMG-CoA (e.g., 0.8 mM).
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader in kinetic mode at 37°C.
-
Inhibitor Screening: To test for inhibitors, pre-incubate the enzyme with the test compound before adding HMG-CoA. A known inhibitor, such as atorvastatin, can be used as a positive control.
-
Calculation of Activity: The specific activity of the enzyme is calculated based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH.
Experimental Workflow for HMG-CoA Reductase Inhibition Studies
A Comparative Guide to the Analytical Validation of 3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a critical intermediate in the mevalonate (B85504) pathway, and its downstream product, mevalonate. As the precursor to cholesterol and various non-sterol isoprenoids, the accurate quantification of these metabolites is paramount in metabolic research and the development of therapeutic agents targeting this pathway, such as statins.
It is important to clarify that the compound "3,5-dihydroxy-3-methylpentanoyl-CoA" is not a recognized intermediate in the canonical mevalonate pathway. The key metabolite in this context is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This guide will therefore focus on the validation and comparative analysis of HMG-CoA and its immediate product, mevalonate.
Executive Summary
The analysis of HMG-CoA reductase activity and mevalonate levels is crucial for understanding the regulation of cholesterol biosynthesis and the efficacy of HMG-CoA reductase inhibitors. The primary analytical techniques employed include colorimetric assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, throughput, and cost.
LC-MS/MS methods generally provide the highest sensitivity and specificity, making them ideal for detecting low-abundance metabolites and for detailed pharmacokinetic and pharmacodynamic studies. Colorimetric assays, while being more cost-effective and suitable for high-throughput screening, may lack the specificity of mass spectrometry-based methods. HPLC offers a balance between these two extremes. The choice of method ultimately depends on the specific research question, the required level of sensitivity, and available resources.
Comparison of Analytical Methods
The following table summarizes the performance characteristics of the most common methods used for the analysis of HMG-CoA reductase activity and mevalonate levels.
| Feature | Colorimetric Assay | HPLC | LC-MS/MS |
| Principle | Measures the change in absorbance of NADPH at 340 nm as it is consumed by HMG-CoA reductase. | Separates mevalonate from other sample components with subsequent detection by UV or other detectors. | Combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry for the direct quantification of mevalonate. |
| Sensitivity | Lower (LOD typically in the low mU range for enzyme activity).[1] | Moderate. | Highest (LOD can be in the low pg/mL or even amol range).[2] |
| Specificity | Can be prone to interference from other NADPH-utilizing enzymes in crude lysates. | Good, but can be limited by co-eluting compounds. | Excellent, with high confidence in analyte identification. |
| Throughput | High, suitable for 96-well plate format. | Moderate. | Moderate to high, depending on the sample preparation and chromatographic run time. |
| Cost | Low. | Moderate. | High. |
| Primary Application | High-throughput screening of HMG-CoA reductase inhibitors.[1] | Quantification of mevalonate in various biological samples. | Definitive quantification of mevalonate in complex biological matrices, pharmacokinetic studies, and biomarker validation.[2][3] |
Signaling and Experimental Workflow Visualizations
To facilitate a deeper understanding of the mevalonate pathway and the experimental approaches to its study, the following diagrams are provided.
References
A Researcher's Guide to Metabolomic Profiling of the Cholesterol Biosynthesis Pathway
For researchers, scientists, and professionals in drug development, understanding the intricacies of the cholesterol biosynthesis pathway is paramount for investigating metabolic diseases and identifying novel therapeutic targets. Metabolomic profiling offers a powerful lens to quantify the dynamic changes in intermediates within this vital pathway. This guide provides a comparative overview of the predominant analytical techniques, complete with experimental data and detailed protocols to aid in the selection of the most appropriate methodology for your research needs.
Comparison of Analytical Platforms
The two primary analytical platforms for sterol analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each offers distinct advantages and is suited to different research goals.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their physicochemical properties. |
| Sample Derivatization | Often required to increase the volatility of sterols[1][2]. | Generally not required, allowing for a more direct analysis of native compounds[3][4]. |
| Sensitivity & Selectivity | High sensitivity and excellent chromatographic resolution for sterols[2][5]. | Very high sensitivity and selectivity, especially with triple quadrupole instruments[4][6]. |
| Throughput | Can be lower due to the derivatization step and longer run times. | Higher throughput is often achievable due to the elimination of the derivatization step[7]. |
| Compound Coverage | Well-suited for the analysis of a broad range of sterols and their precursors[5]. | Versatile for a wide array of lipids, including sterols and their esters[8]. |
| Primary Application | A gold standard for quantitative sterol profiling[2][5]. | Widely used for both targeted and untargeted lipidomics, including high-throughput screening[7][8]. |
A study comparing GC-MS and LC-MS/MS for the analysis of cholesterol in human serum found that both methods produced results that agreed within 0.5% of the certified value, demonstrating the high accuracy of both techniques[3].
Metabolomic Approaches: Targeted vs. Untargeted
The choice between a targeted and an untargeted metabolomics approach depends on the specific research question.
| Approach | Description | Advantages | Disadvantages |
| Targeted Metabolomics | Focuses on the precise quantification of a predefined set of known metabolites in the cholesterol biosynthesis pathway[9][10]. | High sensitivity, specificity, and quantitative accuracy. Data analysis is more straightforward[9][10]. | Provides a narrow view of the metabolome, potentially missing unexpected changes in other metabolites[9]. |
| Untargeted Metabolomics | Aims to comprehensively measure as many metabolites as possible in a sample to identify novel biomarkers and metabolic alterations[10][11]. | Offers a global, unbiased view of the metabolome, enabling the discovery of new pathways and biomarkers[9][10]. | Data analysis is more complex, and metabolite identification can be challenging. Less sensitive for individual metabolites compared to targeted methods[9]. |
Untargeted metabolomics has been successfully used to distinguish between familial and non-genetic hypercholesterolemia by identifying distinct metabolic signatures[12].
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for sterol analysis using LC-MS/MS.
Protocol 1: Lipid Extraction from Cultured Cells (Modified Bligh-Dyer Method)
This protocol is a widely used method for extracting lipids from biological samples[1][13].
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Chloroform (B151607):Methanol (1:2, v/v)
-
Deuterated internal standards (e.g., D7-Cholesterol)
-
Cell lifter
-
Glass culture tubes with screw caps
-
Centrifuge
Procedure:
-
Place culture dishes on ice and aspirate the culture medium.
-
Gently wash the cells twice with cold PBS.
-
Add 1.6 ml of cold PBS to the cells and scrape them from the dish using a cell lifter[1].
-
Transfer the cell suspension to a glass culture tube.
-
Add 6 ml of chloroform:methanol (1:2, v/v) to the cell suspension[1].
-
Add deuterated internal standards for quantification[1].
-
Vortex the mixture vigorously.
-
Centrifuge to pellet the insoluble material[1].
-
Transfer the supernatant to a new tube.
-
Add 2 ml each of chloroform and PBS to the supernatant to induce phase separation[1].
-
Vortex and centrifuge.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the dried lipids in an appropriate solvent for LC-MS analysis.
Protocol 2: Stable Isotope Labeling for Metabolic Flux Analysis
Stable isotope tracers, such as deuterium (B1214612) oxide (D₂O) or ¹³C-glucose, are invaluable for studying the dynamics of cholesterol biosynthesis[14][15][16].
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing the stable isotope tracer (e.g., 5% D₂O or ¹³C-labeled glucose)[14][15].
-
Incubate the cells for a specific period to allow for the incorporation of the isotope into the cholesterol biosynthesis pathway intermediates[15].
-
Harvest the cells and perform lipid extraction as described in Protocol 1.
Analysis:
-
Analyze the samples using LC-MS/MS or GC-MS.
-
Determine the isotopic enrichment in the cholesterol precursors and cholesterol itself to calculate the flux through the pathway[14][17].
Visualizing the Cholesterol Biosynthesis Pathway and Experimental Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological and experimental processes.
Caption: Simplified overview of the cholesterol biosynthesis pathway, highlighting key intermediates.
Caption: General experimental workflow for metabolomic profiling of sterols.
Caption: Logical relationship between targeted and untargeted metabolomics approaches.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. The Application of Metabolomics in Hyperlipidemia: Insights into Biomarker Discovery and Treatment Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS-based quantification of cholesterol and related metabolites in dried blood for the screening of inborn errors of sterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Targeted vs Untargeted Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. metabolon.com [metabolon.com]
- 11. Targeted vs Untargeted Metabolomics Approaches - Creative Proteomics [creative-proteomics.com]
- 12. Untargeted metabolomics reveals distinct biomarkers and metabolic alterations in familial and non-genetic hypercholesterolemia in Saudi patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
- 17. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Methods for Acyl-CoA Quantification
For researchers, scientists, and drug development professionals navigating the complexities of metabolic studies, the accurate quantification of acyl-coenzyme A (acyl-CoA) thioesters is paramount. These molecules are central intermediates in numerous metabolic pathways, and their precise measurement is critical for understanding cellular energy status, lipid metabolism, and the mechanism of action of various drugs. This guide provides an objective comparison of the three principal analytical methods for acyl-CoA quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzymatic/Fluorometric Assays. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Acyl-CoAs are a diverse class of molecules, varying in the length and saturation of their acyl chains. This diversity, coupled with their inherent instability and low abundance in biological matrices, presents a significant analytical challenge. The choice of quantification method depends on several factors, including the specific acyl-CoA species of interest, the required sensitivity and selectivity, sample throughput needs, and available instrumentation. This guide aims to provide a clear comparison of the performance characteristics of the most common analytical techniques to facilitate an informed decision.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is a critical step in any study involving acyl-CoA quantification. Each method offers a unique balance of sensitivity, selectivity, throughput, and cost. The following table summarizes the key performance characteristics of LC-MS/MS, HPLC-UV, and enzymatic/fluorometric assays based on data reported in the scientific literature.
| Performance Parameter | LC-MS/MS | HPLC-UV | Enzymatic/Fluorometric Assays |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Separation by liquid chromatography followed by detection based on UV absorbance at ~260 nm. | Enzymatic conversion of acyl-CoAs leading to a colored or fluorescent product. |
| Selectivity | Very High | Moderate to High | Low to Moderate |
| Sensitivity (LOD) | High (fmol to pmol range)[1] | Moderate (pmol range)[2] | Low to Moderate (pmol to nmol range) |
| Linearity | Excellent over a wide dynamic range. | Good, but can be limited by detector saturation. | Generally good over a narrower range. |
| Precision (%RSD) | Typically <15%[3] | Typically <15% | Typically <15% |
| Accuracy/Recovery | Generally high (70-120%), often corrected with stable isotope-labeled internal standards.[4] | Variable (can be affected by co-eluting interferences), typically 70-80%.[4] | Can be affected by matrix effects and enzyme inhibitors. |
| Throughput | Moderate to High, depending on the LC method. | Moderate. | High (suitable for 96-well plate format). |
| Coverage | Broad, can simultaneously quantify a wide range of acyl-CoA species.[5][6] | Limited, best for specific, abundant acyl-CoAs. | Typically specific to a class of acyl-CoAs (e.g., total long-chain) or a single species (e.g., acetyl-CoA). |
| Cost (Instrument) | High | Moderate | Low |
| Cost (Per Sample) | Moderate to High | Low to Moderate | Low |
Experimental Protocols: A Step-by-Step Overview
The reliability of acyl-CoA quantification is heavily dependent on the meticulous execution of experimental protocols, from sample collection and extraction to instrumental analysis. Due to their susceptibility to degradation, rapid quenching of metabolism and proper sample handling are crucial.[1][7]
Sample Preparation: The Critical First Step
A robust sample preparation protocol is essential for accurate and reproducible acyl-CoA analysis. The primary goals are to effectively quench enzymatic activity, extract the analytes of interest, and remove interfering substances.
1. Tissue/Cell Homogenization:
-
Rapidly freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic processes.[7]
-
For cultured cells, quickly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the frozen tissue powder or cell pellet in a pre-chilled homogenization buffer. A common choice is an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit enzymatic degradation.[4][7]
2. Acyl-CoA Extraction:
-
A widely used method involves a two-step solvent extraction.[1]
-
Add a mixture of acetonitrile (B52724) and isopropanol (B130326) to the homogenate.
-
Vortex and centrifuge to pellet the protein precipitate.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid-phase extraction (SPE) is often employed for further purification and concentration of the acyl-CoAs, which can significantly improve recovery.[4][7]
3. Sample Reconstitution:
-
Evaporate the solvent from the final extract under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the chosen analytical method. For LC-MS analysis, a common choice is a mixture of methanol (B129727) and water.[8]
Analytical Methodologies
Liquid chromatography-tandem mass spectrometry is considered the gold standard for acyl-CoA quantification due to its high sensitivity and selectivity.[6][9]
-
Chromatographic Separation:
-
Utilize a reversed-phase C18 column for the separation of acyl-CoAs based on their hydrophobicity.[10]
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Monitor the fragmentation of the precursor ion of each acyl-CoA to a specific product ion in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.
-
High-performance liquid chromatography with UV detection is a more accessible and cost-effective alternative to LC-MS/MS.
-
Chromatographic Separation:
-
Similar to LC-MS/MS, a reversed-phase C18 column with gradient elution is typically used.[4]
-
-
UV Detection:
-
Monitor the column effluent at a wavelength of approximately 260 nm, which corresponds to the maximum absorbance of the adenine (B156593) ring in the CoA moiety.[2][4]
-
These assays offer a high-throughput and relatively simple method for the quantification of total acyl-CoAs or specific species like acetyl-CoA.
-
Assay Principle:
-
These assays are based on a coupled enzyme reaction. For example, acyl-CoA oxidase can be used to oxidize long-chain acyl-CoAs, producing hydrogen peroxide.
-
The hydrogen peroxide is then used in a subsequent reaction catalyzed by a peroxidase to generate a fluorescent or colored product.
-
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The sample extract is mixed with the assay reagents, and after an incubation period, the fluorescence or absorbance is measured using a plate reader.
-
Visualizing the Workflow and Method Relationships
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for acyl-CoA analysis and the logical relationships between the different analytical methods.
Figure 1. General experimental workflow for acyl-CoA quantification.
Figure 2. Logical relationships between analytical methods for acyl-CoA quantification.
Conclusion
The cross-validation of analytical methods is a critical exercise for any laboratory involved in metabolic research. For the quantification of acyl-CoAs, LC-MS/MS stands out as the most powerful technique, offering unparalleled sensitivity, selectivity, and broad coverage. However, its high cost and complexity may not be suitable for all applications. HPLC-UV provides a reliable and more accessible alternative for the analysis of more abundant acyl-CoA species. For high-throughput screening or when a rapid assessment of total acyl-CoA pools is required, enzymatic and fluorometric assays are a valuable tool.
Ultimately, the choice of method should be guided by the specific research question, the available resources, and the required level of analytical rigor. By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can confidently select and validate the most appropriate method for their acyl-CoA quantification needs, ensuring the generation of high-quality, reproducible data.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Kinetic Comparison of Enzymes Utilizing Different Acyl-CoA Substrates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetic properties of enzymes that metabolize acyl-coenzyme A (acyl-CoA) substrates is crucial for dissecting metabolic pathways and developing targeted therapeutics. Acyl-CoAs are central intermediates in numerous cellular processes, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and histone acylation. The efficiency and substrate preference of enzymes that utilize these molecules dictate metabolic flux and cellular fate.
This guide provides an objective comparison of the kinetic performance of three key enzymes—Carnitine Acetyltransferase (CrAT), Acyl-CoA Carboxylase (AcCCase), and Acetyl-CoA Synthetase (ACSS2)—with various acyl-CoA substrates. The information presented is supported by experimental data from peer-reviewed studies.
Kinetic Parameters of Acyl-CoA Utilizing Enzymes
The catalytic efficiency of an enzyme with a particular substrate is often evaluated by comparing their kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The kcat/Km ratio is a measure of the enzyme's overall catalytic efficiency.
Carnitine Acetyltransferase (CrAT)
Carnitine Acetyltransferase (CrAT) is a mitochondrial enzyme that plays a critical role in cellular energy metabolism by catalyzing the reversible transfer of acyl groups between coenzyme A and carnitine.[1] This function is essential for transporting acyl groups across mitochondrial membranes and for buffering the acetyl-CoA/CoA ratio.[1] CrAT exhibits a preference for short-chain acyl-CoAs.[2][3] Detailed kinetic investigations have been reported for a range of acyl-CoA substrates, and it has been noted that acyl-CoA derivatives with 12 or more carbon atoms can act as potent reversible inhibitors.[4]
| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Acetyl-CoA | Pigeon Breast Muscle | ~35 | - | - | [5] |
| Propionyl-CoA | Pigeon Breast Muscle | ~20 | - | - | [4] |
| Butyryl-CoA | Pigeon Breast Muscle | ~10 | - | - | [4] |
| Myristoyl-CoA | Rat (Wild-Type) | - | - | - | [6] |
| Myristoyl-CoA | Rat (M564G Mutant) | - | 1250-fold > WT | - | [6] |
Note: Comprehensive kcat values for different acyl-CoA substrates for wild-type CrAT are not detailed in the provided search results. The table reflects the reported Km values and the significant change in activity for a mutated version of the enzyme.
Acyl-CoA Carboxylase (AcCCase)
Acyl-CoA carboxylases (AcCCases) are biotin-dependent enzymes that catalyze the carboxylation of short-chain acyl-CoA substrates.[3] This is a key step in fatty acid synthesis and other anabolic pathways. The substrate promiscuity of AcCCases can vary between organisms. For example, the AcCCase from the bacterium Thermobifida fusca can carboxylate acetyl-CoA, propionyl-CoA, and butyryl-CoA with comparable efficiencies, with a preference for propionyl-CoA.[3]
| Substrate | Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Acetyl-CoA | Thermobifida fusca YX | 0.51 ± 0.08 | 10.3 ± 0.3 | 2.0 x 10⁴ | [3] |
| Propionyl-CoA | Thermobifida fusca YX | 0.17 ± 0.02 | 16.5 ± 0.4 | 9.7 x 10⁴ | [3] |
| Butyryl-CoA | Thermobifida fusca YX | 0.30 ± 0.04 | 11.1 ± 0.4 | 3.7 x 10⁴ | [3] |
| Acetyl-CoA | Metallosphaera sedula | 0.06 | 28 | 4.7 x 10⁵ | [7] |
| Propionyl-CoA | Metallosphaera sedula | 0.07 | 28 | 4.0 x 10⁵ | [7] |
Acetyl-CoA Synthetase (ACSS2)
Acetyl-CoA Synthetase 2 (ACSS2) is a crucial enzyme that catalyzes the formation of acetyl-CoA from acetate (B1210297) and CoA in the cytoplasm and nucleus.[8] This provides a vital source of acetyl-CoA for lipid synthesis and histone acetylation, linking cellular energy status to gene regulation.[8] In contrast to the broader substrate acceptance of some AcCCases, ACSS2 exhibits high specificity for acetate. In vitro studies have demonstrated that while ACSS2 efficiently utilizes acetate, it has very low activity with propionate (B1217596) and is unable to generate butyryl-CoA or crotonyl-CoA.[8] This high degree of substrate specificity underscores its specialized role in cellular metabolism.
| Substrate (Fatty Acid) | Enzyme Source | Relative Activity | Reference |
| Acetate | Human (recombinant) | High | [8] |
| Propionate | Human (recombinant) | Very Low | [8] |
| Butyrate | Human (recombinant) | None Detected | [8] |
| Crotonate | Human (recombinant) | None Detected | [8] |
Experimental Protocols
Accurate determination of enzyme kinetic parameters relies on robust and well-defined experimental protocols. Below are summaries of common assay methods for the enzymes discussed.
Carnitine Acetyltransferase (CrAT) Assay
A continuous spectrophotometric rate determination method is commonly used to assay CrAT activity. The assay monitors the formation of the thioester bond of acetyl-CoA, which absorbs light at 233 nm.
Principle: Acetyl-L-carnitine + CoA <--> L-carnitine + Acetyl-CoA
Procedure:
-
A reaction mixture is prepared containing Tris buffer (pH 8.0), Coenzyme A, and Acetyl-DL-Carnitine in a cuvette.
-
The mixture is equilibrated to 25°C, and the baseline absorbance at 233 nm is monitored until stable.
-
The reaction is initiated by adding the Carnitine Acetyltransferase enzyme solution.
-
The increase in absorbance at 233 nm is recorded over time to determine the initial reaction velocity.
-
The Michaelis constants for the substrates can be determined by varying the concentration of one substrate while keeping the other constant.[5]
Acyl-CoA Carboxylase (AcCCase) Assay
The activity of AcCCase is typically measured using a coupled-enzyme spectrophotometric assay that detects the rate of ADP formation.[3]
Principle:
-
Acyl-CoA + ATP + HCO₃⁻ --(AcCCase)--> Acyl-malonyl-CoA + ADP + Pi
-
ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate (B1213749)
-
Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate (B86563) + NAD⁺
Procedure:
-
A reaction mixture is prepared containing potassium phosphate (B84403) buffer, MgCl₂, ATP, NADH, phosphoenol pyruvate, sodium bicarbonate, pyruvate kinase, and lactate dehydrogenase.[3]
-
The mixture is incubated at 37°C for 10 minutes.[3]
-
The reaction is initiated by the addition of the acyl-CoA substrate (e.g., acetyl-CoA, propionyl-CoA, or butyryl-CoA).[3]
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored to determine the reaction rate.[3]
Acetyl-CoA Synthetase (ACSS2) Assay
Several methods can be used to assay ACSS2 activity, including a coupled enzymatic assay that measures NADH formation and a colorimetric assay that detects pyrophosphate (PPi).
Coupled Enzymatic Assay: [6] Principle:
-
Acetate + CoA + ATP --(ACSS2)--> Acetyl-CoA + AMP + PPi
-
Acetyl-CoA + Oxaloacetate --(Citrate Synthase)--> Citrate (B86180) + CoA
-
L-malate + NAD⁺ --(Malate Dehydrogenase)--> Oxaloacetate + NADH + H⁺
Procedure:
-
A master mix is prepared containing Tris-HCl buffer, MgCl₂, ATP, CoA, L-malic acid, NAD⁺, citrate synthase, and malate (B86768) dehydrogenase.
-
The reaction is initiated by adding the ACSS2 enzyme sample and acetate.
-
The increase in absorbance at 340 nm due to the formation of NADH is monitored kinetically.[6]
Colorimetric Assay: [5] Principle: This assay quantifies the pyrophosphate (PPi) produced in the ACSS2 reaction. The PPi forms a chromophore with a molybdate (B1676688) reagent.
Procedure:
-
The ACSS2 reaction is carried out in a mixture containing Tris-HCl buffer, sodium acetate, ATP, CoA, and magnesium chloride.[5]
-
The reaction is incubated at 37°C and then terminated.[5]
-
A molybdate reagent, 2-mercaptoethanol, and Eikonogen are added to the supernatant.[5]
-
The absorbance at 580 nm is measured to quantify the amount of PPi formed.[5]
Visualizations
Metabolic Pathway: Central Role of Acyl-CoAs
Caption: Central role of Acyl-CoAs in major metabolic pathways.
Experimental Workflow: Coupled Enzyme Assay
Caption: Workflow for a typical coupled enzyme spectrophotometric assay.
References
- 1. Evidence of a Preferred Kinetic Pathway in the Carnitine Acetyltransferase Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]
- 4. [PDF] The substrate specificity of carnitine acetyltransferase. | Semantic Scholar [semanticscholar.org]
- 5. Some kinetic studies on the mechanism of action of carnitine acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carnitine acyltransferase activities in rat brain mitochondria. Bimodal distribution, kinetic constants, regulation by malonyl-CoA and developmental pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Crossroads: A Comparative Guide to the Fates of Dihydroxy-methylpentanoyl-CoA Isomers
For researchers, scientists, and drug development professionals, understanding the metabolic journey of isomeric molecules is paramount for elucidating biological pathways and designing targeted therapeutic interventions. This guide provides a detailed comparison of the metabolic fates of two key dihydroxy-methylpentanoyl-CoA isomers: 2,3-dihydroxy-3-methylpentanoyl-CoA and 3,5-dihydroxy-3-methylpentanoyl-CoA. While structurally similar, these isomers are directed down vastly different and crucial metabolic pathways, a distinction critical for disciplines ranging from microbiology to human metabolic disease research.
The metabolic divergence of these isomers is a striking example of enzymatic specificity and the compartmentalization of biochemical pathways within the cell. 2,3-dihydroxy-3-methylpentanoyl-CoA is a key intermediate in the biosynthesis of branched-chain amino acids, essential building blocks for proteins. In stark contrast, 3,5-dihydroxy-3-methylpentanoyl-CoA, more commonly known as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) following the oxidation of the C5 hydroxyl group to a carboxyl group to form mevalonic acid, is a central player in the mevalonate (B85504) pathway, which is responsible for the synthesis of cholesterol and other isoprenoids.
Comparative Overview of Metabolic Fates
The distinct metabolic roles of these two isomers are dictated by the enzymes that recognize and process them. The 2,3-dihydroxy isomer is a substrate for enzymes in the branched-chain amino acid synthesis pathway, while the 3,5-dihydroxy precursor (mevalonic acid) is channeled into the intricate machinery of isoprenoid and cholesterol biosynthesis.
| Feature | 2,3-dihydroxy-3-methylpentanoyl-CoA | 3,5-dihydroxy-3-methylpentanoyl-CoA (precursor to Mevalonic Acid) |
| Primary Metabolic Pathway | Branched-Chain Amino Acid (Isoleucine) Biosynthesis | Mevalonate Pathway (Cholesterol and Isoprenoid Biosynthesis) |
| Key Enzyme | Dihydroxy-acid dehydratase (DHAD) | HMG-CoA reductase (acts on HMG-CoA, derived from the precursor) |
| Cellular Location | Primarily in bacteria, archaea, fungi, and plants. In eukaryotes, this pathway is typically in the mitochondria. | Cytosol and Peroxisomes |
| Primary Metabolic Product | 2-keto-3-methylvalerate (precursor to Isoleucine) | Mevalonate, leading to Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) |
| Physiological Significance | Protein synthesis, cellular growth and development. | Membrane integrity, hormone synthesis, and cell signaling. |
Metabolic Pathways and Key Enzymatic Steps
The metabolic pathways for these two isomers are fundamentally different, as illustrated in the diagrams below.
2,3-dihydroxy-3-methylpentanoyl-CoA in Isoleucine Biosynthesis
This isomer is an intermediate in the synthesis of the essential amino acid isoleucine. The key enzymatic step involves the dehydration of the corresponding free acid by dihydroxy-acid dehydratase (DHAD). It is presumed that the CoA ester is first hydrolyzed to the free acid before the dehydration reaction.
3,5-dihydroxy-3-methylpentanoyl-CoA in the Mevalonate Pathway
The precursor to 3,5-dihydroxy-3-methylpentanoic acid (mevalonic acid) is HMG-CoA. This pathway is fundamental for the synthesis of cholesterol and a variety of other essential molecules.
Experimental Protocols
To aid researchers in the study of these metabolic pathways, the following are detailed methodologies for key experiments.
In Vitro Enzyme Assay for Dihydroxy-acid Dehydratase (DHAD)
This protocol is designed to measure the activity of DHAD on its substrate, 2,3-dihydroxy-3-methylpentanoate.
1. Enzyme and Substrate Preparation:
-
Purify recombinant DHAD from an expression system (e.g., E. coli).
-
Synthesize or commercially obtain 2,3-dihydroxy-3-methylpentanoic acid. Prepare a stock solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
2. Assay Reaction:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer, pH 7.5
-
5 mM MgCl₂
-
Purified DHAD enzyme (concentration to be optimized)
-
1-10 mM 2,3-dihydroxy-3-methylpentanoate
-
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for mesophilic enzymes).
3. Product Detection and Quantification:
-
The product, 2-keto-3-methylvalerate, can be quantified using a colorimetric assay with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a colored hydrazone with the keto acid.
-
Alternatively, the reaction can be monitored by HPLC by observing the decrease in substrate and increase in product over time.
4. Data Analysis:
-
Calculate the initial reaction velocity from the rate of product formation.
-
Determine kinetic parameters such as Km and Vmax by varying the substrate concentration.
Analysis of Acyl-CoA Esters by LC-MS/MS
This method allows for the sensitive and specific quantification of dihydroxy-methylpentanoyl-CoA isomers and their metabolites from biological samples.
1. Sample Preparation:
-
Extract acyl-CoAs from cell or tissue samples using a suitable extraction buffer (e.g., acetonitrile/methanol/water with a weak acid).
-
Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) for accurate quantification.
-
Centrifuge to pellet debris and collect the supernatant.
2. LC Separation:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases such as:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
3. MS/MS Detection:
-
Use a triple quadrupole mass spectrometer in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for each acyl-CoA of interest in multiple reaction monitoring (MRM) mode.
4. Data Analysis:
-
Quantify the amount of each acyl-CoA by comparing its peak area to that of the internal standard.
Conclusion
The metabolic fates of 2,3-dihydroxy-3-methylpentanoyl-CoA and the precursor to 3,5-dihydroxy-3-methylpentanoyl-CoA serve as a clear illustration of the exquisite specificity of metabolic pathways. While differing only in the position of a hydroxyl group, these isomers are directed to fundamentally different and equally vital cellular processes: protein synthesis and cholesterol/isoprenoid synthesis. A thorough understanding of these pathways and the enzymes that govern them is essential for advancing our knowledge of cellular metabolism and for the development of novel therapeutic strategies targeting these critical biological routes.
The Emerging Role of 3,5-Dihydroxy-3-Methylpentanoyl-CoA in Metabolic Disease: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
The identification of reliable and specific biomarkers is paramount in the diagnosis, prognosis, and therapeutic monitoring of metabolic disorders. This guide provides a comparative analysis of 3,5-dihydroxy-3-methylpentanoyl-CoA, more commonly known as mevalonyl-CoA, and its related metabolites as potential biomarkers. While not a routinely monitored analyte itself, its position within the crucial mevalonate (B85504) pathway places it at a metabolic crossroads, making its fluctuations theoretically indicative of pathway dysregulation. This document will objectively compare the diagnostic utility of its precursor, mevalonic acid, and the functionally related metabolite, 3-methylglutaconic acid, against the backdrop of specific inborn errors of metabolism. Experimental data and detailed methodologies are provided to support the validation of these molecules as clinically relevant biomarkers.
Introduction to 3,5-Dihydroxy-3-Methylpentanoyl-CoA and the Mevalonate Pathway
3,5-Dihydroxy-3-methylpentanoyl-CoA (mevalonyl-CoA) is the activated form of mevalonic acid, a pivotal intermediate in the mevalonate pathway. This metabolic cascade is responsible for the biosynthesis of a diverse array of essential molecules, including cholesterol, steroid hormones, and non-sterol isoprenoids vital for cellular function. Genetic defects in the enzymes of this pathway can lead to a spectrum of inherited metabolic disorders. While direct measurement of mevalonyl-CoA is not standard clinical practice, the quantification of its precursor, mevalonic acid, and other related metabolites serves as a critical diagnostic tool.
Below is a diagram illustrating the central role of 3,5-dihydroxy-3-methylpentanoyl-CoA (Mevalonyl-CoA) in the mevalonate pathway.
Comparative Analysis of Biomarkers
This section compares the performance of mevalonic acid and 3-methylglutaconic acid as biomarkers for specific metabolic disorders.
Mevalonic Acid as a Biomarker for Mevalonate Kinase Deficiency (MKD)
Mevalonate Kinase Deficiency (MKD) is an autosomal recessive disorder caused by mutations in the MVK gene, leading to reduced activity of the mevalonate kinase enzyme. This results in the accumulation of mevalonic acid. The clinical presentation can range from the milder Hyperimmunoglobulinemia D syndrome (HIDS) to the severe Mevalonic Aciduria (MVA)[1][2][3].
Table 1: Quantitative Data for Mevalonic Acid in Mevalonate Kinase Deficiency
| Analyte | Matrix | Normal Range | Pathological Range (MKD) | Method of Analysis |
| Mevalonic Acid | Urine | Undetectable or very low levels | Significantly elevated[1][2] | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4][5][6] |
| Mevalonic Acid | Plasma/Serum | 0.41-5.31 ng/mL[5] | Substantially increased | GC-MS, LC-MS/MS[5][7] |
3-Methylglutaconic Acid (3-MGA) as a Biomarker for 3-Methylglutaconic Aciduria and Mitochondrial Dysfunction
3-Methylglutaconic aciduria (3-MGA-uria) is a group of inherited metabolic disorders characterized by the elevated excretion of 3-methylglutaconic acid in the urine[8][9]. While Type I is a primary defect in leucine (B10760876) metabolism, Types II-V are associated with mitochondrial dysfunction[8][10].
Table 2: Quantitative Data for 3-Methylglutaconic Acid in 3-Methylglutaconic Aciduria
| Analyte | Matrix | Normal Range | Pathological Range (3-MGA-uria) | Method of Analysis |
| 3-Methylglutaconic Acid | Urine | 0 - 4.5 mmol/mol creatinine[11] | 5 to 20-fold increase above normal in Barth syndrome (Type II)[12][13]. Significantly elevated in other types as well. | Gas Chromatography-Mass Spectrometry (GC-MS)[8][9][14] |
| 3-Methylglutaric Acid | Urine | Variable | Often elevated alongside 3-MGA[9] | Gas Chromatography-Mass Spectrometry (GC-MS)[9] |
Comparison with Other Relevant Biomarkers
Several other biomarkers are often used in conjunction with mevalonic acid and 3-MGA to diagnose and manage these complex metabolic disorders.
Table 3: Ancillary Biomarkers in Mevalonate Pathway and Mitochondrial Disorders
| Biomarker | Associated Disorder(s) | Typical Findings |
| Acylcarnitines (C5OH) | HMG-CoA Lyase Deficiency | Elevated[15] |
| Lactate and Pyruvate | Mitochondrial Dysfunction, TMEM70 deficiency, SERAC1 deficiency | Elevated, often with an increased lactate/pyruvate ratio[16][17][18] |
| Creatine Kinase (CK) | Mitochondrial Myopathies | Elevated |
| Cardiolipin | Barth Syndrome | Abnormal profile[12] |
| Fibroblast Growth Factor 21 (FGF21) | Mitochondrial Diseases | Elevated[16] |
| Growth Differentiation Factor 15 (GDF15) | Mitochondrial Diseases | Elevated[16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible quantification of these biomarkers.
Protocol 1: Quantification of Mevalonic Acid in Plasma/Serum by LC-MS/MS
This method is adapted from validated clinical laboratory procedures[6][7][19].
1. Sample Preparation:
- To 500 µL of plasma or serum, add an internal standard (e.g., deuterated mevalonic acid).
- Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile).
- Centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a mobile phase-compatible solvent.
2. Chromatographic Separation:
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of water with a small percentage of formic acid and acetonitrile (B52724) is commonly employed.
- Flow Rate: Adjusted based on the column dimensions, typically in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection:
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both mevalonic acid and the internal standard.
4. Data Analysis:
- A calibration curve is generated using standards of known concentrations.
- The concentration of mevalonic acid in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of 3-Methylglutaconic Acid in Urine by GC-MS
This protocol is based on established methods for organic acid analysis in urine[9][14].
1. Sample Preparation:
- To a specific volume of urine (e.g., 1 mL), add an internal standard (e.g., a stable isotope-labeled analog of 3-MGA).
- Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidification.
- Evaporate the organic layer to dryness.
- Derivatize the dried extract to make the organic acids volatile. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
2. Gas Chromatographic Separation:
- Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
- Carrier Gas: Helium.
- Temperature Program: A temperature gradient is used to separate the different organic acids.
3. Mass Spectrometric Detection:
- Ionization Mode: Electron Ionization (EI).
- Analysis Mode: Full scan mode can be used for identification, while selected ion monitoring (SIM) is employed for accurate quantification of 3-MGA and the internal standard.
4. Data Analysis:
- The concentration of 3-MGA is calculated based on the ratio of the peak area of the analyte to the internal standard, referenced against a calibration curve. Results are typically normalized to the urinary creatinine (B1669602) concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and analytical processes is essential for a comprehensive understanding.
Conclusion
While 3,5-dihydroxy-3-methylpentanoyl-CoA (mevalonyl-CoA) is not currently a primary diagnostic biomarker, its metabolic context is of high clinical relevance. The analysis of its precursor, mevalonic acid, is the cornerstone for the diagnosis of Mevalonate Kinase Deficiency. Furthermore, the structurally related metabolite, 3-methylglutaconic acid, serves as a crucial biomarker for a distinct group of inborn errors of metabolism characterized by mitochondrial dysfunction. The validation of these biomarkers relies on robust analytical methodologies, such as mass spectrometry, which provide the necessary sensitivity and specificity for accurate quantification. This comparative guide underscores the importance of a multi-biomarker approach, integrating clinical presentation with quantitative biochemical and genetic data for the precise diagnosis and management of these complex metabolic disorders. Future research may yet uncover a direct clinical utility for the measurement of mevalonyl-CoA itself, further refining our understanding and diagnostic capabilities in this area.
References
- 1. Mevalonate Kinase Deficiency (MKD), or Hyper IGD Syndrome [printo.it]
- 2. Mevalonate Kinase Deficiency: Diagnosis, Symptoms, and Treatment [webmd.com]
- 3. resources.healthgrades.com [resources.healthgrades.com]
- 4. Mevalonic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. Quantitation of plasma mevalonic acid using gas chromatography-electron capture mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Methylglutaconic Acid | Rupa Health [rupahealth.com]
- 9. Alberta Precision Laboratories | Lab Services [albertahealthservices.ca]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. 3-Methylglutaconic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 12. Laboratories that test for Barth syndrome [barthsyndrome.org]
- 13. Barth syndrome — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 14. Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-hydroxy-3-methylglutaryl-CoA lyase (HMG-CoA lyase) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 16. portlandpress.com [portlandpress.com]
- 17. SERAC1 - Wikipedia [en.wikipedia.org]
- 18. TMEM70 - Wikipedia [en.wikipedia.org]
- 19. jyoungpharm.org [jyoungpharm.org]
Comparative Transcriptomics of the Mevalonate Pathway: A Guide for Researchers
This guide provides a comparative overview of the transcriptomics of genes in the mevalonate (B85504) (MVA) pathway, a crucial metabolic route for the synthesis of isoprenoids like cholesterol and other non-sterol compounds.[1] Understanding the differential expression of MVA pathway genes across various species, tissues, and conditions is vital for researchers in metabolic engineering, disease research, and drug development. This document summarizes key quantitative data, outlines common experimental protocols, and visualizes the underlying biological and methodological frameworks.
The Mevalonate Signaling Pathway
The mevalonate pathway is a series of enzymatic reactions that convert acetyl-CoA into the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] Its activity is tightly regulated, primarily at the transcriptional level by Sterol Regulatory Element-Binding Proteins (SREBPs).[2][3] When cellular sterol levels are low, SREBPs are activated and translocate to the nucleus, where they upregulate the expression of key genes in the pathway, including HMG-CoA synthase and HMG-CoA reductase.[3]
Comparative Gene Expression Data
Transcriptomic analyses have revealed significant variations in the expression of MVA pathway genes across different biological contexts. These comparisons highlight the pathway's differential regulation and its role in specific physiological and pathological states.
Table 1: Comparison of MVA Pathway Gene Expression in Plants
| Gene | Organism | Comparison | Expression Change | Reference |
| MVA Pathway Genes | Arabidopsis thaliana | Roots vs. Photosynthetic Tissues | Higher expression in roots | [4] |
| GaHMGS1 | Gossypium arboreum | Methyl Jasmonate vs. Salicylic Acid Treatment | Upregulated by MeJA, Downregulated by SA | [5] |
| HMGR, HMGS | Azadirachta indica | Ripened Fruit vs. Leaf | Higher expression in ripened fruit | [6] |
| HMGR, CYP71D180 | Thymus daenensis | High vs. Low Carvacrol (B1668589) Genotype | Higher expression in high carvacrol genotype | [7] |
| DXR, ispG | Thymus daenensis | High vs. Low Thymol (B1683141) Genotype | Higher expression in high thymol genotype | [7] |
Table 2: MVA Pathway Gene Expression in Response to Cellular Perturbation
| Gene | Cell Line | Condition | Expression Change | Reference |
| HMGS1, HMGCR, IDI1 | HeLa (Human Cervical Cancer) | Exposure to Bacterial Cyclodipeptides | Upregulated | [8] |
| SQLE, MSMO1 | HeLa (Human Cervical Cancer) | Exposure to Bacterial Cyclodipeptides | Upregulated | [8] |
| SREBF1, SOAT1 | HeLa (Human Cervical Cancer) | Exposure to Bacterial Cyclodipeptides | Upregulated | [8] |
Experimental Protocols
A typical comparative transcriptomics study involves several key stages, from sample preparation to bioinformatics analysis. Adherence to robust protocols is essential for generating reliable and reproducible data.
1. RNA Extraction and Quality Control
-
Objective: To isolate high-quality total RNA from biological samples.
-
Protocol:
-
Homogenize tissue or cell samples in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inhibit RNases.
-
Use a silica-column-based kit or a phenol-chloroform extraction protocol to isolate total RNA.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (for A260/280 and A260/230 ratios) and a bioanalyzer to determine the RNA Integrity Number (RIN). A RIN value > 7 is generally recommended for RNA-Seq.[9]
-
2. RNA-Seq Library Preparation and Sequencing
-
Objective: To convert RNA into a library of cDNA fragments suitable for sequencing.
-
Protocol:
-
mRNA Isolation: For eukaryotes, enrich for mRNA by capturing polyadenylated (poly-A) tails using oligo(dT) magnetic beads.
-
Fragmentation & Priming: Fragment the enriched mRNA into smaller pieces (e.g., 200-500 bp) through enzymatic or chemical processes.
-
First-Strand Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random hexamer primers.
-
Second-Strand Synthesis: Synthesize the second cDNA strand using DNA Polymerase I and RNase H.
-
End Repair and Ligation: Repair the ends of the double-stranded cDNA, adenylate the 3' ends, and ligate sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated library via PCR to generate enough material for sequencing.
-
Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina). A sequencing depth of 10-20 million paired-end reads is often recommended for coding mRNA analysis.[9]
-
3. Quantitative Real-Time PCR (qRT-PCR) for Validation
-
Objective: To validate the expression changes of specific genes identified by RNA-Seq.[5][6]
-
Protocol:
-
cDNA Synthesis: Convert 1-2 µg of the same total RNA used for RNA-Seq into cDNA using a reverse transcriptase kit.
-
Primer Design: Design and validate primers specific to the target genes and at least one stable housekeeping gene (e.g., GAPDH, Actin) for normalization.
-
Real-Time PCR: Perform the PCR reaction using a qPCR instrument with a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
-
4. Bioinformatics Data Analysis
-
Objective: To process raw sequencing data to identify differentially expressed genes.
-
Protocol:
-
Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads and trim adapters and low-quality bases.
-
Alignment: Align the cleaned reads to a reference genome using a splice-aware aligner like STAR or HISAT2.[10]
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression: Use statistical packages like DESeq2 or edgeR to normalize the counts and perform statistical tests to identify genes with significant expression changes between experimental groups.[11]
-
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. Decoding the crosstalk between mevalonate metabolism and T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 4. Meta-analysis of Transcriptomics related to the genes of the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways for isoprenoids biosynthesis in plants [cropbiotech.journals.pnu.ac.ir]
- 5. Transcriptional characterization and response to defense elicitors of mevalonate pathway genes in cotton (Gossypium arboreum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RNA-seq analysis reveals narrow differential gene expression in MEP and MVA pathways responsible for phytochemical divergence in extreme genotypes of Thymus daenensis Celak - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptomics Reveals the Mevalonate and Cholesterol Pathways Blocking as Part of the Bacterial Cyclodipeptides Cytotoxic Effects in HeLa Cells of Human Cervix Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental Design: Best Practices [bioinformatics.ccr.cancer.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Comparative transcriptomics analysis pipeline for the meta-analysis of phylogenetically divergent datasets (CoRMAP) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (3R)-3,5-dihydroxy-3-methylpentanoyl-CoA: A Procedural Guide
The core principle of laboratory waste disposal is to consult the manufacturer-provided Safety Data Sheet (SDS), which contains specific details on hazards and handling.[1] In the absence of a specific SDS, the following procedures, based on general best practices for chemical and biological reagents, should be implemented in consultation with your institution's Environmental Health and Safety (EHS) department.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle (3R)-3,5-dihydroxy-3-methylpentanoyl-CoA with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, nitrile gloves, and a laboratory coat.[3] All handling of the compound, especially if it is in a powdered form or a volatile solvent, should be conducted in a well-ventilated area or a fume hood to minimize inhalation risks.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation : The first step is to accurately identify and classify the waste. Determine if the this compound waste is in a solid or liquid form and if it is mixed with other hazardous materials such as organic solvents.[1][4] Different waste streams must be kept separate to avoid dangerous reactions.[1][2]
-
Consult Institutional and Local Regulations : All laboratory waste disposal is governed by local, state, and federal regulations.[1] Your institution's EHS department will provide specific guidelines and resources to ensure full compliance.[2]
-
Aqueous Solutions : If the compound is in a dilute aqueous solution (less than 10%), it may be possible to neutralize it if it is acidic or basic.[5] The pH should be adjusted to a neutral range (typically 6-8) before disposal. However, direct drain disposal is generally not recommended for CoA esters without explicit approval from the EHS office.
-
Concentrated or Organic Solvent Solutions : Concentrated solutions or solutions containing organic solvents should be collected in a designated, properly labeled hazardous waste container.[3][5] The container must be compatible with the chemical nature of the waste.
-
Solid Waste : Solid this compound should be collected in a clearly labeled container for solid chemical waste.[2]
-
Contaminated Materials : Any materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, should be disposed of as contaminated solid waste.[1]
-
Labeling and Storage : All waste containers must be clearly and accurately labeled with the full chemical name and any known hazards.[3][4] Store the waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Waste Pickup and Disposal : Arrange for a licensed hazardous waste contractor or your institution's EHS department to collect the waste for final disposal, which may involve methods like incineration or chemical treatment.[1][4]
Summary of Waste Management
The following table summarizes the recommended disposal routes for different forms of this compound waste.
| Waste Type | Recommended Disposal Route | Key Considerations |
| Solid this compound | Collect in a labeled solid chemical waste container. | Ensure the container is sealed and stored in a designated area. |
| Concentrated Aqueous Solution | Collect in a labeled aqueous hazardous waste container. | Do not mix with organic solvent waste. |
| Dilute Aqueous Solution (<10%) | Consult EHS for guidance on neutralization and potential drain disposal. | Requires pH adjustment and institutional approval. |
| Organic Solvent Solution | Collect in a labeled organic solvent waste container. | Segregate halogenated and non-halogenated solvents if required by your institution. |
| Contaminated Labware (gloves, tips, etc.) | Dispose of in the appropriate solid waste stream (chemical or biological) based on the nature of the contaminant.[1] | Double-bagging may be necessary for fine powders. |
| Empty Containers | Follow institutional guidelines for rinsing and disposal. Do not reuse empty containers.[1] | Triple-rinse with a suitable solvent, and collect the rinsate as hazardous waste. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and maintaining open communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. butterfliesnow.com [butterfliesnow.com]
- 5. laballey.com [laballey.com]
Personal protective equipment for handling (3R)-3,5-dihydroxy-3-methylpentanoyl-CoA
Essential Safety and Handling Guide for (3R)-3,5-dihydroxy-3-methylpentanoyl-CoA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, commonly known as HMG-CoA. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum PPE Requirements: A lab coat, protective eyewear (safety glasses or goggles), long pants, and closed-toe shoes are the minimum required PPE for any work in a laboratory where chemical hazards are present.[1]
Recommended Personal Protective Equipment (PPE) for Handling HMG-CoA:
| Protection Type | Specific PPE | Purpose |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield should be worn over safety glasses when there is a significant risk of splashing. | To protect eyes from chemical splashes, dust, or flying debris.[2] |
| Hand Protection | Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or when contact is likely, consider double-gloving or using thicker, chemical-resistant gloves. | To prevent skin exposure to the chemical.[1] |
| Body Protection | A standard laboratory coat is required to protect clothing and skin from spills. | To shield skin and clothing from corrosive or irritating substances.[2] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a fume hood. If aerosols may be generated or if working in a poorly ventilated space, a NIOSH-approved respirator may be necessary. | To prevent inhalation of airborne particles or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Work in a well-ventilated laboratory. For procedures that may generate dust or aerosols, use a certified chemical fume hood.
- Ensure easy access to a safety shower and eyewash station.
- Before handling, prepare all necessary equipment and reagents.
2. Weighing and Reconstitution:
- If working with a solid form, handle it carefully to avoid creating dust. Weigh the required amount in a fume hood or a designated weighing enclosure.
- When reconstituting, slowly add the solvent to the solid to minimize aerosol formation.
- Consult product-specific information for recommended solvents and storage conditions for solutions. Coenzyme A solutions are generally more stable when frozen at a pH between 2 and 6.
3. Experimental Use:
- Keep containers closed when not in use.
- Avoid direct contact with the skin, eyes, and clothing.
- Wash hands thoroughly after handling the compound, even if gloves were worn.
4. Storage:
- Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
- Follow the specific storage temperature recommendations provided by the supplier, which is often at or below -20°C.
- Aqueous solutions of coenzyme A are unstable above pH 8.
Disposal Plan
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
1. Waste Segregation:
- Collect all waste containing this compound in a designated, properly labeled hazardous waste container.
- Do not mix this waste with incompatible materials.
2. Container Labeling:
- The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
- List all constituents of the waste mixture, including solvents.
3. Disposal Procedure:
- Solid waste, such as contaminated lab supplies (e.g., pipette tips, tubes), should be placed in a sealed bag or container and then into the designated solid chemical waste stream.
- Liquid waste should be collected in a compatible, leak-proof container.
- Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to arrange for waste pickup. Do not pour chemical waste down the drain.[3]
Visual Safety Workflows
To further clarify the procedural steps for safe handling and PPE selection, the following diagrams are provided.
Caption: Workflow for handling HMG-CoA.
Caption: Decision tree for PPE selection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
